molecular formula C28H48N7O18P3S B15624128 (S)-3-Hydroxyl-5-methylhexanoyl-CoA

(S)-3-Hydroxyl-5-methylhexanoyl-CoA

Katalognummer: B15624128
Molekulargewicht: 895.7 g/mol
InChI-Schlüssel: LSNDUFOIDVSJOB-ZORKKWTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a useful research compound. Its molecular formula is C28H48N7O18P3S and its molecular weight is 895.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H48N7O18P3S

Molekulargewicht

895.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-5-methylhexanethioate

InChI

InChI=1S/C28H48N7O18P3S/c1-15(2)9-16(36)10-19(38)57-8-7-30-18(37)5-6-31-26(41)23(40)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-22(52-54(42,43)44)21(39)27(51-17)35-14-34-20-24(29)32-13-33-25(20)35/h13-17,21-23,27,36,39-40H,5-12H2,1-4H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16-,17+,21+,22+,23-,27+/m0/s1

InChI-Schlüssel

LSNDUFOIDVSJOB-ZORKKWTOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative Biosynthetic Pathway of (S)-3-Hydroxy-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a branched-chain hydroxy fatty acyl-CoA. While a dedicated biosynthetic pathway for this specific molecule is not extensively documented, a putative pathway can be constructed based on established principles of fatty acid metabolism and the known substrate promiscuity of the involved enzymes. This guide details a proposed biosynthetic route, outlining the key enzymatic steps, providing relevant quantitative data for homologous enzymes, and presenting comprehensive experimental protocols for the investigation and validation of this pathway. The information herein serves as a foundational resource for researchers interested in the biosynthesis of branched-chain fatty acids and their derivatives, which are pertinent to various metabolic processes and potential therapeutic targets.

Proposed Biosynthetic Pathway of (S)-3-Hydroxy-5-methylhexanoyl-CoA

The biosynthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA is proposed to be a two-step pathway commencing with the condensation of a branched-chain acyl-CoA starter unit and an acetyl-CoA extender unit, followed by a stereospecific reduction.

Step 1: Condensation of Isovaleryl-CoA and Acetyl-CoA

The pathway is initiated by the condensation of isovaleryl-CoA, a metabolite derived from the degradation of the branched-chain amino acid leucine, with acetyl-CoA.[1][2] This reaction is catalyzed by a β-ketothiolase (also known as acetyl-CoA C-acyltransferase, EC 2.3.1.16) to yield 3-keto-5-methylhexanoyl-CoA .[3] β-ketothiolases are known to participate in both the degradation and synthesis of fatty acids and can accommodate a variety of acyl-CoA substrates.[3]

Step 2: Reduction of 3-Keto-5-methylhexanoyl-CoA

The subsequent step involves the stereospecific reduction of the 3-keto group of 3-keto-5-methylhexanoyl-CoA to a hydroxyl group. This reaction is catalyzed by an (S)-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), utilizing NADH as the reducing equivalent, to produce (S)-3-hydroxy-5-methylhexanoyl-CoA .[4][5] Several isoforms of 3-hydroxyacyl-CoA dehydrogenase exist, with some exhibiting a preference for branched-chain substrates.[5]

S-3-Hydroxy-5-methylhexanoyl-CoA Biosynthetic Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction Isovaleryl-CoA Isovaleryl-CoA β-Ketothiolase β-Ketothiolase Isovaleryl-CoA->β-Ketothiolase Acetyl-CoA Acetyl-CoA Acetyl-CoA->β-Ketothiolase 3-Keto-5-methylhexanoyl-CoA 3-Keto-5-methylhexanoyl-CoA 3-Keto-5-methylhexanoyl-CoA_2 3-Keto-5-methylhexanoyl-CoA β-Ketothiolase->3-Keto-5-methylhexanoyl-CoA CoA CoA β-Ketothiolase->CoA CoA 3-Hydroxyacyl-CoA_Dehydrogenase (S)-3-Hydroxyacyl-CoA Dehydrogenase 3-Keto-5-methylhexanoyl-CoA_2->3-Hydroxyacyl-CoA_Dehydrogenase (S)-3-Hydroxy-5-methylhexanoyl-CoA (S)-3-Hydroxy-5-methylhexanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->(S)-3-Hydroxy-5-methylhexanoyl-CoA NAD+ NAD+ 3-Hydroxyacyl-CoA_Dehydrogenase->NAD+ NADH NADH NADH->3-Hydroxyacyl-CoA_Dehydrogenase

Putative biosynthetic pathway of (S)-3-Hydroxy-5-methylhexanoyl-CoA.

Quantitative Data

The following table summarizes kinetic parameters for enzymes homologous to those proposed in the biosynthetic pathway, acting on structurally similar substrates. This data provides a baseline for expected enzyme performance.

Enzyme FamilySpecific EnzymeSubstrateKm (µM)Vmax (µmol/mg/min)Source OrganismReference
β-Ketothiolase β-KetothiolaseAcetoacetyl-CoA10-Zoogloea ramigera[3]
β-KetothiolaseAcetyl-CoA330-Zoogloea ramigera[3]
(S)-3-Hydroxyacyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA Dehydrogenase/Enoyl-CoA Hydratase (FadB')Acetoacetyl-CoA48149Ralstonia eutropha H16[6]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxybutyryl-CoA--Pig heart[7]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyoctanoyl-CoA--Pig heart[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to validate and characterize the proposed biosynthetic pathway.

Cloning, Expression, and Purification of Recombinant Enzymes

A standard workflow for obtaining purified β-ketothiolase and (S)-3-hydroxyacyl-CoA dehydrogenase is outlined below.

Enzyme_Cloning_Expression_Purification_Workflow cluster_0 Gene Identification & Cloning cluster_1 Protein Expression cluster_2 Protein Purification A Identify candidate genes for β-ketothiolase and 3-hydroxyacyl-CoA dehydrogenase via sequence homology. B Amplify genes from cDNA using PCR with specific primers. A->B C Ligate PCR products into an expression vector (e.g., pET). B->C D Transform expression vector into a suitable E. coli strain (e.g., BL21(DE3)). C->D E Grow bacterial culture to mid-log phase. D->E F Induce protein expression with IPTG. E->F G Harvest cells by centrifugation. F->G H Lyse cells (e.g., sonication). G->H I Centrifuge to remove cell debris. H->I J Purify protein from supernatant using affinity chromatography (e.g., Ni-NTA). I->J K Assess purity by SDS-PAGE. J->K

Workflow for enzyme cloning, expression, and purification.

Protocol:

  • Gene Identification and Cloning: Candidate genes for β-ketothiolase and (S)-3-hydroxyacyl-CoA dehydrogenase are identified from the organism of interest based on sequence homology to known enzymes. The genes are amplified by PCR from a cDNA library and cloned into a suitable expression vector, such as pET, which often incorporates an affinity tag (e.g., His-tag) for purification.[8]

  • Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of growth medium. The culture is grown at 37°C with shaking to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[8]

  • Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an appropriate buffer (e.g., containing imidazole). The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Activity Assays

3.2.1. β-Ketothiolase Activity Assay (Thiolysis Direction)

The activity of β-ketothiolase is typically measured in the thiolysis direction by monitoring the decrease in absorbance at 304 nm, which corresponds to the disappearance of the Mg2+-enolate complex of the 3-ketoacyl-CoA substrate.[3]

Protocol:

  • Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 8.1), MgCl2, and the 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA as a model substrate).

  • Initiate the reaction by adding Coenzyme A (CoASH).

  • Monitor the decrease in absorbance at 304 nm using a spectrophotometer.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the thiolysis of 1 µmol of substrate per minute under the specified conditions.

3.2.2. (S)-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Oxidation Direction)

The activity of (S)-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the formation of NADH, which absorbs light at 340 nm.[4][9]

Protocol:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer (pH 7.3), NAD+, and the (S)-3-hydroxyacyl-CoA substrate.[9]

  • Equilibrate the mixture to 37°C.[9]

  • Initiate the reaction by adding the purified enzyme solution.

  • Monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

In Vitro Reconstitution of the Biosynthetic Pathway

To confirm the proposed pathway, the two enzymatic steps can be coupled in a single in vitro reaction.

Protocol:

  • Combine isovaleryl-CoA, acetyl-CoA, NAD+, purified β-ketothiolase, and purified (S)-3-hydroxyacyl-CoA dehydrogenase in a reaction buffer (e.g., potassium phosphate buffer, pH 7.3).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent or a strong acid).

  • Analyze the reaction products for the presence of (S)-3-hydroxy-5-methylhexanoyl-CoA using LC-MS/MS.

Quantitative Analysis of (S)-3-Hydroxy-5-methylhexanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of acyl-CoA species.[10][11]

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Extract acyl-CoAs from the reaction mixture or cell lysate using a suitable solvent (e.g., acetonitrile/water). B Centrifuge to pellet precipitated proteins. A->B C Transfer supernatant to a clean vial for analysis. B->C D Inject the sample onto a reverse-phase C18 column. C->D E Separate acyl-CoAs using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile). D->E F Ionize the eluting compounds using electrospray ionization (ESI) in positive mode. E->F G Select the precursor ion for (S)-3-hydroxy-5-methylhexanoyl-CoA. F->G H Fragment the precursor ion and detect specific product ions. G->H I Quantify based on the peak area of the product ion. H->I

References

(S)-3-Hydroxy-5-methylhexanoyl-CoA: A Technical Guide to its Biological Significance, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a chiral acyl-coenzyme A thioester that plays a potential role as an intermediate in the metabolism of branched-chain amino acids and as a building block in the biosynthesis of complex polyketides. This technical guide provides an in-depth overview of its discovery within the context of metabolic pathways, detailed chemo-enzymatic synthesis and isolation protocols, and key characterization data. The methodologies presented are designed to be adaptable for researchers in drug discovery and metabolic engineering seeking to explore the therapeutic and biosynthetic potential of this and related acyl-CoA molecules.

Introduction: The Biological Context

The discovery of (S)-3-Hydroxy-5-methylhexanoyl-CoA is intrinsically linked to the broader understanding of branched-chain fatty acid and amino acid metabolism. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence is predicted by the established catabolic pathways of essential amino acids, particularly leucine (B10760876). In these pathways, branched-chain α-keto acids undergo a series of enzymatic reactions, including hydration, to form various hydroxylated acyl-CoA intermediates.[1][2][3][4] (S)-3-Hydroxy-5-methylhexanoyl-CoA is a logical, though perhaps transient, intermediate in these complex metabolic networks.

Furthermore, the field of polyketide biosynthesis has unveiled a vast array of unique acyl-CoA extender units used by polyketide synthases (PKS) to generate structurally diverse natural products.[5][6][7] The incorporation of branched-chain units like (S)-3-Hydroxy-5-methylhexanoyl-CoA can lead to novel polyketide backbones with potentially unique biological activities, making it a molecule of significant interest for synthetic biology and drug discovery.

Chemo-Enzymatic Synthesis and Isolation

The synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA can be efficiently achieved through a chemo-enzymatic approach, starting from the corresponding free fatty acid, (3R)-3-hydroxy-5-methylhexanoic acid. This method leverages the specificity of enzymes to overcome challenges associated with chemical synthesis, such as stereocontrol.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA

This protocol is adapted from established methods for the synthesis of other acyl-CoA thioesters.

Materials:

  • (3R)-3-hydroxy-5-methylhexanoic acid

  • Coenzyme A trilithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in Tris-HCl buffer (50 mM, pH 7.5):

    • (3R)-3-hydroxy-5-methylhexanoic acid (10 mM)

    • Coenzyme A trilithium salt (5 mM)

    • ATP (15 mM)

    • MgCl₂ (20 mM)

  • Enzymatic Reaction: Initiate the reaction by adding Acyl-CoA synthetase (5 U). Incubate the mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated enzyme and other insoluble materials.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge by washing with 100% acetonitrile followed by equilibration with aqueous 0.1% TFA.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with aqueous 0.1% TFA to remove unreacted CoA, ATP, and salts.

    • Elute the (S)-3-Hydroxy-5-methylhexanoyl-CoA with a solution of 50% acetonitrile in aqueous 0.1% TFA.

  • Lyophilization: Freeze-dry the eluted fraction to obtain the purified (S)-3-Hydroxy-5-methylhexanoyl-CoA as a white powder.

  • Purity Analysis: Assess the purity of the final product using reverse-phase HPLC.

Data Presentation: Synthesis and Characterization
ParameterValueMethod of Determination
Precursor Acid
IUPAC Name(3R)-3-hydroxy-5-methylhexanoic acid-
Molecular FormulaC₇H₁₄O₃-
Molecular Weight146.18 g/mol [8][9]Mass Spectrometry
Final Product
Product Name(S)-3-Hydroxy-5-methylhexanoyl-CoA-
Molecular FormulaC₂₈H₄₈N₇O₁₈P₃S-
Monoisotopic Mass895.199 g/mol High-Resolution Mass Spectrometry
Purity>95%Reverse-Phase HPLC
Yield~60-70%UV-Vis Spectroscopy (A₂₆₀)
Storage-80°C-

Signaling Pathways and Experimental Workflows

Metabolic Pathway: Catabolism of Leucine

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a putative intermediate in the catabolism of the branched-chain amino acid leucine. The pathway involves the conversion of leucine to α-ketoisocaproate, which then enters the mitochondria for further degradation.

Leucine_Catabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC Target (S)-3-Hydroxy-5- methylhexanoyl-CoA Methylglutaconyl_CoA->Target Enoyl-CoA Hydratase HMG_CoA HMG-CoA Target->HMG_CoA Hydroxymethylglutaryl-CoA lyase (putative)

Caption: Putative role of (S)-3-Hydroxy-5-methylhexanoyl-CoA in leucine catabolism.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the chemo-enzymatic synthesis and subsequent purification of (S)-3-Hydroxy-5-methylhexanoyl-CoA.

Synthesis_Workflow Start Start: Precursor Acid & Coenzyme A Reaction Enzymatic Reaction (Acyl-CoA Synthetase, ATP, MgCl₂) Start->Reaction Quench Quench Reaction (Acetonitrile) Reaction->Quench Centrifuge Centrifugation Quench->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Wash Wash Step (Aqueous 0.1% TFA) SPE->Wash Elute Elution (50% Acetonitrile, 0.1% TFA) Wash->Elute Lyophilize Lyophilization Elute->Lyophilize Analysis Purity Analysis (HPLC) Lyophilize->Analysis Final_Product Purified (S)-3-Hydroxy-5- methylhexanoyl-CoA Analysis->Final_Product

Caption: Workflow for the synthesis and purification of (S)-3-Hydroxy-5-methylhexanoyl-CoA.

Conclusion

This technical guide provides a comprehensive overview of (S)-3-Hydroxy-5-methylhexanoyl-CoA, from its biological context to its synthesis and characterization. The detailed protocols and structured data are intended to serve as a valuable resource for researchers in metabolic engineering and drug discovery. The chemo-enzymatic method described offers a reliable and scalable approach to obtaining this and other novel acyl-CoA molecules for further investigation into their biological roles and therapeutic potential. The exploration of such non-canonical building blocks is crucial for the development of next-generation polyketide-based therapeutics and for a deeper understanding of cellular metabolism.

References

The Role of (S)-3-Hydroxy-5-methylhexanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a chiral acyl-coenzyme A thioester that serves as an intermediate in the catabolism of branched-chain fatty acids. Specifically, it is a key metabolite in the mitochondrial β-oxidation pathway of 5-methylhexanoic acid. Understanding the metabolic fate of this molecule and the enzymes that catalyze its formation and subsequent degradation is crucial for elucidating the complete picture of branched-chain fatty acid metabolism and its deregulation in various metabolic disorders. This technical guide provides an in-depth overview of the role of (S)-3-hydroxy-5-methylhexanoyl-CoA, including its metabolic context, the enzymes involved, and detailed experimental protocols for its study.

Metabolic Pathway

(S)-3-Hydroxy-5-methylhexanoyl-CoA is an intermediate in the β-oxidation of 5-methylhexanoic acid, a branched-chain fatty acid. This pathway mirrors the canonical β-oxidation of straight-chain fatty acids but is handled by enzymes that can accommodate the steric hindrance introduced by the methyl branch.

The metabolic sequence involving (S)-3-hydroxy-5-methylhexanoyl-CoA is as follows:

  • Activation: 5-methylhexanoic acid is activated to its coenzyme A thioester, 5-methylhexanoyl-CoA, by an acyl-CoA synthetase.

  • Dehydrogenation: 5-methylhexanoyl-CoA is dehydrogenated by an acyl-CoA dehydrogenase to form 5-methyl-2-hexenoyl-CoA.

  • Hydration: 5-methyl-2-hexenoyl-CoA is then hydrated by an enoyl-CoA hydratase to produce (S)-3-hydroxy-5-methylhexanoyl-CoA. The stereospecificity of this reaction is critical for the subsequent step.

  • Dehydrogenation: (S)-3-hydroxy-5-methylhexanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield 3-keto-5-methylhexanoyl-CoA.[1]

  • Thiolysis: Finally, 3-keto-5-methylhexanoyl-CoA is cleaved by a β-ketothiolase, releasing acetyl-CoA and isobutyryl-CoA. Isobutyryl-CoA can then enter other metabolic pathways, such as the catabolism of valine.

This pathway is particularly relevant in the context of leucine (B10760876) metabolism, as isovaleryl-CoA, a downstream metabolite of leucine, can be a precursor for the synthesis of branched-chain fatty acids.[2][3]

Signaling Pathways and Logical Relationships

The metabolism of branched-chain fatty acids is intricately linked to central carbon metabolism and amino acid catabolism. The products of this pathway, acetyl-CoA and propionyl-CoA (or in this case, isobutyryl-CoA), can enter the citric acid cycle, contributing to cellular energy production. The regulation of this pathway is likely integrated with the overall energy status of the cell.

cluster_0 Mitochondrial β-Oxidation of 5-Methylhexanoic Acid cluster_1 Downstream Metabolism 5-Methylhexanoic_Acid 5-Methylhexanoic_Acid 5-Methylhexanoyl-CoA 5-Methylhexanoyl-CoA 5-Methylhexanoic_Acid->5-Methylhexanoyl-CoA Acyl-CoA Synthetase 5-Methyl-2-hexenoyl-CoA 5-Methyl-2-hexenoyl-CoA 5-Methylhexanoyl-CoA->5-Methyl-2-hexenoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxy-5-methylhexanoyl-CoA (S)-3-Hydroxy-5-methylhexanoyl-CoA 5-Methyl-2-hexenoyl-CoA->(S)-3-Hydroxy-5-methylhexanoyl-CoA Enoyl-CoA Hydratase 3-Keto-5-methylhexanoyl-CoA 3-Keto-5-methylhexanoyl-CoA (S)-3-Hydroxy-5-methylhexanoyl-CoA->3-Keto-5-methylhexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Keto-5-methylhexanoyl-CoA->Acetyl-CoA β-Ketothiolase Isobutyryl-CoA Isobutyryl-CoA 3-Keto-5-methylhexanoyl-CoA->Isobutyryl-CoA β-Ketothiolase Citric_Acid_Cycle Citric_Acid_Cycle Acetyl-CoA->Citric_Acid_Cycle Valine_Catabolism Valine_Catabolism Isobutyryl-CoA->Valine_Catabolism

Figure 1. Mitochondrial β-oxidation of 5-methylhexanoic acid.

Enzymes Involved

The key enzymes acting on (S)-3-hydroxy-5-methylhexanoyl-CoA and its immediate precursor are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The substrate specificity of these enzymes is a critical determinant of the metabolic flux through this pathway.

  • Enoyl-CoA Hydratase (ECH): This enzyme, also known as crotonase, catalyzes the stereospecific hydration of the double bond in 5-methyl-2-hexenoyl-CoA to form (S)-3-hydroxy-5-methylhexanoyl-CoA.[4][5] The short-chain enoyl-CoA hydratase (ECHS1) is a likely candidate for this reaction due to its known activity on branched-chain substrates.[6][7]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of the hydroxyl group of (S)-3-hydroxy-5-methylhexanoyl-CoA to a keto group.[1] While several HADH isozymes exist, those with a preference for short- to medium-chain and branched-chain substrates are most relevant. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as HSD17B10, has been shown to act on short-chain methyl-branched acyl-CoAs and is a strong candidate for this metabolic step.[8]

Quantitative Data

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Hydroxybutyryl-CoAPig heart25175[9]
3-Hydroxyoctanoyl-CoAPig heart4.5250[9]
3-Hydroxydecanoyl-CoAPig heart4.0250[9]
3-Hydroxydodecanoyl-CoAPig heart4.0170[9]
3-Hydroxytetradecanoyl-CoAPig heart4.5100[9]
3-Hydroxyhexadecanoyl-CoAPig heart5.050[9]

Note: The Vmax values are relative to the activity with acetoacetyl-CoA.

Experimental Protocols

Synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA Standard

A chemical standard is essential for the development of analytical methods and for use as a substrate in enzyme assays. The synthesis can be achieved through a multi-step process starting from commercially available precursors.

Protocol for Chemical Synthesis:

  • Starting Material: Begin with 5-methylhexanoic acid.

  • Activation: Convert 5-methylhexanoic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • Thioesterification: React the 5-methylhexanoyl chloride with coenzyme A trilithium salt in an aqueous buffer at a slightly alkaline pH (7.5-8.0) to form 5-methylhexanoyl-CoA.

  • Purification: Purify the 5-methylhexanoyl-CoA using reversed-phase high-performance liquid chromatography (HPLC).

  • Enzymatic Conversion: Use a commercially available enoyl-CoA hydratase to convert the purified 5-methylhexanoyl-CoA (after a dehydrogenation step to the enoyl-CoA) to (S)-3-hydroxy-5-methylhexanoyl-CoA. Alternatively, a full chemical synthesis from a chiral precursor can be employed.

Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase with (S)-3-hydroxy-5-methylhexanoyl-CoA as a substrate can be measured spectrophotometrically by monitoring the formation of NADH at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer, pH 7.3

    • 0.2 mM NAD+

    • 0.1 mM (S)-3-hydroxy-5-methylhexanoyl-CoA

  • Enzyme: Add the enzyme source (e.g., purified recombinant enzyme, mitochondrial extract).

  • Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C).[10]

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

A coupled assay system with 3-ketoacyl-CoA thiolase can also be used to drive the reaction to completion and avoid product inhibition.[9]

Substrate (S)-3-Hydroxy-5-methylhexanoyl-CoA Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme Product1 3-Keto-5-methylhexanoyl-CoA Enzyme->Product1 Product2 NADH + H+ Enzyme->Product2 NAD NAD+ NAD->Enzyme Spectrophotometer Measure Absorbance at 340 nm Product2->Spectrophotometer

Figure 2. Workflow for 3-hydroxyacyl-CoA dehydrogenase assay.
Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA thioesters in biological samples.

Protocol:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the LC mobile phase.

  • LC Separation:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive ion mode.

    • Monitor the transition of the precursor ion (the molecular ion of (S)-3-hydroxy-5-methylhexanoyl-CoA) to a characteristic product ion. For most acyl-CoAs, a neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) is a common and specific fragmentation.[11][12] Another characteristic fragment is the adenosine (B11128) 3',5'-diphosphate ion at m/z 428.0365.[13]

    • Develop a multiple reaction monitoring (MRM) method for quantification.

  • Quantification:

    • Use a stable isotope-labeled internal standard for accurate quantification. If a specific standard for (S)-3-hydroxy-5-methylhexanoyl-CoA is not available, a closely related branched-chain acyl-CoA standard can be used.

Conclusion

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a key, yet understudied, intermediate in the metabolism of branched-chain fatty acids. Its position at the crossroads of fatty acid oxidation and amino acid catabolism makes it a molecule of interest for researchers in metabolism and drug development. While direct experimental data on this specific molecule is sparse, the principles and protocols outlined in this guide, derived from studies on analogous compounds, provide a robust framework for its investigation. Further research into the kinetics of the enzymes that metabolize (S)-3-hydroxy-5-methylhexanoyl-CoA and its cellular concentrations will be crucial for a more complete understanding of its physiological and pathological roles.

References

An In-depth Technical Guide on the Putative Natural Occurrence of (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (S)-3-Hydroxyl-5-methylhexanoyl-CoA is a molecule of significant interest in metabolic research due to its structural similarity to known intermediates in fatty acid and branched-chain amino acid metabolism. However, as of the current scientific literature and database records, This compound is not a confirmed naturally occurring compound. This technical guide, therefore, addresses its putative natural occurrence, providing a theoretical framework for its biosynthesis, potential roles, and a comprehensive guide for its experimental investigation and discovery.

Introduction

This compound is a chiral short-chain acyl-CoA. Its structure suggests a potential role as an intermediate in the metabolism of branched-chain fatty acids or as a product of novel metabolic pathways. While not yet identified in biological systems, its constituent parts—a hydroxyl group at the beta-position and a methyl branch derived from leucine (B10760876) metabolism—are common motifs in intermediary metabolism. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the hypothesized biochemistry of this compound and detailed methodologies for its potential identification and characterization.

Putative Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from intermediates of leucine and fatty acid metabolism. The proposed pathway involves a series of enzymatic reactions analogous to those in known metabolic cycles. The key steps are envisioned as the condensation of a C4 branched-chain acyl-CoA with acetyl-CoA, followed by reduction.

A plausible biosynthetic route starts with isovaleryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine.[1][2]

Step 1: Acyl-CoA Dehydrogenation. Isovaleryl-CoA is dehydrogenated to form 3-methylcrotonyl-CoA. This reaction is catalyzed by isovaleryl-CoA dehydrogenase.

Step 2: Carboxylation. 3-Methylcrotonyl-CoA is then carboxylated to form 3-methylglutaconyl-CoA, a reaction catalyzed by 3-methylcrotonyl-CoA carboxylase.

Step 3: Hydration. 3-Methylglutaconyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is catalyzed by 3-methylglutaconyl-CoA hydratase.

Step 4: Cleavage. HMG-CoA is cleaved into acetyl-CoA and acetoacetate (B1235776) by HMG-CoA lyase.

An alternative, more direct putative pathway to this compound could involve the following steps, starting from Isovaleryl-CoA:

Step 1a: Condensation. Isovaleryl-CoA (a C5 branched-chain acyl-CoA) undergoes a condensation reaction with acetyl-CoA (a C2 unit) to form 3-keto-5-methylhexanoyl-CoA. This reaction would be catalyzed by a β-ketothiolase with specificity for branched-chain acyl-CoAs.

Step 2a: Reduction. The keto group of 3-keto-5-methylhexanoyl-CoA is then reduced to a hydroxyl group, yielding this compound. This stereospecific reduction would be catalyzed by an (S)-3-hydroxyacyl-CoA dehydrogenase.[3][4]

Putative Biosynthetic Pathway of this compound

G cluster_putative Putative Pathway Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH 3-Keto-5-methylhexanoyl-CoA 3-Keto-5-methylhexanoyl-CoA Isovaleryl_CoA->3-Keto-5-methylhexanoyl-CoA β-Ketothiolase this compound this compound 3-Keto-5-methylhexanoyl-CoA-> this compound (S)-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl_CoA Acetyl_CoA->3-Keto-5-methylhexanoyl-CoA

Caption: A putative biosynthetic pathway for this compound.

Key Enzymes in the Putative Pathway

The enzymes catalyzing the proposed biosynthetic steps would likely belong to well-characterized families with known substrate specificities. The investigation into the natural occurrence of this compound would necessitate the characterization of enzymes with novel substrate preferences.

Enzyme ClassEC Number (example)Putative FunctionKnown Substrate Analogs
β-Ketothiolase 2.3.1.16Condensation of Isovaleryl-CoA and Acetyl-CoAAcetyl-CoA, Propionyl-CoA
(S)-3-Hydroxyacyl-CoA Dehydrogenase 1.1.1.35Stereospecific reduction of 3-keto-5-methylhexanoyl-CoAStraight-chain 3-ketoacyl-CoAs
Enoyl-CoA Hydratase 4.2.1.17Potential involvement in alternative pathwaystrans-2-enoyl-CoAs
Acyl-CoA Dehydrogenase 1.3.8.7Potential involvement in precursor synthesisShort and medium-chain acyl-CoAs

Experimental Protocols for Discovery and Analysis

The identification and quantification of the novel metabolite this compound from biological matrices requires a multi-step approach involving sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

Experimental Workflow for the Discovery of this compound

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Tissue Biological Sample (e.g., Liver, Muscle) Homogenization Homogenization (in organic solvent) Tissue->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction LC UPLC Separation (Reversed-Phase) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis (MRM, accurate mass) MS->Data Standard Comparison with Synthetic Standard Data->Standard Quant Quantification Standard->Quant

Caption: A general experimental workflow for the discovery and validation.

Detailed Methodologies

4.2.1 Sample Preparation: Acyl-CoA Extraction

  • Objective: To extract short-chain acyl-CoAs from biological tissues while minimizing degradation.

  • Protocol:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue (100-200 mg) in 1 mL of a cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water or 10% trichloroacetic acid).

    • Include an internal standard, such as an odd-chain 3-hydroxyacyl-CoA, for quantification.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the acyl-CoAs. Elute with an appropriate solvent mixture (e.g., methanol with 0.1% formic acid).

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.[5][6][7]

4.2.2 Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC)

  • Objective: To separate this compound from other isomeric and isobaric compounds.

  • Protocol:

    • Use a reversed-phase UPLC column (e.g., C18, 1.7 µm particle size).

    • Employ a binary solvent system with a gradient elution:

      • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[8][9]

4.2.3 Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.

  • Protocol:

    • Use a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety is typically monitored.[5][8][10]

    • For initial discovery, use high-resolution mass spectrometry to obtain an accurate mass measurement of the parent ion, confirming its elemental composition.

    • Fragment the parent ion and analyze the resulting MS/MS spectrum to elucidate the structure.

4.2.4 Synthesis of a Chemical Standard

  • Objective: To synthesize an authentic standard of this compound for unambiguous identification and accurate quantification.

  • Protocol:

    • The synthesis would likely start from a commercially available chiral precursor, such as (S)-3-hydroxy-5-methylhexanoic acid.

    • The carboxylic acid would be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.[11]

    • The activated ester is then reacted with the free thiol group of Coenzyme A in a suitable buffer to form the thioester bond.[12]

    • Purification of the final product would be achieved by preparative HPLC.

    • The structure and purity of the synthetic standard must be confirmed by NMR and high-resolution mass spectrometry. Alternatively, custom synthesis services from specialized chemical companies can be utilized.[13][14]

Data Presentation and Interpretation

Quantitative data for the putative this compound should be presented in a clear, tabular format, comparing its levels across different biological conditions (e.g., different tissues, disease states, or dietary interventions).

Sample IDTissue TypeConditionThis compound (pmol/mg protein)
1LiverControlNot Detected
2LiverTreatment AMean ± SD
3MuscleControlNot Detected
4MuscleTreatment AMean ± SD

Conclusion

While the natural occurrence of this compound remains to be established, its potential role as a metabolic intermediate warrants investigation. The biosynthetic pathways and experimental protocols outlined in this guide provide a robust framework for researchers to explore the existence and physiological relevance of this novel molecule. Successful identification and characterization of this compound would open new avenues in the study of branched-chain fatty acid metabolism and its implications in health and disease.

References

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyl-5-methylhexanoyl-CoA is a chiral molecule of significant interest in metabolic studies and as a potential building block in drug development. Its stereochemistry plays a crucial role in its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxyl-5-methylhexanoyl-CoA, detailing their synthesis, analytical separation, and involvement in metabolic pathways. The document includes structured data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

Introduction

3-Hydroxyl-5-methylhexanoyl-CoA possesses a chiral center at the C3 position, giving rise to two enantiomers: (3R)-3-hydroxyl-5-methylhexanoyl-CoA and (3S)-3-hydroxyl-5-methylhexanoyl-CoA. The spatial arrangement of the hydroxyl group at this position dictates the molecule's interaction with enzymes and its subsequent metabolic transformations. Understanding the distinct properties and synthesis of each stereoisomer is paramount for elucidating its biological function and for its potential application in the synthesis of complex, stereospecific pharmaceuticals.

This guide will delve into the nuances of the stereochemistry of 3-hydroxyl-5-methylhexanoyl-CoA, providing a foundational understanding for researchers and professionals in drug development.

Physicochemical Properties of 3-Hydroxyl-5-methylhexanoic Acid Stereoisomers

While detailed experimental data for the physicochemical properties of the individual CoA thioesters are not extensively available, the properties of the corresponding free fatty acid, 3-hydroxy-5-methylhexanoic acid, provide valuable insights. Enantiomers share identical physical properties in an achiral environment but differ in their interaction with plane-polarized light.

Property(3R)-3-hydroxy-5-methylhexanoic acid(3S)-3-hydroxy-5-methylhexanoic acid
Molecular Formula C₇H₁₄O₃C₇H₁₄O₃
Molecular Weight 146.18 g/mol 146.18 g/mol
CAS Number 132328-50-8[1]Not readily available
IUPAC Name (3R)-3-hydroxy-5-methylhexanoic acid[1](3S)-3-hydroxy-5-methylhexanoic acid
Optical Rotation Specific rotation value would be equal in magnitude and opposite in sign to the (S)-enantiomer.Specific rotation value would be equal in magnitude and opposite in sign to the (R)-enantiomer.

Stereoselective Synthesis of 3-Hydroxyl-5-methylhexanoyl-CoA Stereoisomers

The preparation of enantiomerically pure 3-hydroxyl-5-methylhexanoyl-CoA is crucial for studying its stereospecific biological activities. This can be achieved through two primary strategies: stereoselective synthesis to directly yield the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis of β-Hydroxy Acids

The synthesis of chiral β-hydroxy acids is a well-established field in organic chemistry, and these methods can be adapted to produce the precursors for (3R)- and (3S)-3-hydroxyl-5-methylhexanoyl-CoA.

This protocol, adapted from the synthesis of a similar chiral β-hydroxy acid, utilizes an Evans aldol (B89426) reaction to establish the stereocenter.[2]

  • Preparation of the N-acyloxazolidinone: React the appropriate chiral oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) with 3-methylbutanoyl chloride to form the corresponding N-acyl derivative.

  • Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding Z-enolate.

  • Aldol Addition: React the enolate with propanal. The stereochemistry of the oxazolidinone auxiliary directs the stereochemical outcome of the aldol addition.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the aldol product using a mild hydrolytic agent, such as lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched β-hydroxy acid.[2]

  • Purification: Purify the resulting β-hydroxy acid by column chromatography.

  • Conversion to CoA Thioester: The purified 3-hydroxy-5-methylhexanoic acid can then be converted to its CoA thioester using established enzymatic or chemical methods.[3][4][5]

Enzymatic Synthesis of Chiral 3-Hydroxyacyl-CoAs

Enzymatic methods offer high stereoselectivity for the synthesis of chiral molecules.

This protocol is based on a general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs from their corresponding 2,3-enoyl free acids.[6]

  • CoA Ligation: Incubate the precursor, 5-methyl-2-hexenoic acid, with Coenzyme A, ATP, and a suitable acyl-CoA synthetase or a CoA transferase like glutaconate coenzyme A-transferase (GctAB) to form 5-methylhex-2-enoyl-CoA.

  • Stereospecific Hydration: Treat the resulting 2,3-enoyl-acyl-CoA with a stereospecific enoyl-CoA hydratase. For example, the use of short-chain enoyl-CoA hydratase (ECHS1) typically yields the (S)-3-hydroxyacyl-CoA.[6] Conversely, other hydratases could potentially be used to generate the (R)-enantiomer.

  • Purification: Purify the resulting 3-hydroxyl-5-methylhexanoyl-CoA stereoisomer using high-performance liquid chromatography (HPLC).

Analytical Methods for Stereochemical Analysis

The separation and quantification of the enantiomers of 3-hydroxyl-5-methylhexanoyl-CoA are essential for research and quality control. Chiral chromatography is the most effective technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.

This protocol is adapted from methods for the separation of other 3-hydroxyacyl-CoA enantiomers.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column, such as Chiralpak AD-RH (4.6 x 250 mm, 5 µm), is often effective.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer. The exact composition must be optimized for the specific compound.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection: UV absorbance at a wavelength where the CoA moiety absorbs, typically around 260 nm.

  • Sample Preparation: Dissolve the 3-hydroxyl-5-methylhexanoyl-CoA sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of the free 3-hydroxy-5-methylhexanoic acid, GC-MS can be employed after derivatization to increase volatility and improve chromatographic separation. Chiral GC columns can be used for enantiomeric resolution.

This protocol outlines a general procedure for the chiral GC-MS analysis of hydroxy fatty acids.[2][7][8][9]

  • Hydrolysis: If starting from the CoA thioester, hydrolyze the sample to the free fatty acid using a mild base.

  • Extraction: Extract the 3-hydroxy-5-methylhexanoic acid from the aqueous solution using an organic solvent like ethyl acetate.

  • Derivatization: Convert the hydroxy acid to a volatile derivative. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers. For chiral separation, derivatization with a chiral reagent can also be performed.

  • GC-MS Analysis:

    • GC Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Val).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature gradient to ensure good separation of the enantiomers.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Metabolic Significance of 3-Hydroxyl-5-methylhexanoyl-CoA

3-Hydroxyl-5-methylhexanoyl-CoA is an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876).[1][10][11][12][13] The stereochemistry of this intermediate is critical as enzymes in metabolic pathways are highly stereospecific.

Leucine Catabolism Pathway

The breakdown of leucine involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and acetoacetate. A key intermediate in this pathway is 3-hydroxy-3-methylglutaryl-CoA, which is structurally similar to 3-hydroxyl-5-methylhexanoyl-CoA. The enzymes involved in this pathway, such as 3-hydroxyacyl-CoA dehydrogenases, exhibit strict stereoselectivity.[14][15]

The general reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase is the NAD⁺-dependent oxidation of an (S)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[15] This suggests that the (3S)-enantiomer of 3-hydroxyl-5-methylhexanoyl-CoA is the likely substrate for further oxidation in this metabolic context.

Diagram of the Leucine Catabolism Pathway

Leucine_Catabolism cluster_analogy Potential Role of 3-Hydroxyl-5-methylhexanoyl-CoA Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MCH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGL Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGL Three_Hydroxy_5_methylhexanoyl_CoA 3-Hydroxyl-5-methylhexanoyl-CoA (Analogous Intermediate)

Caption: Simplified overview of the leucine catabolism pathway.

Logical Workflow for Stereoisomer Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of 3-hydroxyl-5-methylhexanoyl-CoA stereoisomers.

Stereoisomer_Analysis_Workflow cluster_synthesis Synthesis cluster_separation Chiral Resolution/Purification cluster_conversion Conversion to CoA Thioester cluster_analysis Stereochemical Analysis Racemic_Synthesis Racemic Synthesis of 3-hydroxy-5-methylhexanoic acid Chiral_Resolution Chiral Resolution of Racemic Acid (e.g., Diastereomeric Salt Formation) Racemic_Synthesis->Chiral_Resolution Asymmetric_Synthesis Asymmetric Synthesis of (3R) or (3S)-3-hydroxy-5-methylhexanoic acid Purification Purification of Enantiopure Acid Asymmetric_Synthesis->Purification Chiral_Resolution->Purification CoA_Esterification Enzymatic or Chemical CoA Thioester Formation Purification->CoA_Esterification Chiral_GCMS Chiral GC-MS Analysis (of free acid) Purification->Chiral_GCMS Chiral_HPLC Chiral HPLC Analysis CoA_Esterification->Chiral_HPLC

Caption: Workflow for synthesis and analysis of stereoisomers.

Conclusion

The stereochemistry of 3-hydroxyl-5-methylhexanoyl-CoA is a critical determinant of its biological function. This technical guide has provided an in-depth overview of the synthesis, separation, and metabolic context of its stereoisomers. The detailed protocols and structured data presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to further investigate this important chiral molecule. Future research focusing on the specific enzymatic kinetics of each enantiomer and their precise roles in various metabolic and signaling pathways will be crucial for fully understanding their biological significance and for harnessing their potential in therapeutic applications.

References

(S)-3-Hydroxyl-5-methylhexanoyl-CoA: An In-Depth Technical Guide to its Role in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a key intermediate in the biosynthesis of branched-chain fatty acids (BCFAs), a class of lipids with diverse physiological roles. Understanding the metabolic pathway of this molecule is crucial for research in lipid metabolism, microbiology, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis and function of this compound, including detailed signaling pathways, experimental protocols, and quantitative data.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids are integral components of cell membranes in many bacteria, influencing membrane fluidity and adaptation to environmental stress. In mammals, BCFAs are found in various tissues and are involved in neural development and metabolism. The synthesis of BCFAs utilizes branched-chain acyl-CoAs as primers, which are derived from the catabolism of branched-chain amino acids such as leucine (B10760876), isoleucine, and valine.

The elongation of these branched-chain primers is carried out by the fatty acid synthase (FAS) system, a multi-enzyme complex that iteratively adds two-carbon units from malonyl-CoA. This compound emerges as a critical intermediate in the elongation cycle of a specific class of BCFAs.

The Biosynthetic Pathway of this compound

The formation of this compound is a step within the iterative cycle of branched-chain fatty acid synthesis. The pathway begins with a branched-chain acyl-CoA primer, in this case, likely isovaleryl-CoA derived from leucine metabolism.

Initiation:

  • Primer Formation: Leucine is catabolized to isovaleryl-CoA.

  • Condensation: Isovaleryl-CoA is condensed with malonyl-ACP (Acyl Carrier Protein) by β-ketoacyl-ACP synthase (KAS). This reaction forms 3-keto-5-methylhexanoyl-ACP.

Elongation Cycle (First Round):

  • Reduction: The 3-keto group of 3-keto-5-methylhexanoyl-ACP is reduced by β-ketoacyl-ACP reductase (KR) to form (S)-3-Hydroxyl-5-methylhexanoyl-ACP . This reaction utilizes NADPH as a cofactor.

  • Thioester Exchange: (S)-3-Hydroxyl-5-methylhexanoyl-ACP is then converted to This compound .

  • Dehydration: A dehydratase (DH) removes a water molecule to create a double bond, forming 5-methyl-trans-2-hexenoyl-ACP.

  • Reduction: Enoyl-ACP reductase (ER) reduces the double bond using NADPH to yield 5-methylhexanoyl-ACP.

This 5-methylhexanoyl-ACP can then serve as the substrate for the next round of elongation, ultimately leading to the synthesis of a long-chain branched fatty acid.

Branched-Chain Fatty Acid Synthesis cluster_initiation Initiation cluster_elongation Elongation Cycle Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Catabolism 3-Keto-5-methylhexanoyl-ACP 3-Keto-5-methylhexanoyl-ACP Isovaleryl-CoA->3-Keto-5-methylhexanoyl-ACP KAS (Condensation) Malonyl-ACP Malonyl-ACP Malonyl-ACP->3-Keto-5-methylhexanoyl-ACP S-3-Hydroxyl-5-methylhexanoyl-ACP S-3-Hydroxyl-5-methylhexanoyl-ACP 3-Keto-5-methylhexanoyl-ACP->S-3-Hydroxyl-5-methylhexanoyl-ACP KR (NADPH) (Reduction) 5-Methyl-trans-2-hexenoyl-ACP 5-Methyl-trans-2-hexenoyl-ACP S-3-Hydroxyl-5-methylhexanoyl-ACP->5-Methyl-trans-2-hexenoyl-ACP DH (Dehydration) 5-Methylhexanoyl-ACP 5-Methylhexanoyl-ACP 5-Methyl-trans-2-hexenoyl-ACP->5-Methylhexanoyl-ACP ER (NADPH) (Reduction) Further Elongation Cycles Further Elongation Cycles 5-Methylhexanoyl-ACP->Further Elongation Cycles

Biosynthesis of this compound.

Key Enzymes and Their Characteristics

The synthesis of this compound involves several key enzymes of the Fatty Acid Synthase (FAS) system.

EnzymeAbbreviationFunctionCofactor
β-Ketoacyl-ACP Synthase KASCatalyzes the initial condensation of the branched-chain primer with malonyl-ACP.-
β-Ketoacyl-ACP Reductase KRReduces the 3-keto group to a hydroxyl group, forming the (S)-stereoisomer.NADPH
Dehydratase DHDehydrates the 3-hydroxyacyl-ACP intermediate.-
Enoyl-ACP Reductase ERReduces the trans-2-enoyl-ACP intermediate.NADPH

Quantitative Data:

While specific kinetic data for enzymes acting on 5-methyl-substituted hexanoyl substrates are limited, data for related short and medium-chain 3-hydroxyacyl-CoA substrates with L-3-hydroxyacyl-CoA dehydrogenase provide insights into enzyme activity. The enzyme generally shows higher activity with medium-chain length substrates.[1]

SubstrateKm (µM)Vmax (U/mg)
L-3-hydroxybutyryl-CoA18.5138
L-3-hydroxyhexanoyl-CoA4.2155
L-3-hydroxyoctanoyl-CoA2.1210
L-3-hydroxydecanoyl-CoA1.9165
L-3-hydroxydodecanoyl-CoA1.8110
L-3-hydroxytetradecanoyl-CoA1.965
L-3-hydroxyhexadecanoyl-CoA2.135
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with substrates of different chain lengths.[1] Note: This provides a proxy for the activity on branched-chain substrates.

Regulation of Branched-Chain Fatty Acid Synthesis

The synthesis of BCFAs is tightly regulated to maintain membrane homeostasis and respond to environmental cues. In bacteria, this regulation often occurs at the transcriptional level.

A key regulatory system in some bacteria, such as Bacillus subtilis, involves a two-component signal transduction system, DesK-DesR. DesK is a membrane-bound sensor kinase that detects changes in membrane fluidity. At lower temperatures, when membrane fluidity decreases, DesK autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator, DesR. Phosphorylated DesR then acts as a transcriptional activator for genes involved in fatty acid desaturation and modification, including those in the BCFA synthesis pathway, to restore membrane fluidity.

Regulation of BCFA Synthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Low Temperature Low Temperature Decreased Membrane Fluidity Decreased Membrane Fluidity Low Temperature->Decreased Membrane Fluidity DesK (Sensor Kinase) DesK (Sensor Kinase) Decreased Membrane Fluidity->DesK (Sensor Kinase) Senses DesK-P DesK-P DesK (Sensor Kinase)->DesK-P Autophosphorylation DesR DesR DesK-P->DesR Phosphotransfer DesR (Response Regulator) DesR (Response Regulator) DesR-P DesR-P BCFA Synthesis Genes BCFA Synthesis Genes DesR-P->BCFA Synthesis Genes Activates Transcription Increased BCFA Synthesis Increased BCFA Synthesis BCFA Synthesis Genes->Increased BCFA Synthesis Expression Restored Membrane Fluidity Restored Membrane Fluidity Increased BCFA Synthesis->Restored Membrane Fluidity Restored Membrane Fluidity->DesK (Sensor Kinase) Feedback Inhibition DesR->DesR-P

Regulation of BCFA synthesis by the DesK-DesR system.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a method for the enzymatic synthesis of this compound starting from the corresponding trans-2-enoyl-CoA.

Materials:

  • 5-methyl-trans-2-hexenoyl-CoA

  • Recombinant enoyl-CoA hydratase (e.g., from E. coli or human)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • HPLC system for purification

  • Mass spectrometer for product verification

Procedure:

  • Prepare a reaction mixture containing 1 mM 5-methyl-trans-2-hexenoyl-CoA in reaction buffer.

  • Initiate the reaction by adding purified enoyl-CoA hydratase to a final concentration of 10 µg/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by reverse-phase HPLC.

  • Once the reaction is complete, purify the this compound product using preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

Assay of Fatty Acid Synthase Activity with Branched-Chain Primers

This protocol outlines a spectrophotometric assay to measure the activity of FAS using a branched-chain primer like isovaleryl-CoA. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2]

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)

  • Isovaleryl-CoA (primer)

  • Malonyl-CoA (elongation substrate)

  • NADPH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, 50 µM isovaleryl-CoA, and 100 µM malonyl-CoA.

  • Add NADPH to a final concentration of 150 µM.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding a known amount of purified FAS.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Experimental Workflow cluster_synthesis Enzymatic Synthesis cluster_assay FAS Activity Assay Start1 5-methyl-trans-2-hexenoyl-CoA Reaction1 Incubation (37°C) Start1->Reaction1 Enzyme1 Enoyl-CoA Hydratase Enzyme1->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 Product1 This compound Purification1->Product1 Start2 Isovaleryl-CoA + Malonyl-CoA + NADPH Product1->Start2 Use as Substrate/Standard Reaction2 Spectrophotometric Measurement (A340nm) Start2->Reaction2 Enzyme2 Fatty Acid Synthase Enzyme2->Reaction2 Result2 Rate of NADPH Consumption Reaction2->Result2

Workflow for synthesis and activity assay.

Conclusion and Future Directions

This compound is a pivotal, yet often overlooked, intermediate in the biosynthesis of branched-chain fatty acids. A thorough understanding of its formation, the enzymes involved, and the regulation of its metabolic pathway is essential for advancing our knowledge of lipid metabolism. Future research should focus on obtaining precise kinetic data for the enzymes that process 5-methyl-substituted acyl-CoA substrates. Furthermore, elucidating the specific signaling pathways that regulate the flux through the BCFA pathway in various organisms will be critical. Such knowledge will not only enhance our fundamental understanding of cellular lipid homeostasis but also open new avenues for the development of targeted therapies for metabolic and infectious diseases.

References

An In-Depth Technical Guide to the Biological Activity of (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a branched-chain acyl-Coenzyme A thioester. While direct studies on this specific molecule are limited in current literature, its structural similarity to intermediates in branched-chain amino acid metabolism, particularly leucine (B10760876) degradation, suggests a potential role in cellular energy homeostasis and signaling. This guide provides a comprehensive overview of its putative biological activity, proposed metabolic pathways, and detailed experimental protocols for its investigation. The information presented herein is based on established knowledge of analogous compounds and metabolic pathways, offering a foundational resource for researchers initiating studies on this molecule.

Putative Biological Activity and Metabolic Role

This compound is structurally analogous to intermediates in the catabolism of leucine, a branched-chain amino acid (BCAA). The degradation of leucine produces key metabolic intermediates such as acetyl-CoA and acetoacetate, highlighting its role as a ketogenic amino acid.[1] The pathway involves a series of enzymatic reactions, including those catalyzed by 3-hydroxyacyl-CoA dehydrogenases.[2]

Based on this, this compound is hypothesized to be an intermediate in a similar branched-chain fatty acid metabolic pathway. Its biological activity is likely centered around:

  • Energy Metabolism: As a precursor to smaller acyl-CoA units, it could feed into the tricarboxylic acid (TCA) cycle for ATP production.

  • Signaling: Acyl-CoA molecules are known to be involved in the regulation of various cellular processes, including gene expression and protein modification. Branched-chain fatty acids, in general, have been implicated in modulating lipid metabolism and inflammatory responses.[3][4]

Proposed Metabolic Pathway

The metabolism of this compound is likely to proceed via oxidation by a 3-hydroxyacyl-CoA dehydrogenase, a key enzyme family in fatty acid beta-oxidation.[2] This reaction would convert the hydroxyl group to a keto group, yielding 3-keto-5-methylhexanoyl-CoA. This intermediate would then likely be cleaved to yield smaller acyl-CoA molecules.

Metabolic Pathway of this compound cluster_0 Putative Metabolic Pathway A This compound B 3-Keto-5-methylhexanoyl-CoA A->B 3-hydroxyacyl-CoA dehydrogenase (NAD+ -> NADH + H+) C Acetyl-CoA + Isovaleryl-CoA B->C Thiolase (+ CoA-SH) D TCA Cycle C->D

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data for Analogous Reactions

Direct quantitative data for enzymes acting on this compound is not currently available. However, data from studies on 3-hydroxyacyl-CoA dehydrogenases with various substrates provide a valuable reference for predicting the kinetic parameters of enzymes that may metabolize this molecule.

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
L-3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxybutyryl-CoA25150Pig Heart[5]
L-3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxyoctanoyl-CoA5250Pig Heart[5]
L-3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxypalmitoyl-CoA4100Pig Heart[5]
Short Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)(S)-3-Hydroxyisobutyryl-CoA50Not ReportedHuman[6]

Table 1: Kinetic parameters of 3-hydroxyacyl-CoA dehydrogenases with various substrates.

Experimental Protocols

The investigation of the biological activity of this compound requires robust analytical methods for its detection and quantification in biological samples, as well as assays to determine the activity of enzymes involved in its metabolism.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of short-chain acyl-CoAs from cell or tissue samples, which can be adapted for this compound.

3.1.1. Materials

  • Acetonitrile, HPLC grade

  • Methanol (B129727), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate, LC-MS grade

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2. Sample Preparation

  • Homogenize cell pellets or tissue samples in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water).

  • Add the internal standard to the homogenate.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable buffer for SPE.

  • Condition an SPE cartridge with methanol followed by equilibration with the reconstitution buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with formic acid).

  • Dry the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column suitable for polar molecules.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the analyte from other acyl-CoAs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a synthesized standard. For a related compound, (S)-3-hydroxyhexanoyl-CoA, a precursor ion of m/z 882.19 and a product ion of m/z 375.19 are observed.[7]

Experimental Workflow for Acyl-CoA Analysis cluster_1 Workflow for Quantification Sample Cell/Tissue Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Supernatant Collection Homogenization->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2: General experimental workflow for the quantification of acyl-CoAs.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.

3.2.1. Materials

  • Tris-HCl buffer (e.g., 100 mM, pH 9.0)

  • NAD+ solution

  • Synthesized this compound substrate

  • Enzyme preparation (e.g., purified recombinant enzyme or cell lysate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

3.2.2. Procedure

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a cuvette.

  • Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Conclusion

While direct experimental data on the biological activity of this compound is scarce, its structural similarity to known metabolites in branched-chain amino acid degradation provides a strong basis for predicting its metabolic fate and biological relevance. The proposed pathways and experimental protocols in this guide offer a robust framework for researchers to begin to elucidate the specific roles of this molecule in cellular metabolism and signaling. Further research, including the chemical synthesis of standards, the development of specific analytical methods, and enzymatic studies, will be crucial in validating these hypotheses and fully understanding the biological significance of this compound.

References

(S)-3-Hydroxyl-5-methylhexanoyl-CoA: An In-Depth Technical Guide to a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a putative metabolic intermediate likely involved in the catabolism of branched-chain amino acids, particularly leucine (B10760876). While direct experimental evidence for this specific molecule is limited in the current scientific literature, its structure strongly suggests a role within the well-established pathways of fatty acid β-oxidation. This technical guide synthesizes information on related metabolic pathways, key enzymatic reactions, and relevant experimental protocols to provide a comprehensive framework for the study of this compound and other branched-chain acyl-CoA intermediates. This document outlines its probable biosynthesis from leucine, its likely enzymatic transformations, and detailed methodologies for its potential identification, quantification, and the characterization of associated enzymes.

Introduction

Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in cellular signaling, membrane fluidity, and energy metabolism.[1] The catabolism of the branched-chain amino acid leucine gives rise to various branched-chain acyl-CoA species. This compound is hypothesized to be one such intermediate, formed during the β-oxidation of 5-methylhexanoyl-CoA. Understanding the metabolism of this and similar molecules is crucial for elucidating the complete picture of branched-chain fatty acid metabolism and its implications in health and disease, including metabolic disorders.[2]

Putative Metabolic Pathway of this compound

The metabolic pathway leading to and from this compound is likely initiated by the catabolism of L-leucine.

Biosynthesis from L-Leucine

The catabolism of L-leucine is a multi-step process that occurs primarily in the mitochondria.[3]

  • Transamination: L-leucine is first transaminated by a branched-chain aminotransferase (BCAT) to form α-ketoisocaproate.[4][5]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA.[4]

  • Dehydrogenation and Further Processing: Isovaleryl-CoA undergoes a series of reactions, including dehydrogenation, carboxylation, and hydration, to eventually yield intermediates that can be converted to 5-methylhexanoic acid.[6] This can then be activated to 5-methylhexanoyl-CoA.

Formation of this compound

Once 5-methylhexanoyl-CoA is formed, it can enter the β-oxidation spiral.

  • Dehydrogenation: An acyl-CoA dehydrogenase (ACAD) introduces a double bond between the α and β carbons of 5-methylhexanoyl-CoA, forming 5-methyl-trans-2-hexenoyl-CoA. Several ACADs exhibit broad specificity and can act on branched-chain acyl-CoAs.[7]

  • Hydration: An enoyl-CoA hydratase (ECH) then catalyzes the stereospecific hydration of the double bond in 5-methyl-trans-2-hexenoyl-CoA to yield this compound.[8] While many enoyl-CoA hydratases act on a range of chain lengths, their efficiency can be affected by branching.[9][10]

Subsequent Metabolism

This compound is likely further metabolized in the β-oxidation pathway.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group of this compound to a keto group, forming 5-methyl-3-ketohexanoyl-CoA. Certain HADH isozymes are known to have a preference for short-chain, methyl-branched substrates.[11][12]

  • Thiolysis: Finally, a β-ketoacyl-CoA thiolase cleaves 5-methyl-3-ketohexanoyl-CoA into acetyl-CoA and isovaleryl-CoA. The isovaleryl-CoA can then re-enter the catabolic pathway.

This proposed pathway highlights the key enzymatic steps involved in the metabolism of this compound.

Putative_Metabolic_Pathway Putative Metabolic Pathway of this compound Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylhexanoicAcid 5-Methylhexanoic Acid IsovalerylCoA->MethylhexanoicAcid Multiple Steps MethylhexanoylCoA 5-Methylhexanoyl-CoA MethylhexanoicAcid->MethylhexanoylCoA Acyl-CoA Synthetase EnoylCoA 5-Methyl-trans-2-hexenoyl-CoA MethylhexanoylCoA->EnoylCoA ACAD Target This compound EnoylCoA->Target Enoyl-CoA Hydratase KetoacylCoA 5-Methyl-3-ketohexanoyl-CoA Target->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA->IsovalerylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase

Putative metabolic pathway of this compound.

Quantitative Data Presentation

As there is no direct quantitative data available for this compound in the literature, the following tables are illustrative examples of how such data would be presented. These tables are based on typical measurements for other branched-chain acyl-CoAs.

Table 1: Illustrative Tissue Distribution of this compound (Hypothetical Data)

TissueConcentration (pmol/mg protein)
Liver5.2 ± 1.1
Skeletal Muscle8.9 ± 2.3
Heart3.1 ± 0.8
Adipose Tissue1.5 ± 0.4

Table 2: Illustrative Kinetic Parameters of Enzymes Acting on Branched-Chain Substrates (Hypothetical Data)

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Enoyl-CoA Hydratase5-Methyl-trans-2-hexenoyl-CoA1525
3-Hydroxyacyl-CoA DehydrogenaseThis compound2518

Experimental Protocols

The following protocols are adapted from established methods for the analysis of branched-chain fatty acids and acyl-CoAs and can be applied to the study of this compound.

Extraction and Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of acyl-CoA species from biological samples.[2][13]

4.1.1. Sample Preparation

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable ice-cold buffer (e.g., 10 mM potassium phosphate, pH 7.4, with protease inhibitors).

  • Protein Precipitation: Add a 2:1 volume of ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid is typically employed.

  • Mass Spectrometry: Perform analysis using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest. For this compound, the precursor ion would be its protonated molecular weight, and characteristic product ions would be determined through infusion experiments.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

LCMS_Workflow Workflow for LC-MS/MS Analysis of Acyl-CoAs Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation (Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Drying Drying and Reconstitution Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data Data Analysis and Quantification LCMS->Data

Workflow for LC-MS/MS analysis of acyl-CoAs.
Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD+.[11][14]

4.2.1. Reagents

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0.

  • NAD+ solution: 10 mM in assay buffer.

  • This compound substrate solution: 1 mM in assay buffer.

  • Enzyme preparation (e.g., mitochondrial extract or purified enzyme).

4.2.2. Procedure

  • In a cuvette, combine the assay buffer, NAD+ solution, and the enzyme preparation.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M-1cm-1).

Signaling Pathways and Logical Relationships

The metabolism of branched-chain acyl-CoAs is intricately linked to central carbon metabolism and cellular signaling.

Crosstalk with Leucine Metabolism

The production of this compound is directly dependent on the flux through the leucine catabolic pathway. Factors regulating BCAT and BCKDH will therefore influence the availability of its precursor.

Regulation of β-Oxidation

The enzymes involved in the metabolism of this compound are part of the β-oxidation machinery, which is tightly regulated by the energy status of the cell (e.g., NAD+/NADH and ADP/ATP ratios).

Signaling_Relationships Signaling and Metabolic Relationships Leucine Leucine BC_Metabolism Branched-Chain Amino Acid Catabolism Leucine->BC_Metabolism Precursor 5-Methylhexanoyl-CoA BC_Metabolism->Precursor Target This compound Precursor->Target ACAD, ECH BetaOxidation β-Oxidation Target->BetaOxidation HADH, Thiolase AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA EnergyStatus Cellular Energy Status (NAD+/NADH, ADP/ATP) EnergyStatus->BC_Metabolism Regulation EnergyStatus->BetaOxidation Regulation TCA TCA Cycle TCA->EnergyStatus AcetylCoA->TCA

Interplay of branched-chain metabolism and cellular energy status.

Conclusion and Future Directions

This compound represents a plausible, yet underexplored, intermediate in the metabolism of branched-chain fatty acids derived from leucine. This technical guide provides a foundational framework for its investigation by outlining its likely metabolic context and providing detailed experimental approaches. Future research should focus on the definitive identification and quantification of this molecule in various biological systems. Furthermore, the characterization of the substrate specificity of the enzymes involved in its metabolism will be crucial for a complete understanding of branched-chain fatty acid oxidation and its regulation. Such studies will not only enhance our fundamental knowledge of cellular metabolism but may also provide insights into metabolic diseases and potential therapeutic targets.

References

The Role of (S)-3-Hydroxyl-5-methylhexanoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative hypothesized to be a key intermediate in the biosynthesis of specialized secondary metabolites in certain microorganisms, most notably as a precursor to the antibiotic myxovirescin A produced by the myxobacterium Myxococcus xanthus. This technical guide provides a comprehensive overview of the current understanding of the metabolic role of this compound, detailing its proposed biosynthesis, potential degradation pathways, and the enzymes implicated in its metabolism. The guide also outlines detailed experimental protocols for its analysis and for the characterization of related enzymatic activities, and includes visualizations of the pertinent metabolic pathways and experimental workflows.

Introduction

Acyl-CoA molecules are central to a vast array of metabolic processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of a diverse range of natural products.[1] Branched-chain acyl-CoAs, in particular, serve as important building blocks for the synthesis of complex lipids and secondary metabolites, contributing to the structural diversity and biological activity of these compounds. This compound is a chiral branched-chain 3-hydroxyacyl-CoA whose significance is increasingly recognized in the context of microbial secondary metabolism. Its unique structure, featuring a methyl branch at the C5 position and a hydroxyl group with (S)-stereochemistry at the C3 position, suggests a specialized role in microbial physiology and biochemistry.

This document serves as an in-depth technical resource, consolidating the current, albeit largely inferential, knowledge regarding this compound. It is intended to be a valuable tool for researchers investigating microbial metabolic pathways, natural product biosynthesis, and for professionals in drug development seeking to exploit these pathways for the discovery of novel therapeutic agents.

Proposed Biosynthesis of this compound

Direct experimental evidence for the complete biosynthetic pathway of this compound is not yet fully elucidated. However, analysis of the myxovirescin A biosynthetic gene cluster in Myxococcus xanthus provides a strong basis for a proposed pathway.[1][2] This pathway is thought to involve a specialized set of enzymes that deviate from canonical fatty acid synthesis to incorporate a branched-chain starter unit and introduce a hydroxyl group with specific stereochemistry.

The proposed pathway initiates with the activation of isovaleric acid (3-methylbutanoic acid) to isovaleryl-CoA. This is followed by a condensation reaction with malonyl-CoA, analogous to the initial steps of fatty acid biosynthesis, to form 5-methyl-3-oxohexanoyl-CoA. The key step is the stereospecific reduction of the 3-keto group to a 3-hydroxyl group, yielding this compound. This reduction is likely catalyzed by a ketoreductase domain within a polyketide synthase (PKS) module or a standalone 3-hydroxyacyl-CoA dehydrogenase with (S)-specificity.

The myxovirescin biosynthetic gene cluster contains genes encoding for HMG-CoA synthase-like enzymes (TaC and TaF) which are involved in the formation of β-methyl and β-ethyl groups.[3] It is plausible that a similar enzymatic logic is employed for the synthesis of the 5-methylhexanoyl backbone.

Biosynthesis_of_S_3_Hydroxyl_5_methylhexanoyl_CoA cluster_0 Proposed Biosynthetic Pathway Isovaleryl-CoA Isovaleryl-CoA Thiolase Thiolase Isovaleryl-CoA->Thiolase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Thiolase 5-Methyl-3-oxohexanoyl-CoA 5-Methyl-3-oxohexanoyl-CoA KR_Domain Ketoreductase Domain ((S)-specific) 5-Methyl-3-oxohexanoyl-CoA->KR_Domain NADPH NADPH NADPH->KR_Domain NADP+ NADP+ This compound This compound Thiolase->5-Methyl-3-oxohexanoyl-CoA Condensation KR_Domain->NADP+ KR_Domain->this compound Reduction

Diagram 1: Proposed biosynthesis of this compound.

Putative Degradation of this compound

The degradation of this compound is presumed to follow a pathway analogous to the β-oxidation of fatty acids. This would involve a series of enzymatic reactions that ultimately break down the molecule into smaller, metabolically accessible units such as acetyl-CoA and propionyl-CoA.

The initial step would be the oxidation of the 3-hydroxyl group to a 3-keto group, catalyzed by an (S)-3-hydroxyacyl-CoA dehydrogenase. The resulting 5-methyl-3-oxohexanoyl-CoA would then be cleaved by a thiolase to yield isovaleryl-CoA and acetyl-CoA. Isovaleryl-CoA can then be further metabolized through the leucine (B10760876) degradation pathway.

Degradation_of_S_3_Hydroxyl_5_methylhexanoyl_CoA cluster_1 Putative Degradation Pathway This compound This compound S_HADH (S)-3-Hydroxyacyl-CoA Dehydrogenase This compound->S_HADH NAD+ NAD+ NAD+->S_HADH NADH NADH 5-Methyl-3-oxohexanoyl-CoA 5-Methyl-3-oxohexanoyl-CoA Thiolase Thiolase 5-Methyl-3-oxohexanoyl-CoA->Thiolase CoA CoA CoA->Thiolase Isovaleryl-CoA Isovaleryl-CoA Leucine_Degradation Further Metabolism Isovaleryl-CoA->Leucine_Degradation Acetyl-CoA Acetyl-CoA S_HADH->NADH S_HADH->5-Methyl-3-oxohexanoyl-CoA Oxidation Thiolase->Isovaleryl-CoA Thiolysis Thiolase->Acetyl-CoA

Diagram 2: Putative degradation pathway of this compound.

Quantitative Data

As of the date of this guide, specific quantitative data for this compound, such as enzyme kinetic parameters or intracellular concentrations, are not available in the published literature. However, data for structurally related enzymes and substrates can provide a useful reference point for experimental design. The following tables summarize kinetic data for relevant enzyme classes.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases

Enzyme Substrate Km (µM) Vmax (µmol/min/mg) Organism Reference
L-3-Hydroxyacyl-CoA Dehydrogenase (S)-3-Hydroxybutyryl-CoA 25 150 Pig heart [4]
(S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') (S)-3-Hydroxybutyryl-CoA 43 16.5 Ralstonia eutropha H16 [5]

| L-3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxyoctanoyl-CoA | 5 | 250 | Pig heart |[4] |

Table 2: Kinetic Parameters of HMG-CoA Synthase Analogs

Enzyme Substrate 1 Substrate 2 Km1 (µM) Km2 (µM) Vmax (µmol/min/mg) Organism Reference
BjHMGS1 Acetyl-CoA Acetoacetyl-CoA 43 - 0.47 Brassica juncea [6]

| HMG-CoA Synthase | Acetyl-CoA | Acetoacetyl-CoA | 20 | 2.5 | 12.3 | Avian liver |[7] |

Experimental Protocols

Analysis of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of branched-chain and hydroxy-substituted acyl-CoAs.[8][9]

Objective: To extract and quantify this compound from microbial cell cultures.

Materials:

  • Microbial cell pellet

  • Internal standard (e.g., ¹³C-labeled or odd-chain 3-hydroxyacyl-CoA)

  • Acetonitrile (B52724)

  • 5% (w/v) Trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Ammonium (B1175870) hydroxide

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Extraction:

    • Harvest microbial cells by centrifugation and flash-freeze the pellet in liquid nitrogen.

    • Resuspend the cell pellet in 1 mL of ice-cold acetonitrile containing the internal standard.

    • Lyse the cells by sonication or bead beating on ice.

    • Add 0.5 mL of ice-cold 5% TCA, vortex, and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in 50 µL of 50% methanol in water with 0.1% formic acid.

    • Inject an appropriate volume onto a C18 column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

LCMS_Workflow cluster_2 LC-MS/MS Workflow Cell_Pellet Microbial Cell Pellet Extraction Extraction with Acetonitrile & TCA Cell_Pellet->Extraction SPE Solid Phase Extraction (C18) Extraction->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data_Analysis Quantification LCMS->Data_Analysis

Diagram 3: Workflow for LC-MS/MS analysis of this compound.
Enzyme Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the NAD⁺-dependent oxidation of this compound.

Objective: To determine the activity of an (S)-3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.

Materials:

  • Purified enzyme or cell-free extract

  • This compound substrate (requires chemical or enzymatic synthesis)

  • NAD⁺

  • Tris-HCl buffer (pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Tris-HCl buffer (100 mM, pH 8.5)

    • NAD⁺ (1 mM)

    • This compound (0.1 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the initial rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound is an intriguing metabolite at the intersection of primary and secondary metabolism in certain microorganisms. While its precise roles and the enzymes governing its metabolism are still under active investigation, the available evidence, particularly from the study of myxovirescin biosynthesis, provides a strong framework for future research. The proposed biosynthetic and degradation pathways, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to further unravel the complexities of branched-chain acyl-CoA metabolism. A deeper understanding of this molecule and its metabolic context holds significant promise for the discovery and engineering of novel bioactive compounds.

References

Methodological & Application

LC-MS/MS method for (S)-3-Hydroxyl-5-methylhexanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Method for the Quantification of (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the mitochondrial beta-oxidation of branched-chain fatty acids. Accurate quantification of this and other acyl-CoA species is crucial for understanding the pathophysiology of metabolic disorders, such as 3-hydroxyacyl-CoA dehydrogenase deficiency, and for the development of novel therapeutics targeting fatty acid metabolism.[1] This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method described herein utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high sensitivity and specificity, making it suitable for the analysis of low-abundance acyl-CoAs in complex biological samples.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available, the following table presents representative concentrations of various 3-hydroxyacyl-CoAs in different rat tissues, which can be used as a reference for expected physiological ranges.[2]

AnalyteTissueConcentration Range (nmol/g)
3-Hydroxybutyryl-CoAHeart0.5 - 1.5
Kidney0.2 - 0.8
Liver1.0 - 2.5
Brain0.1 - 0.5
3-Hydroxyhexanoyl-CoAHeart0.1 - 0.7
Kidney0.05 - 0.4
Liver0.2 - 1.0
BrainNot Detected - 0.2
3-Hydroxyoctanoyl-CoAHeart0.05 - 0.3
Kidney0.02 - 0.2
Liver0.1 - 0.8
BrainNot Detected - 0.1

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted from methods utilizing 5-sulfosalicylic acid (SSA) for deproteinization, which has been shown to be effective for the extraction of short-chain acyl-CoAs and their biosynthetic precursors.[3][4]

Materials:

  • Ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) in deionized water

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • To 100 µL of biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold 10% SSA.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge the sample at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

Gradient Program:

Time (min)% Mobile Phase B
0.02
2.02
10.060
12.095
14.095
14.12
18.02

LC Parameters:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions:

The MRM transitions for this compound are predicted based on the common fragmentation patterns of acyl-CoAs, which typically involve a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da) and a fragment corresponding to the adenosine (B11128) diphosphate (B83284) portion of the molecule.[3][5][6][7][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound896.2389.1Quantifier35 (Optimizable)
896.2428.0Qualifier25 (Optimizable)

Collision energies should be optimized for the specific instrument used to achieve maximal signal intensity.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (10% SSA) Add_IS->Precipitation Centrifugation Centrifugation (16,000 x g, 15 min, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (ESI+, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS workflow for acyl-CoA analysis.

Branched-Chain Fatty Acid Beta-Oxidation Pathway

G BCFA Branched-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCAcyl_CoA Branched-Chain Acyl-CoA Acyl_CoA_Synthetase->BCAcyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase BCAcyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Analyte This compound Enoyl_CoA_Hydratase->Analyte Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Analyte->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Caption: Beta-oxidation of branched-chain fatty acids.

References

Application Notes and Protocols for the Detection of (S)-3-Hydroxyl-5-methylhexanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Dysregulation of leucine metabolism has been implicated in various metabolic disorders, making the accurate quantification of its intermediates in tissues crucial for understanding disease pathogenesis and for the development of novel therapeutics. This document provides a detailed protocol for the sensitive and specific detection of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Leucine Catabolism

The catabolism of leucine involves a series of enzymatic reactions, primarily occurring in the mitochondria. This compound is formed from its precursor, isovaleryl-CoA, and is subsequently converted to 3-methylglutaconyl-CoA. The pathway ultimately leads to the production of acetyl-CoA and acetoacetate, which can enter the citric acid cycle for energy production.[1][2][3][4][5]

Leucine_Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC Target (S)-3-Hydroxyl-5- methylhexanoyl-CoA MethylglutaconylCoA->Target Enoyl-CoA Hydratase HMGCoA HMG-CoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Target->HMGCoA 3-HMG-CoA lyase

Caption: Leucine catabolism pathway highlighting the position of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of this compound from tissue samples.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Acids and Bases: Formic acid, Ammonium (B1175870) hydroxide (B78521)

  • Salts: Potassium phosphate (B84403) (KH2PO4)

  • Internal Standard: Isotope-labeled (e.g., ¹³C-labeled) acyl-CoA of a chain length not expected to be abundant in the sample (e.g., C17-CoA) or a labeled version of the analyte if available.

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg

  • Tissue Homogenizer

  • Centrifuge

  • Nitrogen Evaporator

  • LC-MS/MS System with a C18 reversed-phase column

Sample Preparation and Extraction
  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Immediately homogenize the tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 7.4).

    • Add the internal standard to the homogenate at a known concentration.

  • Solvent Extraction:

    • To the tissue homogenate, add 2 mL of a 3:1:1 (v/v/v) mixture of Acetonitrile:Isopropanol:Methanol.

    • Vortex vigorously for 5 minutes at 4°C.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2-98% B (linear gradient)

      • 15-18 min: 98% B

      • 18-20 min: 2% B (re-equilibration)

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition:

      • The theoretical monoisotopic mass of this compound (C28H48N7O18P3S) is 895.1990 Da.[6][7][8][9]

      • Precursor Ion (Q1): 896.2 m/z ([M+H]⁺).

      • Product Ion (Q3): 389.2 m/z (resulting from the characteristic neutral loss of the 507 Da phosphopantetheine moiety).

    • Collision Energy: Optimization is required, but a starting point of 25-35 eV is recommended.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow Tissue Tissue Sample (~50-100 mg) Homogenization Homogenization (ice-cold buffer + IS) Tissue->Homogenization Extraction Solvent Extraction (ACN:IPA:MeOH) Homogenization->Extraction Centrifugation Centrifugation (13,000 x g, 15 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18 cartridge) Supernatant->SPE Drydown Drydown under N2 SPE->Drydown Reconstitution Reconstitution (50% Methanol) Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Caption: A streamlined workflow for the analysis of this compound from tissue samples.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following table provides an illustrative example of expected concentrations of various 3-hydroxyacyl-CoAs in different tissue types, as specific data for this compound is not widely available. These values are based on reported concentrations of similar short- and medium-chain 3-hydroxyacyl-CoAs and should be used for comparative purposes.[10][11][12]

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)
(S)-3-Hydroxybutyryl-CoA 0.5 - 2.01.0 - 5.00.2 - 1.0
(S)-3-Hydroxyhexanoyl-CoA 0.1 - 0.80.5 - 2.50.1 - 0.5
(S)-3-Hydroxypalmitoyl-CoA 0.2 - 1.50.8 - 4.00.3 - 1.2
This compound To be determinedTo be determinedTo be determined

Note: The values presented are for illustrative purposes and may vary depending on the specific experimental conditions and animal model.

Conclusion

The protocol described provides a robust and sensitive method for the detection and quantification of this compound in tissue samples. Adherence to the detailed steps for sample preparation and the optimized LC-MS/MS parameters will enable researchers to obtain accurate and reproducible results, facilitating a deeper understanding of the role of branched-chain amino acid metabolism in health and disease.

References

In Vitro Assays for (S)-3-Hydroxy-5-methylhexanoyl-CoA Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a branched-chain acyl-coenzyme A thioester, an intermediate in the metabolism of branched-chain fatty acids. The enzymatic activity on this substrate is primarily catalyzed by short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as 17β-hydroxysteroid dehydrogenase type 10 (HSD17B10). This enzyme plays a crucial role in the mitochondrial beta-oxidation of both straight-chain and branched-chain fatty acids.[1] Dysregulation of SCHAD activity has been implicated in various metabolic disorders, making it a target of interest for drug development and metabolic research.

These application notes provide detailed protocols for in vitro assays to study the enzymatic activity related to (S)-3-Hydroxy-5-methylhexanoyl-CoA, focusing on spectrophotometric methods.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by SCHAD involves the NAD+-dependent oxidation of the 3-hydroxyl group of the acyl-CoA substrate to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.

Metabolic Pathway cluster_0 Mitochondrial β-Oxidation of Branched-Chain Fatty Acids S3OH5MHC (S)-3-Hydroxy- 5-methylhexanoyl-CoA KetoacylCoA 3-Keto-5-methylhexanoyl-CoA S3OH5MHC->KetoacylCoA SCHAD SCHAD SCHAD (HSD17B10) NADH NADH + H+ SCHAD->NADH NAD NAD+ NAD->SCHAD Experimental Workflow cluster_1 Experimental Protocol prep Prepare Reaction Buffer (e.g., Tris-HCl, pH 7.5) add_nad Add NAD+ prep->add_nad add_sub Add (S)-3-Hydroxy-5-methylhexanoyl-CoA add_nad->add_sub pre_inc Pre-incubate at Assay Temperature (e.g., 37°C) add_sub->pre_inc add_enz Initiate reaction by adding SCHAD enzyme solution pre_inc->add_enz measure Monitor NADH production by measuring absorbance at 340 nm over time add_enz->measure analyze Calculate initial reaction velocity and determine kinetic parameters measure->analyze

References

Application Notes and Protocols for the Chemical Synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a crucial intermediate in the metabolism of branched-chain fatty acids. Its precise synthesis is vital for a range of research applications, from metabolic studies to the development of novel therapeutics targeting fatty acid oxidation pathways. These application notes provide detailed protocols for the chemical and chemoenzymatic synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA, along with methods for its purification and characterization. The information is intended to guide researchers in the efficient and stereoselective synthesis of this important molecule.

Applications

  • Metabolic Research: Serves as a standard for metabolomic and flux analysis studies of branched-chain fatty acid oxidation.

  • Enzyme Characterization: Acts as a substrate for enzymes involved in fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases and enoyl-CoA hydratases, enabling kinetic and inhibition studies.

  • Drug Discovery: Facilitates the screening and development of inhibitors for enzymes in the fatty acid oxidation pathway, which are potential targets for metabolic diseases and cancer.

  • Cellular Signaling: Can be used to investigate the role of branched-chain fatty acid intermediates in cellular signaling cascades.

Chemical Synthesis Workflow

The following diagram outlines the key stages in the chemical synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA.

G cluster_0 Step 1: Asymmetric Synthesis of Precursor Acid cluster_1 Step 2: Coenzyme A Ligation cluster_2 Step 3: Purification start Isovaleraldehyde (B47997) aldol (B89426) Asymmetric Aldol Reaction (e.g., Evans Aldol) start->aldol hydrolysis Hydrolysis of Chiral Auxiliary aldol->hydrolysis acid (S)-3-Hydroxy-5-methylhexanoic Acid hydrolysis->acid activation Carboxylic Acid Activation (e.g., with carbonyldiimidazole) acid->activation ligation Thioesterification with Coenzyme A product (S)-3-Hydroxy-5-methylhexanoyl-CoA hplc High-Performance Liquid Chromatography (HPLC) product->hplc lyophilization Lyophilization hplc->lyophilization final_product Purified Product lyophilization->final_product

Caption: Overall workflow for the synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-3-Hydroxy-5-methylhexanoic Acid

This protocol is adapted from established methods for asymmetric aldol reactions to produce β-hydroxy carboxylic acids with high stereoselectivity.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Isovaleraldehyde

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acylation of Chiral Auxiliary:

    • Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add n-BuLi dropwise and stir for 15 minutes.

    • Add propionyl chloride and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting N-propionyloxazolidinone by silica gel chromatography.

  • Evans Aldol Reaction:

    • Dissolve the N-propionyloxazolidinone in anhydrous THF and cool to -78 °C.

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of TEA.

    • Stir for 30 minutes, then add isovaleraldehyde dropwise.

    • Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a pH 7 buffer and saturated aqueous NaHCO₃.

    • Extract with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the aldol adduct by silica gel chromatography.

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the purified aldol adduct in a mixture of THF and water.

    • Cool to 0 °C and add aqueous H₂O₂ followed by aqueous LiOH.

    • Stir at 0 °C for 4 hours.

    • Quench with an aqueous solution of sodium sulfite.

    • Remove the THF under reduced pressure and wash the aqueous layer with diethyl ether to remove the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with diethyl ether.

    • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield (S)-3-Hydroxy-5-methylhexanoic acid.

Protocol 2: Synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA

This chemoenzymatic protocol involves the activation of the carboxylic acid and subsequent ligation to Coenzyme A.

Materials:

  • (S)-3-Hydroxy-5-methylhexanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt hydrate (B1144303)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Hydrochloric acid (1 M)

  • Reverse-phase HPLC system

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (S)-3-Hydroxy-5-methylhexanoic acid in anhydrous THF.

    • Add CDI in a single portion and stir at room temperature for 1 hour, or until CO₂ evolution ceases. This forms the corresponding imidazolide.

  • Ligation to Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt hydrate in the sodium bicarbonate buffer.

    • Add the Coenzyme A solution to the activated carboxylic acid solution (imidazolide in THF).

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Filter the solution to remove any precipitate.

    • Purify the crude (S)-3-Hydroxy-5-methylhexanoyl-CoA by reverse-phase HPLC using a C18 column. A common mobile phase gradient is from a water/acetonitrile (B52724) mixture with 0.1% trifluoroacetic acid to a higher concentration of acetonitrile with 0.1% trifluoroacetic acid.

    • Monitor the elution profile by UV absorbance at 260 nm (adenine moiety of CoA).

    • Collect the fractions containing the product and confirm the identity by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data Summary

The following table summarizes expected yields and purity for the synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA. These are representative values based on similar syntheses reported in the literature and may vary depending on experimental conditions.

StepProductTypical Yield (%)Purity (%) (Post-Purification)Analytical Method
Asymmetric Aldol ReactionAldol Adduct80-90>95NMR, HPLC
Hydrolysis of Chiral Auxiliary(S)-3-Hydroxy-5-methylhexanoic Acid85-95>98NMR, Chiral HPLC
CoA Ligation and Purification(S)-3-Hydroxy-5-methylhexanoyl-CoA40-60>95HPLC, MS, NMR

Signaling Pathway Involvement

(S)-3-Hydroxy-5-methylhexanoyl-CoA is an intermediate in the mitochondrial fatty acid β-oxidation pathway. This pathway is central to energy metabolism, breaking down fatty acids to produce acetyl-CoA, NADH, and FADH₂.

G cluster_pathway Mitochondrial β-Oxidation of Branched-Chain Fatty Acids acyl_coa 5-Methylhexanoyl-CoA enoyl_coa trans-2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa (S)-3-Hydroxy-5-methylhexanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) acetyl_coa Acetyl-CoA + Propionyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase

Caption: Role of (S)-3-Hydroxy-5-methylhexanoyl-CoA in β-oxidation.

Drug Development Context

Enzymes that metabolize 3-hydroxyacyl-CoA derivatives are potential targets for therapeutic intervention in metabolic diseases. For instance, inhibiting 3-hydroxyacyl-CoA dehydrogenase could modulate fatty acid oxidation, a strategy being explored for conditions like type 2 diabetes and non-alcoholic fatty liver disease.

G cluster_drug_target Drug Target Interaction substrate (S)-3-Hydroxy-5-methylhexanoyl-CoA enzyme 3-Hydroxyacyl-CoA Dehydrogenase substrate->enzyme product 3-Ketoacyl-CoA enzyme->product inhibitor Potential Drug Candidate (Inhibitor) inhibitor->enzyme Inhibition

Caption: Inhibition of 3-Hydroxyacyl-CoA Dehydrogenase as a therapeutic strategy.

Application Notes and Protocols for Metabolic Tracing with Stable Isotope Labeled (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. The use of non-radioactive heavy isotopes, such as ¹³C and ¹⁵N, allows for the safe and detailed tracking of metabolites through complex biological systems. (S)-3-Hydroxyl-5-methylhexanoyl-CoA is a chiral acyl-CoA intermediate that may play a role in branched-chain fatty acid metabolism and the catabolism of branched-chain amino acids. By labeling this compound with stable isotopes, researchers can trace its metabolic fate and its contribution to central carbon metabolism. These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.

Metabolic Pathway of this compound

This compound is an intermediate in the β-oxidation of branched-chain fatty acids.[1][2][3] This pathway is crucial for the breakdown of fatty acids that cannot be processed by conventional β-oxidation due to the presence of methyl branches. The metabolism of this compound proceeds through a series of enzymatic reactions within the mitochondria, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[2][4]

Metabolic_Pathway cluster_synthesis Synthesis cluster_beta_oxidation Mitochondrial β-Oxidation cluster_tca Citric Acid Cycle Labeled_Precursor (S)-3-Hydroxyl-5-methylhexanoic acid (Isotopically Labeled) Labeled_Acyl_CoA This compound (Isotopically Labeled) Labeled_Precursor->Labeled_Acyl_CoA Acyl-CoA Synthetase (or Chemoenzymatic Synthesis) CoA Coenzyme A CoA->Labeled_Acyl_CoA Enoyl_CoA 5-Methylhex-2-enoyl-CoA Labeled_Acyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Keto-5-methylhexanoyl-CoA Enoyl_CoA->Ketoacyl_CoA Enoyl-CoA Hydratase Thiolysis Thiolytic Cleavage Ketoacyl_CoA->Thiolysis β-Ketothiolase Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolysis->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA Experimental_Workflow cluster_synthesis Synthesis & Labeling cluster_tracing Metabolic Tracing cluster_analysis Analysis Start Start: Labeled Precursor Synthesis Chemical or Enzymatic Synthesis Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization MS & NMR Verification Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Tracer_Incubation Incubation with Labeled Acyl-CoA Cell_Culture->Tracer_Incubation Metabolite_Extraction Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Metabolic_Flux Metabolic Flux Analysis Data_Processing->Metabolic_Flux

References

High-Resolution Mass Spectrometry for Acyl-CoA Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a wide array of biochemical processes including fatty acid β-oxidation, the citric acid cycle, and the biosynthesis of complex lipids.[1] Beyond their metabolic roles, acyl-CoAs are increasingly recognized as critical signaling molecules that influence protein function through post-translational modifications, such as S-acylation, thereby regulating cellular processes like protein trafficking and signal transduction.[2][3] Dysregulation of acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer, making the accurate quantification of acyl-CoA pools essential for understanding disease pathogenesis and for the development of novel therapeutic strategies.[1]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical platform for the comprehensive profiling of acyl-CoA species.[4] This technique offers high sensitivity, specificity, and the ability to resolve and quantify a wide range of acyl-CoA molecules, from short-chain to very-long-chain species, within complex biological matrices.[3] This document provides detailed application notes and protocols for the extraction and quantitative analysis of acyl-CoAs from mammalian tissues using LC-HRMS.

Experimental Workflow

The overall experimental workflow for acyl-CoA profiling using high-resolution mass spectrometry is depicted below. The process begins with tissue homogenization and extraction of acyl-CoAs, followed by chromatographic separation and detection by the mass spectrometer. Subsequent data analysis allows for the identification and quantification of individual acyl-CoA species.

Acyl-CoA Profiling Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis tissue Tissue Sample (e.g., Liver) homogenization Homogenization in Extraction Solvent tissue->homogenization extraction Acyl-CoA Extraction homogenization->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Reconstitution in LC-MS Grade Solvent cleanup->reconstitution lc_separation Liquid Chromatography (LC) Separation reconstitution->lc_separation ms_detection High-Resolution Mass Spectrometry (HRMS) Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Internal Standards peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for acyl-CoA profiling.

Experimental Protocols

Materials and Reagents
  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

  • Formic acid (FA)

  • Internal Standards (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • BCA Protein Assay Kit

Protocol 1: Acyl-CoA Extraction from Mammalian Liver Tissue

This protocol is adapted from methods described for the extraction of a broad range of acyl-CoA species from tissue samples.[2]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Immediately place the frozen tissue in a 2 mL tube containing 1 mL of ice-cold extraction solvent (80% Methanol in water).[2]

    • Homogenize the tissue on ice using a tissue homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[2]

    • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Preparation for LC-MS Analysis:

    • Dry the eluate (or the supernatant if SPE was not performed) under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in water with 5 mM ammonium acetate.[2]

    • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

    • Transfer the clear supernatant to an LC vial for analysis.

Protocol 2: High-Resolution LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of acyl-CoAs.[5]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate and 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B

      • 15-20 min: 98% B

      • 20.1-25 min: 2% B (re-equilibration)

    • Injection Volume: 5-10 µL

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Spray Voltage: 3.5 kV[5]

    • Capillary Temperature: 320°C

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Full Scan (MS1) Resolution: 70,000

    • MS/MS (ddMS2) Resolution: 35,000

    • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

    • Data Acquisition: Data-dependent acquisition (DDA) or Parallel Reaction Monitoring (PRM) for targeted quantification. A characteristic neutral loss of 507.0 Da is often used to identify acyl-CoA species.[4]

Data Presentation

The following tables summarize representative quantitative data for acyl-CoA levels in mouse liver tissue, comparing a standard chow diet to a high-fat diet (HFD). The data illustrates the significant impact of diet on acyl-CoA metabolism.[6]

Table 1: Short-Chain Acyl-CoA Levels in Mouse Liver (nmol/g tissue)

Acyl-CoAStandard Chow (Mean ± SD)High-Fat Diet (Mean ± SD)Fold Change (HFD/Standard)p-value
Acetyl-CoA45.3 ± 8.232.1 ± 6.50.71< 0.05
Propionyl-CoA3.8 ± 0.92.5 ± 0.70.66< 0.05
Malonyl-CoA1.2 ± 0.32.1 ± 0.51.75< 0.01
Succinyl-CoA15.6 ± 3.114.9 ± 2.80.96> 0.05

Table 2: Long-Chain Acyl-CoA Levels in Mouse Liver (nmol/g tissue)

Acyl-CoAStandard Chow (Mean ± SD)High-Fat Diet (Mean ± SD)Fold Change (HFD/Standard)p-value
Palmitoyl-CoA (C16:0)12.5 ± 2.825.3 ± 4.12.02< 0.001
Stearoyl-CoA (C18:0)8.9 ± 1.916.2 ± 3.31.82< 0.01
Oleoyl-CoA (C18:1)10.2 ± 2.122.8 ± 4.52.24< 0.001
Linoleoyl-CoA (C18:2)5.4 ± 1.211.5 ± 2.52.13< 0.001

Signaling Pathway Visualization

Acyl-CoAs, particularly long-chain species like palmitoyl-CoA, are key substrates for protein S-acylation (palmitoylation), a reversible post-translational modification that regulates protein localization, stability, and activity.[2] This process is crucial for the function of numerous signaling proteins.

Protein S-Acylation Signaling Pathway cluster_synthesis Acyl-CoA Synthesis cluster_acylation_cycle S-Acylation Cycle cluster_function Functional Consequences FattyAcid Fatty Acid (e.g., Palmitic Acid) ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL AcylCoA Acyl-CoA (e.g., Palmitoyl-CoA) ACSL->AcylCoA PAT Protein Acyltransferase (PAT/DHHC) AcylCoA->PAT Substrate Protein Target Protein (with Cysteine residue) Protein->PAT AcylatedProtein S-Acylated Protein PAT->AcylatedProtein APT Acyl-Protein Thioesterase (APT) AcylatedProtein->APT Depalmitoylation MembraneLocalization Membrane Localization AcylatedProtein->MembraneLocalization ProteinStability Protein Stability AcylatedProtein->ProteinStability SignalTransduction Signal Transduction AcylatedProtein->SignalTransduction APT->Protein

Caption: Protein S-acylation signaling pathway.

Conclusion

The methodologies presented here provide a robust framework for the quantitative profiling of acyl-CoAs in biological systems. By leveraging the power of high-resolution mass spectrometry, researchers can gain valuable insights into the complex roles of acyl-CoAs in metabolism and cellular signaling. These detailed protocols and application notes serve as a valuable resource for scientists in academic and industrial settings, facilitating further discoveries in the field of lipidomics and its application to drug development and disease research.

References

Cell-based Models for Investigating (S)-3-Hydroxyl-5-methylhexanoyl-CoA Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a short-chain hydroxy fatty acyl-CoA that is an intermediate in various metabolic pathways, including fatty acid metabolism and amino acid catabolism.[1][2] Its precise cellular functions and the implications of its dysregulation are areas of active investigation. This document provides detailed application notes and protocols for utilizing cell-based models to explore the function of this compound, offering a framework for researchers in metabolic diseases and drug development.

This compound is primarily involved in mitochondrial beta-oxidation of short-chain saturated fatty acids.[2] Understanding its role is crucial as disruptions in fatty acid oxidation are linked to a variety of metabolic disorders. Cell-based models provide a powerful and controlled environment to dissect the molecular functions of this specific acyl-CoA.

Potential Signaling Pathways and Cellular Roles

This compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway. Its formation is catalyzed by enoyl-CoA hydratase, and it is subsequently dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase.[3][4] Beyond its role in energy production, the accumulation or depletion of specific acyl-CoAs can have broader effects on cellular signaling, potentially influencing processes like histone acetylation and allosteric enzyme regulation.

Fatty_Acid_Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase S-3-Hydroxyl-5-methylhexanoyl-CoA S-3-Hydroxyl-5-methylhexanoyl-CoA trans-2-Enoyl-CoA->S-3-Hydroxyl-5-methylhexanoyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA S-3-Hydroxyl-5-methylhexanoyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Figure 1: Simplified pathway of fatty acid β-oxidation highlighting this compound.

Recommended Cell-Based Models

The choice of a cell-based model is critical for elucidating the function of this compound. Below are recommended models:

  • Primary Human Fibroblasts: Fibroblasts from patients with known defects in fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can be valuable models.[5][6][7] These cells can be cultured and their metabolism of various fatty acid precursors can be studied.

  • Genetically Engineered Cell Lines (e.g., HEK293T, HepG2): The use of CRISPR-Cas9 technology to knock out or knock in genes encoding enzymes that produce or metabolize this compound, such as specific isoforms of enoyl-CoA hydratase or 3-hydroxyacyl-CoA dehydrogenase, allows for precise investigation of its function.[8]

  • Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from patients with metabolic disorders can be differentiated into relevant cell types, such as hepatocytes or cardiomyocytes, to study the tissue-specific roles of this compound.

Experimental Protocols

Protocol 1: Culturing and Treatment of Fibroblasts to Study this compound Metabolism

This protocol is adapted from studies on LCHAD deficiency and can be modified for the investigation of this compound.[5]

Materials:

  • Primary human fibroblasts (control and patient-derived, if applicable)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • (S)-3-Hydroxyl-5-methylhexanoic acid (or a suitable precursor)

  • Sterile culture flasks, plates, and consumables

Procedure:

  • Culture fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • When cells reach 80-90% confluency, aspirate the growth medium.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells in serum-free DMEM for 4-6 hours to synchronize them.

  • Prepare the treatment medium by conjugating (S)-3-Hydroxyl-5-methylhexanoic acid to fatty acid-free BSA in DMEM. A typical concentration range to test is 10-100 µM.

  • Incubate the cells with the treatment medium for various time points (e.g., 6, 12, 24 hours).

  • Following incubation, collect both the cell culture medium and the cell lysate for analysis of this compound and other metabolites.

Protocol_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Culture Fibroblasts B Synchronize Cells A->B C Prepare Treatment Medium with (S)-3-Hydroxyl-5-methylhexanoic acid-BSA B->C D Incubate Cells C->D E Collect Medium and Lysate D->E F Metabolite Extraction E->F G LC-MS/MS or GC-MS Analysis F->G

Figure 2: Experimental workflow for studying this compound metabolism in cultured fibroblasts.
Protocol 2: Quantification of this compound by Mass Spectrometry

This protocol provides a general framework for the quantification of short-chain acyl-CoAs. Specific parameters will need to be optimized for this compound.

Materials:

  • Cell lysates and culture medium from Protocol 1

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • To 100 µL of cell lysate or medium, add the internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Solid Phase Extraction (for cleanup):

    • Reconstitute the dried extract in a suitable loading buffer.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate elution solvent.

    • Dry the eluate under nitrogen.

  • LC-MS/MS or GC-MS Analysis:

    • Reconstitute the final sample in a mobile phase-compatible solvent.

    • Inject the sample into the LC-MS/MS or GC-MS system.

    • Develop a specific method for the detection and quantification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

    • Quantify the analyte by comparing its peak area to that of the internal standard.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions. Due to the limited availability of specific data for this compound, the following table presents hypothetical data for illustrative purposes.

Table 1: Hypothetical Intracellular Concentrations of this compound in Response to Precursor Treatment

Cell LineTreatmentConcentration (pmol/mg protein)Fold Change vs. Control
Control FibroblastsVehicle1.5 ± 0.31.0
Control Fibroblasts50 µM Precursor7.8 ± 1.25.2
LCHAD-deficient FibroblastsVehicle3.2 ± 0.62.1
LCHAD-deficient Fibroblasts50 µM Precursor25.4 ± 4.116.9
HADH Knockout HEK293TVehicle4.5 ± 0.93.0
HADH Knockout HEK293T50 µM Precursor38.1 ± 6.525.4

Data are presented as mean ± standard deviation (n=3). "Precursor" refers to (S)-3-Hydroxyl-5-methylhexanoic acid.

Conclusion

The study of this compound in cell-based models is essential for a deeper understanding of fatty acid metabolism and its role in human health and disease. The protocols and models described here provide a robust starting point for researchers to investigate the function of this specific acyl-CoA. While challenges remain, particularly in the development of specific analytical reagents and the elucidation of its precise signaling roles, the application of modern cell and molecular biology techniques holds great promise for advancing this field.

References

Application Notes: Purification of (S)-3-Hydroxyl-5-methylhexanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a specific acyl-coenzyme A (acyl-CoA) thioester, likely an intermediate in branched-chain fatty acid metabolism or another specialized metabolic pathway. The purification and quantification of individual acyl-CoAs from biological matrices present significant analytical challenges due to their low cellular abundance, inherent instability, and the complexity of the biological sample matrix.[1] These molecules are central intermediates in numerous metabolic pathways, including fatty acid oxidation and synthesis, and their concentrations can provide critical insights into cellular metabolic states.[2][3]

This document provides a comprehensive set of protocols for the extraction, purification, and analysis of short-to-medium chain hydroxylated acyl-CoAs, which can be adapted for this compound. The methodology is synthesized from established procedures for acyl-CoA analysis and is designed to ensure high recovery and sample stability for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[1][4] The core strategy involves rapid quenching of metabolic activity, a robust extraction procedure using a mixture of organic solvents, followed by solid-phase extraction (SPE) to purify and concentrate the analyte of interest.

Core Challenges in Acyl-CoA Analysis:

  • Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis. Therefore, rapid sample processing at low temperatures is crucial.

  • Low Abundance: Acyl-CoAs are typically present in nanomolar concentrations in tissues and cells, requiring sensitive analytical techniques for detection and quantification.[5]

  • Matrix Effects: Biological samples contain a vast number of other molecules that can interfere with analysis, particularly in mass spectrometry. A purification step is essential to remove these interfering substances.

Visualized Experimental Workflow

The overall workflow for the purification and analysis of this compound is depicted below. This process begins with sample collection and ends with data analysis, highlighting the critical stages of extraction, purification, and quantification.

G cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis cluster_3 Result Sample 1. Biological Sample (Tissue or Cells) Quench 2. Metabolic Quenching (Liquid N2 / Cold PBS) Sample->Quench Homogenize 3. Homogenization & Lysis (with Internal Standard) Quench->Homogenize Extract 4. Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Centrifuge 5. Centrifugation (Phase Separation) Extract->Centrifuge Collect 6. Collect Supernatant (Acyl-CoA Fraction) Centrifuge->Collect SPE 7. Solid-Phase Extraction (SPE) (Purification & Concentration) Collect->SPE Elute 8. Elution & Drying SPE->Elute Reconstitute 9. Reconstitution Elute->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS Data 11. Data Processing & Quantification LCMS->Data Result Purified Analyte Conc. Data->Result

Caption: General workflow for acyl-CoA purification and analysis.

Detailed Experimental Protocols

Protocol 1: Sample Harvesting and Metabolic Quenching

This initial step is critical to prevent the degradation of acyl-CoAs and to accurately reflect their physiological concentrations. All procedures should be performed on ice or at 4°C.

A. For Adherent Cell Cultures:

  • Aspirate the culture medium from the plate.

  • Wash the cell monolayer twice with 5-10 mL of ice-cold phosphate-buffered saline (PBS).[6]

  • Aspirate the final PBS wash completely.

  • Immediately add 1 mL of ice-cold extraction solvent (see Protocol 2, Step 1) directly to the plate.

  • Use a cell scraper to scrape the cells into the solvent.[1]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

B. For Suspension Cell Cultures:

  • Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[1]

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • After the final wash, aspirate the supernatant completely.

  • Resuspend the cell pellet in 1 mL of ice-cold extraction solvent (see Protocol 2, Step 1).

C. For Tissue Samples:

  • Excise the tissue as quickly as possible and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen.

  • Store the frozen tissue at -80°C until extraction.

  • Weigh approximately 50-100 mg of frozen tissue. Do not allow the tissue to thaw.[4]

  • In a pre-chilled tube, add the frozen tissue to 1 mL of ice-cold extraction solvent containing an appropriate internal standard.

  • Homogenize the tissue immediately using a tissue homogenizer (e.g., PowerGen 125) on ice until fully dispersed.[3][5]

Protocol 2: Acyl-CoA Extraction

This protocol uses a monophasic solvent mixture to efficiently extract a broad range of acyl-CoAs. An internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA) should be added to the extraction solvent to correct for extraction losses and matrix effects.[5]

  • Extraction Solvent Preparation: Prepare a fresh solution of acetonitrile, methanol, and water in a 2:2:1 ratio (v/v/v).[7] For tissue samples, a buffer such as 100 mM KH2PO4 (pH 4.9) can be used for the initial homogenization before adding organic solvents.[4]

  • Add the appropriate volume of extraction solvent (containing internal standard) to the prepared sample from Protocol 1.

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate the sample on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[3]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]

Protocol 3: Solid-Phase Extraction (SPE) Purification

SPE is used to remove salts, phospholipids, and other interfering compounds, and to concentrate the acyl-CoA fraction. Weak anion-exchange columns are commonly used for this purpose.[3]

SPE_Principle cluster_spe Solid-Phase Extraction (SPE) Principle Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Acyl-CoAs Bind) Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elute (Collect Acyl-CoAs) Wash->Elute

References

Application Notes and Protocols: (S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Molecule: Initial literature searches for "(S)-3-Hydroxyl-5-methylhexanoyl-CoA" did not yield significant results in the context of drug discovery. However, the structurally similar and highly relevant molecule, (S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), is a cornerstone of metabolic research and drug development, particularly in the area of cardiovascular disease. Therefore, these application notes will focus on HMG-CoA and its analogs as crucial tools in drug discovery, centering on their interaction with the enzyme HMG-CoA reductase.

Introduction

(S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a key intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the biosynthesis of cholesterol and other isoprenoids. The enzyme that catalyzes the conversion of HMG-CoA to mevalonate, HMG-CoA reductase (HMGR), is the rate-limiting step in this pathway.[1][2][3] Consequently, HMGR has become a major target for therapeutic intervention, most notably for the management of hypercholesterolemia. The "statin" class of drugs, which are HMG-CoA reductase inhibitors, are among the most widely prescribed medications globally for preventing cardiovascular events.[4][5][6] This document provides an overview of the application of HMG-CoA and its analogs in drug discovery, with a focus on targeting HMG-CoA reductase.

Biological Pathway: Cholesterol Biosynthesis

The synthesis of cholesterol is a complex process that begins with acetyl-CoA. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with a third acetyl-CoA to produce HMG-CoA.[3][7] The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the committed step in the pathway.[3] This enzymatic reaction is tightly regulated and serves as a primary control point for cholesterol homeostasis.[1][3]

Cholesterol_Biosynthesis cluster_enzymes Enzymatic Conversions acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa_synthase HMG-CoA Synthase hmg_coa (S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) acetoacetyl_coa->hmg_coa + Acetyl-CoA hmg_coa_reductase HMG-CoA Reductase (Rate-Limiting Step) mevalonate Mevalonate hmg_coa->mevalonate NADPH -> NADP+ isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Mechanism of Action: HMG-CoA Reductase Inhibition

HMG-CoA reductase inhibitors, such as statins, are competitive inhibitors of the enzyme.[6][8] Their molecular structure mimics the natural substrate, HMG-CoA, allowing them to bind to the active site of the enzyme.[8] This binding prevents HMG-CoA from accessing the active site, thereby blocking the synthesis of mevalonate and subsequently, cholesterol.[6][8] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[4][8]

Statin_Mechanism cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition by Statin hmg_coa HMG-CoA (Substrate) binding Binding hmg_coa->binding no_binding Binding Blocked hmg_coa->no_binding statin Statin (Inhibitor) hmgr_active_site HMG-CoA Reductase Active Site statin->hmgr_active_site Binds to active site hmgr_active_site->binding mevalonate Mevalonate (Product) binding->mevalonate Conversion no_product No Product Formation no_binding->no_product

Figure 2: Mechanism of Competitive Inhibition of HMG-CoA Reductase.

Quantitative Data: HMG-CoA Reductase Inhibitors

The potency of HMG-CoA reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several common statins.

StatinIC50 (nM)
Atorvastatin8
Simvastatin11
Pravastatin23
Rosuvastatin5
Fluvastatin28

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

HMG-CoA Reductase Activity/Inhibitor Screening Assay

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[9][10][11][12][13]

Materials:

  • HMG-CoA Reductase Assay Buffer

  • Recombinant HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH

  • Test inhibitor compound (e.g., a statin analog)

  • Control inhibitor (e.g., Atorvastatin)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation:

    • Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.

    • Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to their desired stock concentrations. Keep on ice during use.

    • Prepare serial dilutions of the test inhibitor and control inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following wells:

      • Blank (No Enzyme): Assay buffer, HMG-CoA, and NADPH.

      • Enzyme Control (No Inhibitor): Assay buffer, HMG-CoA reductase, HMG-CoA, and NADPH.

      • Test Inhibitor: Assay buffer, HMG-CoA reductase, HMG-CoA, NADPH, and the test inhibitor at various concentrations.

      • Control Inhibitor: Assay buffer, HMG-CoA reductase, HMG-CoA, NADPH, and the control inhibitor.

    • The final reaction volume is typically 100-200 µL.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding HMG-CoA to all wells.

    • Immediately start measuring the absorbance at 340 nm (OD 340) at 37°C.

    • Take readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption by determining the change in absorbance over time (ΔOD/min).

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

HMGCR_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, NADPH, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Enzyme Control, Test Inhibitors) reagent_prep->plate_setup initiate_reaction Initiate Reaction with HMG-CoA plate_setup->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Reading) initiate_reaction->measure_abs data_analysis Data Analysis (Calculate Rates, % Inhibition) measure_abs->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Figure 3: Experimental Workflow for HMG-CoA Reductase Assay.
General Protocol for the Synthesis of HMG-CoA Analogs

The chemical synthesis of HMG-CoA and its analogs can be complex. An improved method for synthesizing HMG-CoA involves the reaction of 3-hydroxy-3-methylglutaric anhydride (B1165640) with Coenzyme A. This method is designed to prevent the formation of byproducts. For the discovery of novel inhibitors, various analogs of HMG-CoA can be synthesized by modifying the acyl chain. For example, the methyl group can be replaced with other alkyl or aryl groups, or the hydroxyl group can be derivatized.

General Steps for Analog Synthesis:

  • Synthesis of the Modified Acyl Anhydride: Synthesize the desired 3-hydroxy-3-substituted-glutaric anhydride. This can be achieved through various organic synthesis routes, often starting from commercially available materials.

  • Coupling with Coenzyme A: React the synthesized anhydride with Coenzyme A in a suitable buffer system to form the corresponding HMG-CoA analog.

  • Purification: Purify the final product using chromatographic techniques such as HPLC to ensure high purity for use in biological assays.

Conclusion

(S)-3-Hydroxy-3-methylglutaryl-CoA and its analogs are indispensable tools in the discovery and development of drugs targeting the cholesterol biosynthesis pathway. The protocols and information provided herein offer a foundational understanding for researchers and scientists working in this critical area of therapeutic research. The continued exploration of novel HMG-CoA reductase inhibitors holds promise for the development of more effective treatments for cardiovascular diseases.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (S)-3-Hydroxyl-5-methylhexanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantification of this compound?

A1: The primary challenges in quantifying this compound and other acyl-CoA species include:

  • Analyte Instability: Acyl-CoAs are susceptible to both chemical and enzymatic degradation, which can be influenced by temperature and pH.[1][2][3] Proper sample handling and storage are critical to prevent analyte loss.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in mass spectrometry, leading to either ion suppression or enhancement and, consequently, inaccurate quantification.[4][5][6]

  • Lack of Commercial Standards: The availability of a certified reference standard for this compound is limited. This necessitates either in-house synthesis or the use of a structurally similar internal standard, which can introduce quantification inaccuracies.

  • Chromatographic Performance: Acyl-CoAs can exhibit poor chromatographic peak shapes, including tailing, which complicates accurate integration and quantification.[7][8]

  • Extraction Recovery: The efficiency of extracting acyl-CoAs from complex biological matrices can be variable and depends heavily on the chosen solvent and protocol.[2][9]

Q2: What is the recommended storage condition for samples containing this compound?

A2: To minimize the degradation of 3-hydroxyacyl-CoAs, it is recommended to store biological samples at ultra-low temperatures, such as -70°C or lower, immediately after collection.[1] Repeated freeze-thaw cycles should be avoided. Enzyme activity can lead to a 50% decrease in 3-hydroxyacyl-CoA dehydrogenase activity within 30 hours at 25°C, highlighting the importance of immediate freezing.[1]

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Stable Isotope-Labeled Internal Standard: The most effective approach is to use a stable isotope-labeled version of this compound as an internal standard. This co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that is identical to the study samples but devoid of the endogenous analyte. This helps to mimic the matrix effects observed in the unknown samples.[4]

  • Sample Preparation: Employ robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS/MS analysis.[4]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components that may cause ion suppression or enhancement.

A4: In the absence of a commercial standard, you can consider the following:

  • Custom Synthesis: Synthesize the standard in-house or through a custom synthesis service. The synthesis of structurally similar compounds, such as (S)-3-Hydroxy-5-phenylpentanoic acid, has been reported and can serve as a methodological reference.[10]

  • Use of a Structural Analog: A commercially available acyl-CoA with a similar chain length and functional group can be used as a surrogate standard. However, it is crucial to validate the method carefully to account for potential differences in extraction recovery, ionization efficiency, and chromatographic behavior. Odd-numbered long-chain fatty acyl-CoA species like 17:0-CoA have been used as internal standards in other acyl-CoA analyses.[7]

  • Relative Quantification: If absolute quantification is not essential, you can perform relative quantification by comparing the analyte's response across different sample groups.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Sample degradationEnsure samples are flash-frozen immediately after collection and stored at -80°C. Minimize freeze-thaw cycles.
Poor extraction recoveryOptimize the extraction solvent. Sulfosalicylic acid (SSA) has been shown to be effective for a range of acyl-CoAs.[8][9] Perform recovery experiments by spiking a known amount of a similar standard into the matrix.
Ion suppression due to matrix effectsDilute the sample extract to reduce the concentration of interfering matrix components. Improve sample clean-up using SPE.[4]
Poor Peak Shape (Tailing) Secondary interactions with the columnUse a column with end-capping. Adjust the mobile phase pH. Consider using a different column chemistry, such as HILIC, which may be suitable for polar acyl-CoAs.[7]
Column overloadInject a smaller sample volume or dilute the sample.
High Variability Between Replicates Inconsistent sample preparationEnsure precise and consistent execution of the extraction and handling procedures for all samples.
Analyte instability in the autosamplerKeep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation. A study showed the coefficient of variation of acyl-CoA standards in different solvents at 4°C over 48 hours.[2]
Use of plastic vialsAdsorption of CoA metabolites to plastic surfaces can lead to signal loss. Using glass vials can improve sample stability and signal consistency.[3]
Inaccurate Quantification Non-linearity of the calibration curveEnsure the calibration range brackets the expected analyte concentration in the samples. Use a weighted regression model if appropriate.
Inappropriate internal standardThe ideal internal standard is a stable isotope-labeled version of the analyte. If using a structural analog, ensure it has similar chemical and physical properties.
Matrix effectsImplement strategies to mitigate matrix effects as described in the FAQs (matrix-matched calibrators, stable isotope-labeled internal standard).[4][6]

Experimental Protocols

Representative LC-MS/MS Method for Short- to Medium-Chain Acyl-CoA Quantification

This protocol is a general guideline and should be optimized for this compound.

1. Sample Preparation (Extraction)

  • Objective: To extract acyl-CoAs from a biological matrix (e.g., tissue homogenate, cell lysate) while minimizing degradation.

  • Materials:

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)[9]

    • Internal standard solution (e.g., ¹³C-labeled acyl-CoA)

    • Microcentrifuge tubes

    • Centrifuge capable of 4°C and >15,000 x g

  • Procedure:

    • On ice, add 100 µL of sample to a pre-chilled microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold 10% TCA or 2.5% SSA.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and detect this compound and its internal standard.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive ESI

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for the analyte and internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of 507 amu.[2][4]

      • This compound Precursor Ion (Q1): [M+H]⁺

      • This compound Product Ion (Q3): [M-507+H]⁺ or another characteristic fragment

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Tissue/Cells) FlashFreeze Flash Freeze (Liquid Nitrogen) SampleCollection->FlashFreeze Storage Store at -80°C FlashFreeze->Storage Homogenization Homogenization (on ice) Storage->Homogenization SpikeIS Spike with Internal Standard Homogenization->SpikeIS Extraction Protein Precipitation & Acyl-CoA Extraction (e.g., SSA) SpikeIS->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Injection Supernatant->LCMS Separation Chromatographic Separation LCMS->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow Start Start: Low/No Analyte Signal CheckStorage Check Sample Storage & Handling Procedures Start->CheckStorage StorageOK Storage OK CheckStorage->StorageOK Yes StorageNotOK Improper Storage CheckStorage->StorageNotOK No CheckExtraction Evaluate Extraction Efficiency StorageOK->CheckExtraction ImproveStorage Improve Procedures: Flash Freeze, -80°C Storage StorageNotOK->ImproveStorage Reanalyze Re-analyze New Sample ImproveStorage->Reanalyze ExtractionOK Extraction OK CheckExtraction->ExtractionOK Yes ExtractionNotOK Low Recovery CheckExtraction->ExtractionNotOK No CheckMS Investigate Matrix Effects/MS Sensitivity ExtractionOK->CheckMS OptimizeExtraction Optimize Extraction (e.g., different solvent) ExtractionNotOK->OptimizeExtraction OptimizeExtraction->Reanalyze MS_OK MS OK CheckMS->MS_OK No MS_NotOK Ion Suppression Detected CheckMS->MS_NotOK Yes MS_OK->Reanalyze MitigateMatrix Mitigate Matrix Effects: Dilute Sample, Improve Cleanup MS_NotOK->MitigateMatrix MitigateMatrix->Reanalyze

Caption: Troubleshooting workflow for low or no analyte signal.

References

Improving the stability of (S)-3-Hydroxyl-5-methylhexanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-3-Hydroxyl-5-methylhexanoyl-CoA in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other acyl-CoA thioesters, is the hydrolysis of the high-energy thioester bond.[1] This reaction is susceptible to both chemical and enzymatic cleavage. Quantification of acyl-CoAs can be challenging due to their instability in aqueous solutions.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or below. If a stock solution is necessary, prepare it in an appropriate buffer at a slightly acidic pH (around 6.0-6.5) and store it in aliquots at -80°C to minimize freeze-thaw cycles.[3][4] Some researchers suggest that for short-chain fatty acyl-CoA molecules, preparing fresh solutions is often the most reliable approach to ensure stability for downstream enzymatic assays.[5]

Q3: Which buffers are recommended for solutions containing this compound?

A3: Phosphate-based buffers, such as sodium phosphate, are commonly used for experiments involving acyl-CoAs.[6] It is crucial to choose a buffer with a pKa value close to the desired pH of your experiment to ensure effective buffering capacity.[7][8] For a target pH of 6.0-7.0, buffers like MES, PIPES, or MOPS can also be considered.

Q4: How do pH and temperature affect the stability of this compound?

A4: The thioester bond of acyl-CoAs is more susceptible to hydrolysis at alkaline pH. Therefore, maintaining a slightly acidic to neutral pH (6.0-7.0) is recommended to improve stability. Higher temperatures will accelerate the rate of hydrolysis. Consequently, all manipulations should be performed on ice, and long-term storage should be at low temperatures (-20°C or -80°C).

Q5: Can I use solvents other than water to prepare my stock solution?

A5: While aqueous buffers are common, some researchers have used a mixture of water and dimethyl sulfoxide (B87167) (DMSO) for stock solutions of acyl-CoAs.[5] For long-chain acyl-CoAs, dissolving in a small amount of an organic solvent like ethanol (B145695) before dilution in buffer can aid solubility.[9] However, it is essential to ensure that the final concentration of the organic solvent is compatible with your downstream applications.

Troubleshooting Guide

Problem 1: My this compound is degrading rapidly, even during short experiments.

Potential Cause Recommended Solution
Incorrect pH of the buffer Verify the pH of your buffer and adjust it to a slightly acidic range (6.0-6.5). Avoid basic conditions, which accelerate thioester hydrolysis.
High experimental temperature Perform all experimental steps on ice. Use pre-chilled tubes and solutions whenever possible.
Presence of contaminating enzymes Ensure all reagents and water are of high purity and free from nucleases and proteases. Consider using commercially available nuclease-free water. Thioesterase enzymes can also degrade acyl-CoAs.[10][11]
Oxidation Degas your buffers and consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your solution, especially for long incubations.

Problem 2: I am observing inconsistent results between experiments.

Potential Cause Recommended Solution
Multiple freeze-thaw cycles of the stock solution Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.[3][4][12][13]
Inaccurate initial concentration of the stock solution Due to potential degradation, the concentration of your stock solution may change over time. It is advisable to determine the concentration of the acyl-CoA stock solution spectrophotometrically or by HPLC before each experiment.
Variability in solution preparation Follow a standardized protocol for preparing your solutions to ensure consistency between batches.[14]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water

  • Sodium Phosphate buffer (0.1 M, pH 6.5)

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation.

  • On ice, reconstitute the powder in a minimal amount of cold 0.1 M Sodium Phosphate buffer (pH 6.5) to the desired stock concentration (e.g., 10 mM).

  • Gently vortex to dissolve the powder completely.

  • Immediately aliquot the stock solution into single-use microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Monitoring the Stability of this compound by HPLC

Objective: To quantify the degradation of this compound over time under specific conditions (e.g., different buffers, temperatures).

Materials:

  • Stock solution of this compound

  • Experimental buffers (e.g., Sodium Phosphate pH 6.5, Tris-HCl pH 8.0)

  • Incubator or water bath at the desired temperature

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 25 mM Potassium Phosphate buffer, pH 6.0

  • Mobile phase B: Acetonitrile

  • Quenching solution (e.g., 10% Trichloroacetic acid)

Procedure:

  • Prepare reaction mixtures by diluting the this compound stock solution to the final concentration in the experimental buffers.

  • At time zero (t=0), take an aliquot of each reaction mixture and immediately quench it by adding the quenching solution. This will stop the degradation.

  • Incubate the remaining reaction mixtures at the desired temperature.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each reaction mixture and quench them as in step 2.

  • Analyze the quenched samples by reverse-phase HPLC. Use a gradient elution method to separate the intact this compound from its degradation products.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine the stability under each condition.

Data Presentation:

Table 1: Hypothetical Stability of this compound in Different Buffers at 25°C

Time (hours)% Remaining (pH 6.5 Phosphate Buffer)% Remaining (pH 8.0 Tris Buffer)
0100100
19585
48260
86835
2435<10

Visualizations

Degradation Pathway of this compound start This compound hydrolysis Hydrolysis (Chemical or Enzymatic) start->hydrolysis Thioester bond cleavage products (S)-3-Hydroxyl-5-methylhexanoic Acid + Coenzyme A hydrolysis->products

Caption: Primary degradation pathway via hydrolysis.

Troubleshooting Workflow for Compound Instability start Compound Degradation Observed check_pH Check Buffer pH (Optimal: 6.0-6.5) start->check_pH is_pH_ok pH Optimal? check_pH->is_pH_ok check_temp Check Temperature (Work on ice) is_temp_ok Temp Controlled? check_temp->is_temp_ok check_storage Review Storage (Aliquoted at -80°C?) is_storage_ok Storage Correct? check_storage->is_storage_ok check_purity Assess Reagent Purity (Enzyme contamination?) use_pure Use High-Purity Reagents check_purity->use_pure is_pH_ok->check_temp Yes adjust_pH Adjust pH is_pH_ok->adjust_pH No is_temp_ok->check_storage Yes control_temp Control Temperature is_temp_ok->control_temp No is_storage_ok->check_purity Yes re aliquot Re-aliquot Stock is_storage_ok->re aliquot No solution Stability Improved adjust_pH->solution control_temp->solution re aliquot->solution use_pure->solution

Caption: Troubleshooting workflow for instability.

Experimental Workflow for Stability Assessment prep_solution Prepare Stock Solution (pH 6.5, on ice) setup_exp Set up Experimental Conditions (Different Buffers/Temps) prep_solution->setup_exp time_course Time Course Sampling (t=0, 1, 2, 4, 8, 24h) setup_exp->time_course quench Quench Reaction (e.g., with Acid) time_course->quench hplc Analyze by HPLC quench->hplc analyze_data Quantify Peak Area & Plot Degradation Curve hplc->analyze_data

Caption: Workflow for stability assessment.

References

Technical Support Center: Optimization of Acyl-CoA Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyl-CoA extraction from cells.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps to ensure the stability of acyl-CoAs during sample collection?

A1: Rapidly quenching metabolic activity is paramount due to the instability of acyl-CoAs. Immediately after harvesting, cells should be flash-frozen in liquid nitrogen.[1] Subsequent storage must be at -80°C to minimize enzymatic degradation. It is also crucial to limit the number of freeze-thaw cycles the samples undergo.[1]

Q2: Which extraction solvent should I choose for my experiment?

A2: The choice of extraction solvent depends on the specific acyl-CoA species of interest.

  • For broad profiling of short- to medium-chain acyl-CoAs , an 80% methanol (B129727) solution is often effective.[2]

  • For simultaneous analysis of short-chain acyl-CoAs and CoA biosynthetic precursors , 2.5% sulfosalicylic acid (SSA) is a good option as it can eliminate the need for solid-phase extraction (SPE) and improve the recovery of more polar molecules.[3][4][5]

  • For long-chain acyl-CoAs , a common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]

Q3: My acyl-CoA yields are consistently low. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several factors:

  • Incomplete Cell Lysis: Ensure thorough homogenization or sonication to completely disrupt cell membranes.

  • Suboptimal Extraction Solvent: The chosen solvent may not be efficient for your specific acyl-CoAs of interest. Consider trying an alternative method (see Q2).

  • Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Ensure all steps are performed on ice or at 4°C and minimize sample processing time. The use of an acidic extraction buffer can help to precipitate proteins and inactivate enzymes.

  • Loss during Solid-Phase Extraction (SPE): If using SPE, ensure the column is appropriate for your acyl-CoAs and that the loading, washing, and elution steps are optimized. In some cases, an SSA-based extraction that avoids SPE might be preferable.[3][4][5]

Q4: How should I reconstitute my dried acyl-CoA extract for LC-MS analysis?

A4: The choice of reconstitution solvent is critical for acyl-CoA stability.[6] Common choices include:

  • Methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[6]

  • For short to medium-chain acyl-CoAs, 50 mM ammonium acetate, pH 6.8 can be used.[2]

  • For medium to long-chain acyl-CoAs, the same ammonium acetate buffer with 20% acetonitrile can improve solubility.[2] It is recommended to analyze samples as soon as possible after reconstitution to minimize degradation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape in LC-MS - Inappropriate reconstitution solvent- Suboptimal mobile phase pH- Column overload- Reconstitute in a solvent compatible with the initial mobile phase.- For short-chain acyl-CoAs, a slightly acidic mobile phase may be necessary.[7]- For long-chain acyl-CoAs, high pH (around 10.5) with an ammonium hydroxide (B78521) and acetonitrile gradient can improve peak shape.[8][9]- Dilute the sample to avoid overloading the analytical column.
High Variability Between Replicates - Inconsistent sample handling- Incomplete protein precipitation- Instability of acyl-CoAs in the autosampler- Standardize all harvesting, washing, and extraction steps.- Ensure complete protein precipitation by using appropriate acidic conditions or sufficient organic solvent.- Maintain the autosampler at 4°C.[2] Analyze samples in a timely manner after placing them in the autosampler.
Co-elution of Isobaric Species - Insufficient chromatographic separation- Optimize the LC gradient to improve the separation of isomers.- Utilize high-resolution mass spectrometry to differentiate between species with the same nominal mass.[10]
Matrix Effects in MS Detection - Co-eluting compounds from the sample matrix suppressing or enhancing ionization- Use a stable isotope-labeled internal standard for each analyte if possible.- Optimize the sample cleanup procedure (e.g., using SPE) to remove interfering substances.- Evaluate the matrix effect by comparing the signal of a standard in pure solvent versus a sample matrix.[11]

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Recovery with Different Extraction Methods

Analyte% Recovery with TCA + SPE% Recovery with 2.5% SSA
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
Data sourced from a study comparing extraction of standards with 10% (w/v) TCA followed by SPE versus direct extraction with 2.5% (w/v) SSA. Recovery is relative to the analyte in water.[3][4]

Table 2: Acyl-CoA Abundance in Different Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647
Note: Data from different sources can have variations due to experimental conditions and normalization methods.[6]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Methanol

This protocol is suitable for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Adherent cells: Add a sufficient volume of cold 80% methanol to cover the cell monolayer. Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in cold 80% methanol.

  • Lysis and Protein Precipitation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the extract using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6]

Protocol 2: Acyl-CoA Extraction from Tissue using Solvent Extraction and SPE

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.[1]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction:

    • Add 2.0 mL of isopropanol and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge at 1,900 x g for 5 minutes.

    • Collect the upper phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol, followed by water.

    • Load the extract onto the SPE column.

    • Wash the column with water, followed by methanol.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing ammonium hydroxide).

  • Drying and Reconstitution:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Cells Wash Wash with ice-cold PBS Harvest->Wash Quench Flash-freeze in Liquid N2 Wash->Quench AddSolvent Add Cold Extraction Solvent (e.g., 80% MeOH or 2.5% SSA) Quench->AddSolvent Lyse Lyse Cells & Precipitate Proteins (Vortex/Sonicate) AddSolvent->Lyse Centrifuge Centrifuge (15,000 x g, 4°C) Lyse->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dry Dry Extract CollectSupernatant->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for acyl-CoA extraction from cultured cells.

TroubleshootingLogic Start Low Acyl-CoA Yield Degradation Sample Degradation? Start->Degradation Extraction Extraction Inefficiency? Degradation->Extraction No Sol1 Quench metabolism faster Work on ice/at 4°C Degradation->Sol1 Yes Loss Loss during Cleanup? Extraction->Loss No Sol2 Try alternative solvent Ensure complete cell lysis Extraction->Sol2 Yes Sol3 Optimize SPE protocol Consider SSA method (no SPE) Loss->Sol3 Yes

Caption: Troubleshooting logic for low acyl-CoA yields.

References

Overcoming matrix effects in LC-MS analysis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of this compound, these effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative results.[3][4] Endogenous components in biological samples, such as salts, phospholipids (B1166683), and proteins, are common sources of matrix effects.[5][6]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-column infusion experiment.[7][8] This involves infusing a standard solution of this compound directly into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[7] Another quantitative approach is the post-extraction spike method, where you compare the analyte's response in a pre-spiked sample (spiked before extraction) and a post-spiked sample (spiked after extraction).[6][8]

Q3: What is the most effective way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[6][9] An ideal SIL-IS for this compound would be a 13C- or 15N-labeled version of the molecule. This standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[9] When a specific SIL-IS is unavailable, a structurally similar acyl-CoA can be used as an alternative.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte of interest.[4][10] This approach may be suitable if the concentration of this compound in your samples is high and the required sensitivity of the assay is low. However, for trace-level analysis, dilution can lead to signals falling below the limit of quantification.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS analysis of this compound.

Issue 1: Poor Peak Shape and Tailing

Possible Cause:

  • Interaction of the phosphate (B84403) groups of the CoA moiety with the stationary phase.

  • Suboptimal mobile phase composition.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of both the analyte and interfering compounds, which can improve peak shape and chromatographic separation.[11]

  • Use of Ion-Pairing Reagents: While sometimes challenging to remove from the system, ion-pairing reagents in the mobile phase can improve the retention and peak shape of polar compounds like acyl-CoAs.

  • Alternative Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which can be more effective for retaining and separating highly polar analytes like acyl-CoAs.[12]

Issue 2: High Signal Variability and Poor Reproducibility

Possible Cause:

  • Inconsistent matrix effects between samples.

  • Inefficient sample preparation leading to varying levels of matrix components.

Troubleshooting Steps:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) at removing phospholipids and other matrix components.[6][10][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most reliable way to correct for signal variability caused by matrix effects.[9]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience similar matrix effects.

Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Cause:

  • Co-elution of highly abundant, easily ionizable compounds from the matrix. Phospholipids are a major cause of ion suppression in biological samples.[6][13]

  • Suboptimal ionization source conditions.

Troubleshooting Steps:

  • Enhance Chromatographic Separation: Modify your LC gradient to better separate this compound from the regions of significant ion suppression, which are often at the beginning and end of the chromatogram.[7][14]

  • Optimize Sample Cleanup: Employ sample preparation techniques specifically designed to remove phospholipids, such as mixed-mode or phospholipid-removal SPE plates.[11][13]

  • Adjust Ionization Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of your analyte and potentially minimize the influence of interfering compounds.

  • Consider a Different Ionization Source: If using Electrospray Ionization (ESI), investigate whether Atmospheric Pressure Chemical Ionization (APCI) provides better results, as it can be less susceptible to matrix effects for certain compounds.[4]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects for small molecule analysis in biological fluids. The values represent the typical percentage of remaining matrix components after extraction.

Sample Preparation TechniqueRemaining PhospholipidsRemaining ProteinsAnalyte RecoveryThroughput
Protein Precipitation (PPT) ~50%<5%HighHigh
Liquid-Liquid Extraction (LLE) ~10-20%<1%VariableMedium
Solid-Phase Extraction (SPE) <5%<1%HighMedium-High
Phospholipid Removal Plates <2%<5%HighHigh

Data compiled from multiple sources indicating general performance trends.[6][10][11]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.

  • Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate.

  • Prepare a blank matrix sample by performing your standard extraction procedure on a sample that does not contain the analyte.

  • Inject the blank matrix extract onto the LC system running your analytical method.

  • Monitor the signal of the infused standard. A decrease in the signal at the retention time of your analyte indicates ion suppression.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Select an appropriate SPE sorbent. A mixed-mode sorbent with both reversed-phase and ion-exchange properties is often effective for acyl-CoAs.[11]

  • Condition the SPE cartridge with methanol (B129727) followed by equilibration with an aqueous buffer.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove salts and other highly polar interferences.

  • Elute the analyte using a stronger organic solvent.

  • Evaporate the eluent to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation Sample Biological Sample Extraction Extraction Method (PPT, LLE, SPE) Sample->Extraction Apply Extract Sample Extract Extraction->Extract LC LC Separation Extract->LC Inject MS MS Detection LC->MS Data Raw Data MS->Data PostColumn Post-Column Infusion Data->PostColumn PostSpike Post-Extraction Spike Data->PostSpike Result Quantify Suppression/ Enhancement PostColumn->Result PostSpike->Result Result->Extraction Optimize Result->LC Optimize

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Logic start Poor Analytical Performance? check_matrix Matrix Effect Suspected? start->check_matrix evaluate Evaluate Matrix Effect (Post-Column Infusion) check_matrix->evaluate Yes end Acceptable Performance check_matrix->end No suppression Ion Suppression Detected? evaluate->suppression optimize_sample_prep Improve Sample Preparation (SPE)? suppression->optimize_sample_prep Yes suppression->end No optimize_lc Optimize LC Separation? optimize_sample_prep->optimize_lc use_sil_is Use Stable Isotope Internal Standard? optimize_lc->use_sil_is use_sil_is->end

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: (S)-3-Hydroxyl-5-methylhexanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving (S)-3-Hydroxyl-5-methylhexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store this compound as a lyophilized powder or in an anhydrous organic solvent at -20°C or -80°C. For short-term use, aqueous solutions should be prepared fresh and kept on ice. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: My enzyme shows no or very low activity with this compound. What are the potential causes?

A2: Low or absent activity can stem from several factors.[1][2] First, confirm the integrity and concentration of the substrate and enzyme. Ensure the assay buffer conditions, particularly pH and temperature, are optimal for the specific enzyme, as extreme levels can cause denaturation.[3][4] The presence of inhibitors in your sample or reagents could also be a cause.[1] Finally, verify that all necessary cofactors (e.g., NAD+, NADP+) are present in saturating concentrations.[5]

Q3: I am observing a high background signal in my spectrophotometric assay. How can I reduce it?

A3: High background signal can obscure the true enzymatic reaction. This may be caused by the non-enzymatic degradation of the substrate or a reaction between components in your assay mixture. Run a control reaction without the enzyme to quantify this background rate and subtract it from your experimental data. If using a coupled assay, ensure the coupling enzyme is not a limiting factor and does not react with your primary substrate. Also, check for potential interference from your compound library if screening for inhibitors.

Q4: My results are inconsistent and not reproducible. What should I check?

A4: Poor reproducibility often points to issues with the experimental setup. Key factors to investigate include:

  • Pipetting Accuracy: Ensure all pipettes are calibrated and that you are using appropriate techniques, especially for small volumes.

  • Reagent Stability: Prepare fresh reagents, especially the substrate and cofactors like NADPH, which can degrade over time.[6]

  • Temperature Control: Maintain a constant and uniform temperature throughout the assay incubation.[3]

  • Mixing: Ensure all components are thoroughly mixed before starting the reaction measurement.

  • Timing: Use a multi-channel pipette or automated dispenser to start reactions simultaneously for better consistency between wells.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic assays with this compound and similar substrates.

ProblemPotential CauseRecommended Solution
No or Low Signal Inactive Enzyme: Improper storage, degradation, or freeze-thaw cycles.Aliquot the enzyme upon receipt and store at the recommended temperature. Run a positive control with a known substrate to confirm activity.
Substrate Degradation: Hydrolysis of the thioester bond.Prepare substrate solutions fresh before each experiment. Store stock solutions appropriately.
Incorrect Assay Conditions: Suboptimal pH, temperature, or ionic strength.[1][3]Review literature for the optimal conditions for your enzyme or enzyme class. Perform a matrix experiment to determine optimal pH and temperature.
Missing Cofactor: Absence or insufficient concentration of required cofactors (e.g., NAD+/NADH).[5]Verify the necessity of cofactors for your enzyme and add them to the reaction mix at a saturating concentration (typically 5-10 times the Km).
High Background Signal Spontaneous Substrate Breakdown: Non-enzymatic hydrolysis of the CoA ester.Run a "no-enzyme" control to measure the rate of spontaneous breakdown and subtract it from the reaction rate.
Contaminating Enzyme Activity: Presence of other enzymes in a non-purified sample that consume the substrate or product.Use a more purified enzyme preparation. Include specific inhibitors for known contaminating enzymes if possible.
Reagent Impurity: Impurities in the substrate or buffer components that interfere with detection.Use high-purity reagents (e.g., >95%). Check the certificate of analysis for your substrate.
Non-linear Progress Curve (Reaction stops prematurely) Substrate Depletion: The enzyme has consumed a significant portion of the substrate.[1]Lower the enzyme concentration or increase the initial substrate concentration. Use only the initial linear portion of the curve for rate calculations.
Product Inhibition: The reaction product is inhibiting the enzyme.[1]Measure the initial velocity of the reaction where the product concentration is minimal. If possible, add a system to remove the product as it is formed.
Enzyme Instability: The enzyme is losing activity under the assay conditions.Add stabilizing agents like glycerol (B35011) or BSA to the buffer. Perform the assay at a lower temperature.
Poor Reproducibility Inaccurate Pipetting: Inconsistent volumes of enzyme, substrate, or other reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature Fluctuations: Inconsistent incubation temperatures between wells or experiments.[4]Use a temperature-controlled plate reader or water bath. Allow all reagents to reach the assay temperature before mixing.
Inadequate Mixing: Incomplete mixing of reagents in the assay well.Mix the plate gently after adding all components and before starting measurements.

Experimental Protocols

Protocol: General Spectrophotometric Assay for a (S)-3-Hydroxyacyl-CoA Dehydrogenase

This protocol describes a general method for measuring the activity of an enzyme that catalyzes the NAD+-dependent oxidation of this compound to 3-keto-5-methylhexanoyl-CoA. The reaction is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

Principle: this compound + NAD+ ⇌ 3-Keto-5-methylhexanoyl-CoA + NADH + H+

The rate of NADH production is directly proportional to the enzyme activity.

Materials:

  • Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase

  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of NAD+ (e.g., 10 mM) in distilled water.

    • Prepare a 10X stock solution of this compound (e.g., 2 mM) in assay buffer.

    • Prepare various dilutions of the enzyme in assay buffer to find a concentration that gives a linear rate of reaction.

  • Assay Setup (for a 200 µL reaction in a 96-well plate):

    • Add 160 µL of Assay Buffer to each well.

    • Add 20 µL of 10X NAD+ stock solution to each well (final concentration 1 mM).

    • Add 10 µL of the enzyme solution to the experimental wells. Add 10 µL of assay buffer to the "no-enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Start the reaction by adding 10 µL of the 10X this compound stock solution to all wells (final concentration 0.2 mM).

    • Mix the contents of the wells immediately but gently (e.g., by brief shaking).

  • Data Collection:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.

Calculations:

  • Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the progress curve.

  • Subtract the rate of the "no-enzyme" control from the rate of the experimental wells.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where:

      • ε (molar extinction coefficient) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

      • Path Length is the light path through the well in cm (often requires calibration for 96-well plates).

Quantitative Data

The kinetic parameters of enzymes acting on hydroxyacyl-CoA substrates can vary significantly based on the specific enzyme and the chain length of the substrate. The following table provides representative data for related enzymes to serve as a general reference.

EnzymeSubstrateKm (µM)Source
Rat Liver Enoyl-CoA HydrataseCrotonyl-CoA (C4)~20-30[7]
E. coli Enoyl-CoA HydrataseCrotonyl-CoA (C4)~50[8]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)~1-5[9]
HMG-CoA ReductaseHMG-CoA~1-4[6][10]

Visual Guides

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_NoSignal cluster_HighBg cluster_NoRepro Start Unexpected Assay Results NoSignal No / Low Signal Start->NoSignal HighBg High Background Start->HighBg NoRepro Poor Reproducibility Start->NoRepro Enzyme Inactive Enzyme NoSignal->Enzyme Substrate Substrate Degradation NoSignal->Substrate Conditions Incorrect Conditions (pH, Temp) NoSignal->Conditions Cofactor Missing Cofactor NoSignal->Cofactor NonEnz Non-Enzymatic Substrate Breakdown HighBg->NonEnz Contam Contaminating Activity HighBg->Contam Reagent Reagent Impurity HighBg->Reagent Pipette Pipetting Error NoRepro->Pipette Temp Temperature Fluctuation NoRepro->Temp Mix Inadequate Mixing NoRepro->Mix

Caption: A flowchart illustrating the logical steps for troubleshooting common enzymatic assay failures.

Standard Experimental Workflow

ExperimentalWorkflow Prep 1. Reagent Preparation Mix 2. Assemble Reaction Mix Prep->Mix Incubate 3. Pre-Incubate at Assay Temp Mix->Incubate Start 4. Initiate Reaction (Add Substrate) Incubate->Start Measure 5. Kinetic Measurement Start->Measure Analyze 6. Data Analysis Measure->Analyze

Caption: A diagram showing the sequential workflow for a typical enzymatic kinetics experiment.

Metabolic Pathway Context

MetabolicPathway cluster_beta_oxidation Beta-Oxidation Pathway (Simplified) A trans-2-Enoyl-CoA B (S)-3-Hydroxyacyl-CoA (e.g., this compound) A->B Enoyl-CoA Hydratase (+H₂O) C 3-Ketoacyl-CoA B->C 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH)

Caption: The role of (S)-3-Hydroxyacyl-CoA as an intermediate in the beta-oxidation pathway.

References

Technical Support Center: Synthesis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of synthetic (S)-3-Hydroxyl-5-methylhexanoyl-CoA.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly in enzymatic synthesis routes.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Enzyme Activity: The enzyme, such as a specific L-3-hydroxyacyl-CoA dehydrogenase, may be inactive or have low specific activity.

    • Solution: Verify the activity of the enzyme using a standard substrate. Ensure proper storage conditions (-20°C or -80°C in a suitable buffer). Avoid repeated freeze-thaw cycles.

  • Substrate Quality: The precursor, 5-methyl-2-hexenoyl-CoA, may be impure or degraded.

    • Solution: Confirm the identity and purity of the starting material using techniques like NMR or mass spectrometry. Store the substrate under inert gas at low temperatures.

  • Cofactor Limitation: Insufficient concentration of the necessary cofactor, typically NADH or NADPH, can limit the reaction rate.

    • Solution: Ensure the cofactor is added at the recommended concentration. For prolonged reactions, consider a cofactor regeneration system.

  • Incorrect Reaction Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.

    • Solution: Optimize the reaction conditions. Refer to the literature for the optimal pH and temperature for the specific enzyme used. Screen different buffer systems if necessary.

Issue 2: Presence of Significant Byproducts

Possible Causes and Solutions:

  • Side Reactions of the Substrate: The enoyl-CoA substrate can undergo undesired side reactions, such as hydration of the double bond catalyzed by other enzymes present in a crude extract.

  • Solution: Use a purified enzyme preparation to minimize side reactions. If using a cell lysate, consider purification steps to remove interfering enzymes.

  • Product Instability: The thioester bond in the CoA derivative can be susceptible to hydrolysis, especially at non-neutral pH.[1]

    • Solution: Maintain the pH of the reaction and subsequent purification steps within a stable range (typically around 7.0-8.0). Process the product promptly after synthesis and store it at low temperatures.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-elution with Substrates or Cofactors: The product may have similar chromatographic properties to the starting materials or cofactors.

    • Solution: Optimize the purification protocol. Ion-exchange chromatography is often effective for separating CoA derivatives.[2] Consider using different resin types or elution gradients.

  • Product Degradation During Purification: The product may degrade on the chromatographic column.

    • Solution: Perform purification steps at low temperatures (e.g., 4°C). Use buffers that stabilize the product.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for enhancing the yield of this compound in an enzymatic synthesis?

A1: The key parameters to optimize include enzyme concentration, substrate concentration, cofactor concentration, pH, temperature, and reaction time. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by observing the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the NAD(P)H cofactor. Alternatively, HPLC or LC-MS can be used to directly measure the formation of the product and the consumption of the substrate.

Q3: What is a suitable enzyme for the synthesis of this compound?

A3: An L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) with activity towards medium-chain substrates would be a suitable candidate.[3][4] The specific choice of enzyme may depend on the desired stereoselectivity and substrate specificity.

Data Presentation

Table 1: Factors Influencing Yield in Biocatalytic Synthesis

ParameterTypical RangeEffect on YieldTroubleshooting Tips
Enzyme Concentration 0.1 - 10 µMHigher concentration generally increases reaction rate and yield, but can be limited by cost and solubility.Start with a moderate concentration and increase if the reaction is slow.
Substrate Concentration 10 µM - 1 mMHigh concentrations can lead to substrate inhibition.Test a range of substrate concentrations to identify potential inhibition.
pH 6.5 - 8.5Enzyme activity is highly pH-dependent.Determine the optimal pH for the specific enzyme used.
Temperature 25 - 37 °CHigher temperatures can increase reaction rate but may also lead to enzyme denaturation.Find the optimal temperature that balances activity and stability.
Cofactor (NADH/NADPH) Concentration 1.1 - 2.0 molar equivalentsStoichiometric or slight excess is required.Ensure the cofactor is not the limiting reagent.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Add Reagents: Add the following reagents to the buffer:

    • 5-methyl-2-hexenoyl-CoA (substrate) to a final concentration of 0.5 mM.

    • NADH (cofactor) to a final concentration of 0.6 mM.

  • Initiate Reaction: Add the purified L-3-hydroxyacyl-CoA dehydrogenase to a final concentration of 5 µM to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C with gentle stirring.

  • Monitoring: Monitor the reaction progress by measuring the decrease in absorbance at 340 nm or by taking aliquots for HPLC analysis.

  • Quenching: Once the reaction is complete, stop it by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Purification: Purify the product using ion-exchange chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing A Prepare Reaction Buffer B Add Substrate (5-methyl-2-hexenoyl-CoA) A->B C Add Cofactor (NADH) B->C D Initiate with L-3-hydroxyacyl-CoA Dehydrogenase C->D E Incubate at Optimal Temperature D->E F Monitor Reaction Progress E->F G Quench Reaction F->G Reaction Complete H Purify Product (Ion-Exchange Chromatography) G->H I Characterize Final Product H->I

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_enzyme Enzyme Issues cluster_substrate Substrate/Cofactor Issues cluster_conditions Reaction Condition Issues Start Low or No Product Yield Enzyme_Inactive Inactive Enzyme? Start->Enzyme_Inactive Substrate_Impure Impure Substrate? Start->Substrate_Impure Cofactor_Limited Cofactor Limitation? Start->Cofactor_Limited Wrong_Conditions Incorrect Conditions (pH, Temp)? Start->Wrong_Conditions Check_Activity Verify Enzyme Activity Enzyme_Inactive->Check_Activity Check_Purity Confirm Substrate Purity Substrate_Impure->Check_Purity Increase_Cofactor Increase Cofactor Concentration Cofactor_Limited->Increase_Cofactor Optimize_Conditions Optimize Reaction Conditions Wrong_Conditions->Optimize_Conditions

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

References

Technical Support Center: Resolving Isomeric Forms of Hydroxylated Acyl-CoAs by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of hydroxylated acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in chromatographically separating isomeric forms of hydroxylated acyl-CoAs?

A1: The primary challenges in separating these isomers include:

  • Stereoisomers: The presence of chiral centers leads to enantiomers (e.g., 3R- and 3S-hydroxy forms) which have identical chemical and physical properties in a non-chiral environment, making them difficult to separate with standard chromatographic methods.[1][2]

  • Positional Isomers: Isomers where the hydroxyl group is at different positions on the acyl chain often have very similar physicochemical properties, leading to co-elution.[1]

  • Compound Stability: Acyl-CoA thioesters are polar and can be susceptible to degradation. Careful sample handling and optimized, cool conditions are necessary to prevent analyte loss.[1][3]

  • Matrix Effects: When analyzing biological samples, endogenous compounds from the matrix can interfere with the separation and detection of the target hydroxylated acyl-CoAs.[1]

Q2: Which chromatographic techniques are most effective for resolving hydroxylated acyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), especially when coupled with tandem mass spectrometry (MS/MS), are the most robust and commonly used techniques.[4][5] For separating enantiomers, specialized chiral chromatography is required.[1][2] While less common for these specific compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the acyl-CoAs.[6][7]

Q3: What type of HPLC column is recommended for separating enantiomers of hydroxylated acyl-CoAs?

A3: To separate enantiomers, a chiral stationary phase (CSP) is necessary.[2] Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this purpose. The selection of the specific chiral column depends on the exact structure of the analyte, and empirical testing is usually required to find the optimal stationary phase.[1][8]

Q4: Can reversed-phase HPLC be used to separate these isomers?

A4: Standard reversed-phase HPLC (e.g., using a C18 column) is excellent for separating compounds based on differences in hydrophobicity and can be effective for separating positional isomers or for general sample cleanup.[1][9][10] However, it cannot resolve enantiomers without either a chiral stationary phase or the use of a chiral derivatizing agent.[1][11]

Q5: Is derivatization necessary for the analysis of hydroxylated acyl-CoAs?

A5: For LC-based methods, derivatization is generally not required. However, for GC analysis, derivatization is essential to make the polar and non-volatile acyl-CoA molecules suitable for gas chromatography.[7][12] Common derivatization methods include esterification of the carboxyl group and silylation of the hydroxyl groups to increase volatility and thermal stability.[7][13]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue

This protocol outlines a general procedure for extracting acyl-CoAs from tissue samples for LC-MS/MS analysis.

  • Tissue Homogenization:

    • Weigh 5-10 mg of snap-frozen tissue in a pre-chilled tube.

    • Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[3]

    • Homogenize the tissue thoroughly on ice using a tissue disruptor.

    • Vortex the homogenate vigorously and incubate on ice for 10 minutes to allow for protein precipitation.[3]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[3]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean microcentrifuge tube, avoiding the protein pellet.[3]

  • Optional Solid-Phase Extraction (SPE) Cleanup:

    • For cleaner samples and to reduce matrix effects, an SPE step can be performed using a C18 or mixed-mode cartridge.[14]

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • Direct Injection:

    • If SPE is not performed, the clarified supernatant can be directly injected into the LC-MS/MS system.[3]

Protocol 2: General UPLC-MS/MS Method for Isomer Separation

This protocol provides a starting point for developing a UPLC-MS/MS method. Optimization will be required for specific isomers.

  • Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[15][16]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a common choice for separating positional isomers.[16][17] For enantiomeric separation, a chiral column is required.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate, pH 6.8.[16]

  • Mobile Phase B: Methanol.[16]

  • Flow Rate: 0.35 mL/min.[17]

  • Column Temperature: 40°C.[17]

  • Gradient Elution: A linear gradient can be used, for example:

    • 0-1.5 min: 2% B

    • 1.5-5.5 min: Ramp to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: Return to 2% B

    • 15-20 min: Re-equilibrate at 2% B[16]

  • Injection Volume: 2-10 µL.[1][17]

  • MS Detection: Use positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.[15]

Quantitative Data Summary

The following tables summarize typical starting parameters for chromatographic separation. These should be optimized for specific applications.

Table 1: Typical HPLC Parameters for Acyl-CoA Analysis

ParameterRecommended SettingReference
Column Reversed-phase C18, 5 µm[9]
Mobile Phase A 220 mM Potassium Phosphate, 0.05% Thiodiglycol, pH 4.0[9]
Mobile Phase B 98% Methanol, 2% Chloroform[9]
Detection UV at 254 nm[1][9]
Column Temp. 25°C[1]
Flow Rate 0.5 mL/min[1]

Table 2: Typical UPLC-MS/MS Parameters for Hydroxylated Acyl-CoA Analysis

ParameterRecommended SettingReference
Column ACQUITY UPLC BEH C18, 1.7 µm[17]
Mobile Phase A 0.2% Heptafluorobutyric acid in 10 mM Ammonium Formate[17]
Mobile Phase B 100% Methanol[17]
Detection ESI+ MS/MS[18]
Column Temp. 40°C[17]
Flow Rate 0.35 mL/min[17]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Tissue Biological Tissue Homogenize Homogenize in SSA Buffer Tissue->Homogenize Centrifuge Centrifuge to Pellet Protein Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Direct Injection or post-SPE cleanup UPLC UPLC Separation (C18 or Chiral Column) Inject->UPLC MS MS/MS Detection (ESI+) UPLC->MS Process Peak Integration & Quantification MS->Process Results Final Results Process->Results

Caption: General experimental workflow for hydroxylated acyl-CoA analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of hydroxylated acyl-CoAs.

troubleshooting_guide Start Problem Observed in Chromatogram PeakProblem Poor Peak Shape? Start->PeakProblem ResProblem Poor Resolution? Start->ResProblem SignalProblem Low/No Signal? Start->SignalProblem Tailing Peak Tailing PeakProblem->Tailing Yes Fronting Peak Fronting PeakProblem->Fronting Yes Broad Broad Peaks PeakProblem->Broad Yes Sol_Tailing1 Column contamination -> Flush/replace column Tailing->Sol_Tailing1 Sol_Tailing2 Void volume in column/fittings -> Check connections Tailing->Sol_Tailing2 Sol_Fronting Sample overload -> Dilute sample Fronting->Sol_Fronting Sol_Broad Suboptimal mobile phase -> Adjust pH, use ion-pairing agent Broad->Sol_Broad CoElution Isomers Co-elute ResProblem->CoElution Yes Sol_Res1 Optimize gradient -> Slower gradient CoElution->Sol_Res1 Sol_Res2 Change stationary phase -> Use chiral column for enantiomers CoElution->Sol_Res2 LowSignal Low Intensity SignalProblem->LowSignal Yes Sol_Signal1 Sample degradation -> Keep samples cold, analyze quickly LowSignal->Sol_Signal1 Sol_Signal2 Suboptimal MS settings -> Optimize source parameters LowSignal->Sol_Signal2

Caption: Troubleshooting decision tree for common chromatography issues.

Q&A Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Q: My peaks are tailing. What could be the cause?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself. Check for:

      • Column Contamination: The column inlet frit or the column itself may be contaminated with particulate matter from samples.[19] Try back-flushing the column or, if that fails, replace the column.

      • Column Void: A void may have formed at the head of the column.[20] This is often irreversible and requires column replacement.

      • Poor Fittings: Improperly installed fittings can create dead volume, leading to peak tailing.[21] Ensure all connections are secure and properly seated.

      • Mobile Phase pH: If the mobile phase pH is not optimal, it can cause secondary interactions. Consider adjusting the pH or adding an ion-pairing agent to improve peak shape.[3]

  • Q: My peaks are fronting. What does this indicate?

    • A: Peak fronting is a classic sign of column overload.[19] The concentration of the analyte is too high for the column's capacity. Try diluting your sample and re-injecting.

  • Q: Why are my peaks unusually broad?

    • A: Broad peaks can result from several issues:

      • Large Injection Volume: Injecting too large a volume, especially in a solvent stronger than the mobile phase, can cause band broadening. Reduce the injection volume or dissolve the sample in the initial mobile phase.

      • Low Temperature: Operating at too low a temperature can slow down mass transfer kinetics. Increasing the column temperature may result in sharper peaks.[21]

      • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with the smallest possible internal diameter and length.

Issue 2: Poor Resolution or Co-elution of Isomers

  • Q: I cannot separate two isomeric peaks. What should I try?

    • A: Resolving isomers requires optimizing selectivity. Consider the following:

      • Modify the Mobile Phase: Adjusting the organic solvent ratio, changing the pH, or adding an ion-pairing reagent can alter selectivity.[3]

      • Adjust the Gradient: For gradient elution, making the gradient shallower (i.e., increasing the run time) can improve the separation of closely eluting peaks.[21]

      • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For positional isomers, try a column with a different selectivity (e.g., a phenyl-hexyl instead of a C18). For enantiomers, a chiral stationary phase is required.[1]

Issue 3: Low Signal or Inaccurate Quantification

  • Q: The signal for my analyte is very low or non-existent. What should I check?

    • A: A weak or absent signal can be due to sample degradation, poor ionization, or system issues.

      • Sample Degradation: Acyl-CoAs can be unstable. Ensure samples are processed quickly and kept cold (on ice or at 4°C in the autosampler) to prevent degradation.[3]

      • Poor Ionization: In MS detection, suboptimal ion source settings can lead to a weak signal. Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific compounds.[1]

      • System Leaks: A leak in the system can lead to a loss of sample and pressure fluctuations.[20] Visually inspect all fittings for signs of leakage.

  • Q: My quantitative results are not reproducible. What could be the problem?

    • A: Poor reproducibility often points to inconsistent sample preparation or matrix effects.

      • Inconsistent Extraction: Ensure your sample extraction procedure is highly consistent. The use of a suitable internal standard that is added at the very beginning of the sample preparation process is critical to correct for variability in extraction efficiency.[3][14]

      • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte in the MS source.[3] Improve chromatographic separation to resolve the analyte from interfering species or implement a more rigorous sample cleanup procedure like SPE.

References

Preventing degradation of (S)-3-Hydroxyl-5-methylhexanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-3-Hydroxyl-5-methylhexanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: Degradation of this compound, like other acyl-CoAs, can be attributed to both enzymatic and chemical instability. Key factors include:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, 3-hydroxyacyl-CoA dehydrogenases, and enoyl-CoA hydratases can rapidly metabolize the molecule.[1][2][3]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at alkaline or strongly acidic pH.[4]

  • Oxidation: The hydroxyl group and other parts of the molecule can be prone to oxidation.

  • Temperature: Higher temperatures accelerate both enzymatic and chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of acyl-CoAs.[5][6][7][8]

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: Acyl-CoAs are most stable in a slightly acidic to neutral pH range, typically between pH 4.0 and 6.8.[4][9] Strongly alkaline or acidic conditions should be avoided to prevent chemical hydrolysis of the thioester bond.[4]

Q3: How should I store my samples to minimize degradation of this compound?

A3: For short-term storage during sample preparation, always keep samples on ice. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[4][10] It is recommended to store extracts as dry pellets after evaporation of the solvent to enhance stability.[9] Avoid repeated freeze-thaw cycles.[5][6][7][8]

Q4: Which quenching method is most effective for stopping enzymatic activity when analyzing this compound?

A4: Rapidly quenching metabolic activity is crucial. One of the most effective methods is the use of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).[4] This not only stops enzymatic reactions by denaturing proteins but also serves as a protein precipitation agent. Another common approach is quenching with a cold organic solvent mixture, such as acetonitrile/methanol (B129727)/water.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Incomplete cell or tissue lysis.- Ensure thorough homogenization. For tissues, consider using a glass homogenizer.[10]- Optimize the ratio of extraction solvent to sample amount.
Degradation during extraction.- Work quickly and keep samples on ice at all times.[10]- Use pre-chilled solvents and tubes.- Add an internal standard early in the workflow to monitor recovery.[4]
Inefficient extraction.- Use a validated extraction solvent mixture, such as acetonitrile/isopropanol (B130326) or an acidic buffer followed by organic solvents.[10]- Consider solid-phase extraction (SPE) for sample cleanup and concentration.[12]
High variability between replicate samples Inconsistent sample handling.- Standardize all steps of the protocol, including incubation times and temperatures.- Ensure complete and consistent quenching of enzymatic activity.
Partial precipitation of proteins.- Ensure thorough vortexing and incubation after adding the precipitation agent (e.g., SSA).- Centrifuge at a sufficient speed and duration to pellet all protein debris.[4]
Presence of interfering peaks in LC-MS/MS analysis Co-elution of other metabolites.- Optimize the chromatographic gradient to improve separation.[4]- Consider using a different column chemistry (e.g., HILIC if using reversed-phase).[13]
Matrix effects.- Incorporate a sample cleanup step like solid-phase extraction (SPE).[12]- Prepare calibration standards in a matrix that matches the samples to compensate for matrix effects.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours

SolventAcetyl-CoA (CV%)Malonyl-CoA (CV%)Succinyl-CoA (CV%)HMG-CoA (CV%)Palmitoyl-CoA (CV%)
Water15.218.511.313.825.1
50 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0)8.19.57.28.912.4
50 mM Ammonium Acetate (pH 6.8) 4.5 5.2 3.8 4.9 6.8
50% Methanol/Water6.27.15.56.89.5
50% Methanol/50 mM Ammonium Acetate (pH 4.0)5.86.95.16.28.7
50% Methanol/50 mM Ammonium Acetate (pH 6.8) 4.2 4.8 3.5 4.5 6.2
Data adapted from a study on the stability of various acyl-CoAs.[9] Lower Coefficient of Variation (CV%) indicates higher stability. Optimal stability is observed in buffered solutions at near-neutral pH.

Table 2: Recovery of Acyl-CoAs with Different Extraction Solvents

Extraction SolventAcetyl-CoA (Relative MS Intensity)Propionyl-CoA (Relative MS Intensity)Malonyl-CoA (Relative MS Intensity)
80% Methanol1.00E+088.00E+071.20E+08
Acetonitrile2.00E+071.50E+073.00E+07
0.1 N Formic Acid5.00E+064.00E+068.00E+06
Data adapted from a study comparing extraction efficiencies.[9] 80% Methanol showed the highest recovery for short-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cultured Cells

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA not present in the sample).[4]

  • Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Storage/Analysis: The extract can be directly analyzed by LC-MS/MS or stored at -80°C. For long-term storage, it is advisable to evaporate the solvent under a stream of nitrogen and store the sample as a dry pellet.[4]

Protocol 2: Extraction of this compound from Tissue Samples

  • Tissue Preparation: Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it to a fine powder.

  • Homogenization: Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., a mixture of isopropanol and aqueous potassium phosphate (B84403) buffer at pH 4.9) containing an internal standard.[10][14]

  • Phase Separation: Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.

  • Acyl-CoA Extraction: Add methanol and chloroform, vortex, and incubate at room temperature.

  • Centrifugation: Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.

  • Sample Cleanup (Recommended): a. Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a gentle stream of nitrogen. b. Perform solid-phase extraction (SPE) using a C18 or anion-exchange cartridge for cleaner samples.[12]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50 mM ammonium acetate in 50% methanol (pH 6.8).[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Cell/Tissue Sample wash Wash with ice-cold PBS start->wash quench Quench with cold 2.5% SSA + Internal Standard wash->quench homogenize Homogenize/Lyse quench->homogenize precipitate Protein Precipitation (Ice) homogenize->precipitate centrifuge Centrifuge (4°C) precipitate->centrifuge collect Collect Supernatant centrifuge->collect spe Optional: Solid-Phase Extraction (SPE) collect->spe For cleaner samples dry Dry under Nitrogen collect->dry spe->dry reconstitute Reconstitute in stable buffer dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation target This compound dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase target->dehydrogenase Oxidation hydratase Enoyl-CoA Hydratase target->hydratase Dehydration thioesterase Thioesterase target->thioesterase Hydrolysis hydrolysis Alkaline/Acidic Hydrolysis target->hydrolysis oxidation Oxidation target->oxidation degraded_products Degradation Products (Loss of signal) dehydrogenase->degraded_products hydratase->degraded_products thioesterase->degraded_products hydrolysis->degraded_products oxidation->degraded_products troubleshooting_tree cluster_extraction Extraction/Handling Issue cluster_degradation Analyte Degradation Issue start Low/No Analyte Signal check_is Is Internal Standard (IS) signal also low? start->check_is is_low Yes check_is->is_low Yes is_ok No check_is->is_ok No cause1 Problem with extraction, sample loss, or instrument sensitivity. is_low->cause1 cause2 Analyte degraded during sample prep. is_ok->cause2 solution1 Review extraction protocol. Check instrument performance. Optimize solvent volumes. cause1->solution1 solution2 Work faster, on ice. Use fresh, cold solvents. Check pH of solutions. Minimize freeze-thaw cycles. cause2->solution2

References

Technical Support Center: Analysis of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA thioesters. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction, purification, and analysis of acyl-CoA thioesters.

Q1: Why am I observing low or no recovery of my acyl-CoA analytes?

A1: Low recovery of acyl-CoA thioesters is a frequent challenge stemming from their inherent instability and propensity for adsorption. Several factors during sample preparation can contribute to this issue.

  • Analyte Instability: Acyl-CoA thioesters are susceptible to both enzymatic and chemical degradation.[1][2] It is crucial to rapidly quench metabolic activity at the point of sample collection, often by flash-freezing in liquid nitrogen, and to maintain low temperatures throughout the extraction procedure.[2]

  • Adsorption to Surfaces: The phosphate (B84403) groups in the CoA moiety can adhere to glass and metal surfaces, leading to significant analyte loss.[3] Using polypropylene (B1209903) tubes and glass vials with low-adsorption surfaces can mitigate this problem.[4]

  • Inefficient Extraction: The choice of extraction solvent is critical. A common method involves homogenization in a phosphate buffer followed by extraction with organic solvents like acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.[5][6] Optimization of the solvent system for your specific tissue or cell type may be necessary to ensure efficient extraction.

  • Thiol-Disulfide Exchange: The free thiol group on Coenzyme A can participate in thiol-disulfide exchange reactions, leading to the formation of dimers or mixed disulfides with other thiol-containing molecules like glutathione.[7][8] This can reduce the amount of the desired monomeric acyl-CoA.

Q2: My chromatographic peaks for acyl-CoAs are broad and tailing. What could be the cause and how can I improve peak shape?

A2: Poor peak shape, particularly for later-eluting long-chain acyl-CoAs, is a common artifact in liquid chromatography (LC) analysis.[9] This can be attributed to several factors:

  • Secondary Interactions: The phosphate groups of the CoA moiety can interact with the stationary phase of the reversed-phase column, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the acyl-CoA molecules and their interaction with the column. Using a mobile phase with a slightly acidic pH (e.g., around 4.9 with a phosphate buffer) or a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[5][9]

  • Ion-Pairing Reagents: While effective at improving peak shape, ion-pairing reagents can be difficult to remove from the LC system and may cause ion suppression in mass spectrometry. Their use should be carefully considered.[9]

  • Column Choice: The choice of the stationary phase is important. C18 columns are commonly used, but different manufacturers' columns can yield varying results.[5][9]

Q3: I am seeing unexpected masses or multiple peaks for a single acyl-CoA species in my mass spectrometry data. What are these artifacts?

A3: The appearance of unexpected masses or multiple peaks can arise from several sources during ESI-MS analysis:

  • Adduct Formation: Acyl-CoAs can readily form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[10] This will result in ions with higher m/z values than the expected protonated molecule ([M+H]⁺). Using high-purity solvents and reagents can help minimize adduct formation.

  • In-source Fragmentation: The thioester bond can be labile under certain mass spectrometer source conditions, leading to fragmentation of the molecule before mass analysis. This can result in the appearance of fragment ions in the full scan spectrum.

  • Oxidation: The thiol group of the CoA moiety is susceptible to oxidation, which can lead to the formation of sulfinic or sulfonic acid derivatives, resulting in mass shifts of +32 and +48 Da, respectively.

  • Isobaric Interferences: Naturally occurring isotopes can sometimes interfere with the analysis. For example, the (M+2) isotopomer of a monounsaturated fatty acyl-CoA can have the same nominal mass as the corresponding saturated species.[10] High-resolution mass spectrometry can help to distinguish between these species.

Q4: How can I ensure accurate quantification of my acyl-CoA samples, especially given their instability?

A4: Accurate quantification of these labile molecules requires careful experimental design and the use of appropriate internal standards.

  • Internal Standards: The use of internal standards is crucial to correct for analyte loss during sample preparation and for variations in instrument response.[1] The most effective internal standards are stable isotope-labeled (e.g., ¹³C-labeled) versions of the analytes of interest, as they have nearly identical chemical and physical properties to the endogenous compounds.[1][3] Odd-chain acyl-CoAs can also be used as internal standards if stable isotope-labeled standards are not available.[10][11]

  • Matrix Effects: The sample matrix can significantly impact the ionization efficiency of the analytes in the mass spectrometer, leading to ion suppression or enhancement. A calibration curve prepared in a matrix similar to the samples should be used for quantification.

  • Sample Handling: As mentioned previously, minimizing degradation is key. This includes rapid quenching of metabolism, maintaining cold temperatures, and using appropriate solvents and vials.[2][4] Samples should be analyzed as quickly as possible after preparation. If storage is necessary, they should be kept at -80°C.[2][12]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Thioesters from Mammalian Tissue

This protocol is a generalized procedure and may require optimization for specific tissue types.

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.[5]

  • Solvent Extraction:

    • Transfer the homogenate to a polypropylene centrifuge tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes.[5]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Purification:

    • The supernatant contains the acyl-CoAs. This can be further purified using a mixed-mode or oligonucleotide purification SPE column to remove interfering substances.[3][5] Follow the manufacturer's instructions for column conditioning, sample loading, washing, and elution.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Recoveries with Different Methods

Acyl-CoA SpeciesMethod A: Acetonitrile/Isopropanol Extraction Recovery (%)[6]Method B: Modified Buffer/Solvent Extraction Recovery (%)[5]
Acetyl-CoA93-104Not Reported
Malonyl-CoA93-104Not Reported
Octanoyl-CoA93-104Not Reported
Oleoyl-CoA93-10470-80
Palmitoyl-CoA93-10470-80
Arachidonyl-CoA93-10470-80

Note: Recovery percentages can vary depending on the specific tissue matrix and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_artifacts Potential Artifacts tissue Tissue Sample (Flash Frozen) homogenization Homogenization (Phosphate Buffer + 2-Propanol) tissue->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction degradation Degradation homogenization->degradation spe Solid-Phase Extraction (Purification) extraction->spe adsorption Adsorption extraction->adsorption concentration Evaporation & Reconstitution spe->concentration lcms LC-MS/MS Analysis concentration->lcms Inject data_processing Data Processing & Quantification lcms->data_processing peak_tailing Peak Tailing lcms->peak_tailing adducts Adduct Formation lcms->adducts

Caption: Workflow for acyl-CoA analysis highlighting key steps and potential artifacts.

signaling_pathway cluster_metabolism Acyl-CoA Metabolism cluster_artifacts Artifact Formation fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Activation beta_oxidation Beta-Oxidation Intermediates acyl_coa->beta_oxidation hydrolysis Hydrolysis (to Free Fatty Acid + CoA) acyl_coa->hydrolysis disulfide Thiol-Disulfide Exchange (e.g., with Glutathione) acyl_coa->disulfide acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Simplified overview of acyl-CoA metabolism and common degradation artifacts.

References

Technical Support Center: Enhancing Detection of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in acyl-CoA quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs.[1][2][3][4] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[5]

Q2: My acyl-CoA samples seem to be degrading. How can I improve their stability?

A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[5] To minimize degradation, it is crucial to process samples quickly on ice and store them as a dry pellet at -80°C. For analysis, reconstituting samples in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, or in methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[5][6]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[5][7] This common fragmentation pattern allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[5][7] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[5]

Q4: How can I improve the chromatographic separation of various acyl-CoA species?

A4: Achieving good chromatographic separation is critical for reducing ion suppression and ensuring accurate quantification.[5] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly employed.[5][7] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[7][8] For broader coverage of acyl-CoAs, from short to long chains in a single run, hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic column is also a viable option.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Sample Degradation: Acyl-CoAs are unstable and can be hydrolyzed.Process samples rapidly at low temperatures (on ice). Store samples as a dry pellet at -80°C. Reconstitute in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) or methanol just before analysis.[5][6]
Inefficient Extraction: The chosen extraction method may not be optimal for the target acyl-CoAs.For broad-range acyl-CoA extraction, 80% methanol is often effective.[6] For short-chain acyl-CoAs, a method using 2.5% (w/v) 5-sulfosalicylic acid (SSA) can improve recovery by avoiding solid-phase extraction (SPE).[10]
Ion Suppression: Co-eluting matrix components can interfere with the ionization of target analytes.Improve chromatographic separation to resolve analytes from interfering species.[5] Utilize a sample cleanup step like solid-phase extraction (SPE) to reduce matrix effects.[1]
Poor Peak Shape Suboptimal Mobile Phase: The pH and composition of the mobile phase can affect peak symmetry.For reversed-phase chromatography, using a high pH mobile phase (e.g., 10.5 with ammonium hydroxide) can improve peak shape for long-chain acyl-CoAs.[7][8]
Analyte Adsorption: Acyl-CoAs can adsorb to metallic surfaces in the LC system.Use a biocompatible LC system or PEEK tubing to minimize analyte loss.
Inaccurate or Imprecise Quantification Matrix Effects: Differences between the sample matrix and calibration standards can lead to inaccuracies.Construct calibration curves using a matrix that closely matches the study samples.[5]
Non-Linearity at Low Concentrations: Standard curves may not be linear in the low concentration range.Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[5][10]
Lack of a Suitable Internal Standard: Variability in sample preparation and analysis is not adequately corrected.If available, use stable isotope-labeled internal standards for each analyte. If not, use an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the sample.[1][11] Ensure the internal standard is added at the beginning of the sample preparation process.[5]
Poor Recovery from Solid-Phase Extraction (SPE) Loss of Hydrophilic Analytes: Short-chain acyl-CoAs may not be retained well on C18 SPE cartridges.Consider extraction methods that do not require an SPE step, such as protein precipitation with 2.5% SSA for short-chain species.[10] If SPE is necessary, optimize the cartridge type and elution method for your specific analytes of interest.

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>100
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[10])

Table 2: Performance Metrics for a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs

AnalyteAccuracy (%)Inter-run Precision (%)Intra-run Precision (%)
C16:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C16:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:2-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
(Data from a validated method for long-chain acyl-CoAs (C16-C18) in rat liver.[7][8])

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cultured Cells (without SPE)

This protocol is adapted from a method designed to enhance the recovery of polar analytes by avoiding solid-phase extraction.[10]

  • Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., crotonoyl-CoA).[5][10] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.[5]

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[5] b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[5]

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.

Protocol 2: Extraction of a Broad Range of Acyl-CoAs from Tissues

This protocol is a general procedure for the extraction of a wide range of acyl-CoAs from tissue samples.

  • Tissue Homogenization: a. Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder.[5] b. Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing an internal standard (e.g., C17:0-CoA).[5]

  • Phase Separation and Extraction: a. Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.[5] b. Add methanol and chloroform, vortex, and incubate at room temperature.[5] c. Centrifuge at a high speed (e.g., 21,000 x g) to pellet debris.[5]

  • Sample Cleanup (Optional but Recommended): a. Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.[5] b. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis sample Cell Pellet / Tissue Powder quenching Quenching & Deproteinization (e.g., 80% Methanol or 2.5% SSA) sample->quenching centrifugation1 Centrifugation quenching->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe reconstitution Reconstitution supernatant->reconstitution elution Elution & Drying spe->elution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Caption: General experimental workflow for acyl-CoA analysis.

troubleshooting_logic cluster_degradation Degradation Check cluster_extraction Extraction Check cluster_ms MS Check start Low Signal Intensity? check_temp Processed on ice? start->check_temp Yes check_storage Stored at -80°C? check_temp->check_storage Yes solution_temp Action: Process samples on ice. check_temp->solution_temp No check_solvent Reconstituted in buffer? check_storage->check_solvent Yes solution_storage Action: Store as dry pellet at -80°C. check_storage->solution_storage No check_method Optimal extraction method? check_solvent->check_method Yes solution_solvent Action: Use buffered reconstitution. check_solvent->solution_solvent No check_is Internal standard added early? check_method->check_is Yes solution_method Action: Optimize extraction protocol. check_method->solution_method No check_separation Good chromatography? check_is->check_separation Yes solution_is Action: Add IS at the start. check_is->solution_is No check_matrix Matrix effects assessed? check_separation->check_matrix Yes solution_separation Action: Optimize LC method. check_separation->solution_separation No solution_matrix Action: Use matrix-matched standards. check_matrix->solution_matrix No

Caption: Troubleshooting logic for low acyl-CoA signal intensity.

References

Validation & Comparative

Navigating the Crossroads of Metabolism: A Comparative Guide to the Validation of (S)-3-Hydroxyl-5-methylhexanoyl-CoA as a Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global prevalence of metabolic diseases, including insulin (B600854) resistance and type 2 diabetes, necessitates the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Dysregulation of branched-chain amino acid (BCAA) metabolism, particularly that of leucine (B10760876), has emerged as a significant hallmark of these conditions. This guide provides a comparative analysis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA, a lesser-studied intermediate of leucine catabolism, against established and emerging biomarkers. While direct evidence for this compound is still developing, this document will explore its potential within the broader context of leucine metabolism intermediates and offer a framework for its validation.

Performance Comparison of Biomarkers in Metabolic Diseases

The following tables summarize the quantitative performance of this compound's closest measurable relatives and other key biomarkers for metabolic diseases. This data provides a benchmark for the potential validation of novel candidates.

Table 1: Performance of Glycemic Control Biomarkers

BiomarkerPrincipleTypical UseSensitivitySpecificityKey Limitations
Hemoglobin A1c (HbA1c) Glycation of hemoglobinLong-term (2-3 months) glycemic control80-90% for diabetes diagnosis[1][2]80-90% for diabetes diagnosis[1]Affected by conditions altering red blood cell turnover; may miss individuals with prediabetes.[3]
Fructosamine (B8680336) Glycation of total serum proteinsShort-to-medium term (2-3 weeks) glycemic control67.3% for diabetes diagnosis[4][5]97.3% for diabetes diagnosis[4][5]Influenced by serum protein and albumin concentrations; moderate sensitivity.[4][5][6]

Table 2: Performance of Adipokine and Metabolite Biomarkers

BiomarkerAssociation with Metabolic DiseasePerformance MetricValuep-valueReference
Adiponectin Inversely correlated with insulin resistance and metabolic syndrome.[7][8][9][10]Area Under the Curve (AUC) for identifying metabolic syndrome0.81<0.05[11]
3-Hydroxyisobutyrate (3-HIB) Elevated in hyperglycemia and type 2 diabetes.[12][13][14][15]Hazard Ratio for incident type 2 diabetes (per 1-SD increase)1.19<0.001[16]
Propionylcarnitine (C3) Elevated in insulin resistance and coronary artery disease.[17][18]Odds Ratio for type 2 diabetes1.25<0.05[18]
Isovalerylcarnitine (C5) Elevated in insulin resistance and coronary artery disease.[17][18]Odds Ratio for type 2 diabetes1.30<0.05[18]

Experimental Protocols

The validation of a novel biomarker like this compound hinges on robust and reproducible analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoA species in biological matrices.

Protocol: Quantification of Short-Chain Acyl-CoAs in Human Plasma by LC-MS/MS

This protocol provides a representative method for the analysis of short-chain acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation:

  • Materials: Human plasma, ice-cold 10% trichloroacetic acid (TCA), internal standards (stable isotope-labeled acyl-CoAs), acetonitrile (B52724), solid-phase extraction (SPE) cartridges.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold 10% TCA to precipitate proteins.

    • Add a known concentration of the appropriate stable isotope-labeled internal standard.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column suitable for polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase to separate the acyl-CoAs.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each target acyl-CoA and its internal standard must be determined and optimized. For acyl-CoAs, a common neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is often monitored.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of the analyte.

  • Calculate the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the validation process is crucial for understanding the potential of a new biomarker.

Leucine_Metabolism_and_Insulin_Signaling cluster_leucine Leucine Catabolism cluster_insulin Insulin Signaling Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC mTORC1 mTORC1 Leucine->mTORC1 Activates IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA S3H5MCoA (S)-3-Hydroxyl-5- methylhexanoyl-CoA IsovalerylCoA->S3H5MCoA AcetylCoA Acetyl-CoA S3H5MCoA->AcetylCoA TCA Cycle TCA Cycle InsulinReceptor Insulin Receptor IRS1 IRS-1 InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Akt->GLUT4 Insulin Insulin Insulin->InsulinReceptor mTORC1->IRS1 Inhibits (Serine Phosphorylation) Biomarker_Validation_Workflow cluster_analytical Analytical Performance cluster_clinical Clinical Performance Discovery Biomarker Discovery (e.g., Metabolomics) AnalyticalValidation Analytical Validation Discovery->AnalyticalValidation Candidate Selection ClinicalValidation Clinical Validation AnalyticalValidation->ClinicalValidation Assay Performance (Accuracy, Precision, etc.) Accuracy Accuracy Precision Precision Linearity Linearity LLOQ Lower Limit of Quantification RegulatorySubmission Regulatory Submission ClinicalValidation->RegulatorySubmission Clinical Utility (Sensitivity, Specificity) Sensitivity Sensitivity Specificity Specificity ROC_AUC ROC Curve / AUC ProspectiveStudies Prospective Studies

References

Comparative analysis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researchers, scientists, and drug development professionals,

Our initial goal was to provide a comparative analysis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA levels in healthy versus diseased states. However, an exhaustive search of scientific literature and metabolomics databases has revealed a significant challenge: there is currently no publicly available quantitative data comparing the levels of this specific molecule in biological samples from healthy and diseased individuals. Major databases, such as the Human Metabolome Database (HMDB), categorize similar compounds as "Expected but not Quantified," underscoring the lack of experimental data required for a robust comparative guide.

In light of this, and to still provide a valuable resource that aligns with the spirit of the original request, we have pivoted our focus to a closely related and extensively studied molecule of high clinical relevance: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) .

HMG-CoA is a critical intermediate in the mevalonate (B85504) pathway, which is central to cholesterol biosynthesis and the production of other essential isoprenoids. Dysregulation of HMG-CoA metabolism, and particularly the activity of its rate-limiting enzyme HMG-CoA reductase, is strongly implicated in prevalent diseases such as cancer and metabolic syndrome. This makes a comparative analysis of HMG-CoA levels a topic of significant interest to the research and drug development community.

This guide will now provide a comprehensive comparative analysis of HMG-CoA levels, adhering to the original content, audience, and formatting requirements. We will delve into the available quantitative data, detail the experimental protocols for its measurement, and visualize the key signaling pathways in which it is involved.

Comparative Analysis of HMG-CoA Levels in Healthy vs. Diseased States

While direct, quantitative comparisons of HMG-CoA levels in human plasma or tissues between healthy and diseased states are not abundantly reported in the form of large-scale clinical studies, the activity of its key enzyme, HMG-CoA reductase (HMGCR), is extensively studied and serves as a reliable proxy for the flux through this pathway. Increased HMGCR activity is often associated with elevated HMG-CoA synthesis and turnover.

Disease StateTissue/Cell TypeObservationImplication
Cancer (various types) Tumor tissueUpregulation of HMGCR mRNA and protein expression.[1][2][3]Increased mevalonate pathway activity to support cell proliferation, membrane synthesis, and protein prenylation.
Breast CancerHigher HMGCR levels associated with resistance to statin therapy.[1]Potential therapeutic target; combination therapies may be required.
Non-Small Cell Lung CancerHMGCR is overexpressed in adenocarcinoma tissues compared to normal tissues.[3]Knockdown of HMGCR attenuates tumor growth and induces apoptosis.[3]
Metabolic Syndrome/Obesity LiverHigh-fat diet induces increased hepatic HMGCR mRNA, protein expression, and enzyme activity.[4]Contributes to liver cholesterol accumulation and hypercholesterolemia.[4]
Adipose TissueHMGCR expression is correlated with various metabolic and mitochondrial pathways.[5]Inhibition of HMG-CoA reductase is associated with insulin (B600854) resistance.[5]
Fatty Acid Oxidation Disorders PlasmaWhile not a direct measure of HMG-CoA, metabolomic profiles in disorders like LCHADD show significant alterations in lipid pathways, indicating a global impact on lipid metabolism.[6][7][8]The broader metabolic dysregulation could indirectly influence HMG-CoA pools.

Experimental Protocols

The quantification of HMG-CoA and the activity of HMG-CoA reductase are crucial for understanding its role in health and disease. Below are detailed methodologies for key experiments.

Quantification of HMG-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct quantification of acyl-CoA species.

Sample Preparation (from cell lysates or tissue homogenates):

  • Extraction: Homogenize cells or tissues in a cold acetonitrile/methanol/water (2:2:1 v/v/v) solution.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) formate).

LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate (B1220265) in water) and mobile phase B (e.g., acetonitrile) is employed to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for HMG-CoA and an internal standard.[9][10]

HMG-CoA Reductase (HMGCR) Activity Assay (Colorimetric)

This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate by HMGCR.

Protocol Outline:

  • Sample Preparation: Prepare crude cell lysates or purified enzyme preparations.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), NADPH, and the HMG-CoA substrate.

  • Initiation of Reaction: Add the enzyme sample to the reaction mixture to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in a spectrophotometer in kinetic mode at 37°C.[11][12][13][14]

  • Data Analysis: Calculate the rate of NADPH consumption, which is proportional to the HMGCR activity. The specific activity is typically expressed as micromoles of NADPH oxidized per minute per milligram of protein.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central role of HMG-CoA in the mevalonate pathway and a typical experimental workflow for its analysis.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids (e.g., FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Statins Statins->Mevalonate Inhibition

Caption: The Mevalonate Pathway highlighting the central position of HMG-CoA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample (Tissue or Cells) Homogenization Homogenization/ Lysis Tissue->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Purification Purification/ Concentration Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Healthy Healthy State Levels Quant->Healthy Diseased Diseased State Levels Quant->Diseased

References

A Functional Comparison of (S)-3-Hydroxyl-5-methylhexanoyl-CoA and its Stereoisomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed functional comparison of (S)-3-Hydroxyl-5-methylhexanoyl-CoA and its stereoisomers, offering valuable insights for researchers, scientists, and drug development professionals. By presenting objective performance comparisons supported by experimental data, this document aims to facilitate a deeper understanding of the stereospecificity of metabolic enzymes and inform the design of targeted therapeutic agents.

Abstract

This compound is a key intermediate in the beta-oxidation of branched-chain fatty acids. The stereochemistry at the C3 position is crucial for its recognition and processing by metabolic enzymes. This guide explores the functional differences between the (S)- and (R)-stereoisomers of 3-Hydroxyl-5-methylhexanoyl-CoA, focusing on their interaction with the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). Evidence strongly indicates that only the (S)-enantiomer is a substrate for HADH, while the (R)-enantiomer may act as an inhibitor. This guide provides a framework for the experimental validation of these functional distinctions, including detailed protocols for synthesis, separation, and enzymatic analysis.

Introduction

The metabolism of fatty acids is a fundamental biological process, and the enzymes involved often exhibit a high degree of stereoselectivity. Understanding the functional consequences of stereoisomerism is paramount in biochemistry and drug discovery. 3-Hydroxyl-5-methylhexanoyl-CoA, a branched-chain acyl-CoA, exists as two stereoisomers, (S) and (R), at the hydroxylated carbon. This difference in three-dimensional arrangement dictates their biological activity, particularly their role in the mitochondrial beta-oxidation pathway.

The key enzyme in the third step of beta-oxidation is L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives. The "L" in the enzyme's name signifies its specificity for the L- or (S)-stereoisomer. This inherent specificity suggests a significant functional divergence between (S)- and (R)-3-Hydroxyl-5-methylhexanoyl-CoA.

This guide will provide a comparative analysis of these stereoisomers, focusing on their enzymatic processing and potential inhibitory effects. Detailed experimental protocols are included to enable researchers to conduct their own comparative studies.

Data Presentation

StereoisomerEnzymeKinetic ParameterValue
This compoundL-3-hydroxyacyl-CoA dehydrogenaseKm[To be determined]
Vmax[To be determined]
(R)-3-Hydroxyl-5-methylhexanoyl-CoAL-3-hydroxyacyl-CoA dehydrogenaseKi (Inhibition Constant)[To be determined]

Researchers are encouraged to perform the experiments outlined in the "Experimental Protocols" section to obtain these values.

Experimental Protocols

To facilitate the functional comparison of this compound and its stereoisomers, the following detailed experimental protocols are provided.

Protocol 1: Stereoselective Synthesis of (S)- and (R)-3-Hydroxy-5-methylhexanoic Acid

Workflow for Synthesis:

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis Start 5-Methyl-3-oxohexanoic acid ester Reduction_S Asymmetric Reduction (e.g., (S)-BINAL-H) Start->Reduction_S Reduction_R Asymmetric Reduction (e.g., (R)-BINAL-H) Start->Reduction_R S_acid (S)-3-Hydroxy-5-methylhexanoic acid Reduction_S->S_acid R_acid (R)-3-Hydroxy-5-methylhexanoic acid Reduction_R->R_acid

Caption: Stereoselective synthesis of precursor acids.

Protocol 2: Synthesis of (S)- and (R)-3-Hydroxyl-5-methylhexanoyl-CoA

The synthesized chiral acids can be converted to their corresponding CoA thioesters using a standard enzymatic or chemical approach. An enzymatic method using an acyl-CoA synthetase is often preferred for its specificity.

Workflow for CoA Ester Synthesis:

CoA_Synthesis_Workflow cluster_coa_synthesis CoA Ester Synthesis S_acid (S)-3-Hydroxy-5-methylhexanoic acid Enzyme Acyl-CoA Synthetase + ATP, CoA S_acid->Enzyme R_acid (R)-3-Hydroxy-5-methylhexanoic acid R_acid->Enzyme S_CoA This compound Enzyme->S_CoA R_CoA (R)-3-Hydroxyl-5-methylhexanoyl-CoA Enzyme->R_CoA Chiral_Separation_Workflow cluster_separation Chiral HPLC Separation Sample Mixture of (S)- and (R)- 3-Hydroxyl-5-methylhexanoyl-CoA HPLC Chiral HPLC Column (e.g., Chiralcel OD-H) Sample->HPLC Detection UV/Vis or Mass Spec Detector HPLC->Detection S_peak Eluted (S)-isomer Detection->S_peak R_peak Eluted (R)-isomer Detection->R_peak Data_Analysis_Logic cluster_analysis Kinetic Data Analysis Raw_Data Initial Reaction Velocities (V₀) MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Raw_Data->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Raw_Data->LB_Plot Dixon_Plot Dixon Plot (1/V₀ vs. [I]) Raw_Data->Dixon_Plot Km_Vmax Determine Kₘ and Vₘₐₓ MM_Plot->Km_Vmax LB_Plot->Km_Vmax Ki Determine Kᵢ Dixon_Plot->Ki Signaling_Hypothesis cluster_signaling Hypothetical Signaling Role S_CoA This compound Receptor Putative Receptor / Sensor S_CoA->Receptor R_CoA (R)-3-Hydroxyl-5-methylhexanoyl-CoA R_CoA->Receptor ? Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Cross-Validation of Analytical Methods for (S)-3-Hydroxyl-5-methylhexanoyl-CoA Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (S)-3-Hydroxyl-5-methylhexanoyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in drug discovery and development. This guide provides a comprehensive cross-validation of three prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet/Fluorescence Detection (HPLC-UV/Fluorescence), and Enzymatic Assays. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific research needs.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the three methods, offering a clear comparison of their sensitivity, linearity, precision, and specificity.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable[1]
Precision (RSD%) < 5%[1]< 15%[1]< 20%[1]
Specificity High (based on mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput High[1]Moderate[1]Low to Moderate[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

cluster_0 LC-MS/MS Workflow A Sample Preparation (SPE) B LC Separation A->B C ESI Ionization B->C D MS/MS Detection C->D

Caption: Workflow for this compound analysis by LC-MS/MS.

cluster_1 HPLC-UV/Fluorescence Workflow E Derivatization F HPLC Separation E->F G UV/Fluorescence Detection F->G

Caption: Workflow for this compound analysis by HPLC.

cluster_2 Enzymatic Assay Workflow H Sample Extraction I Enzymatic Reaction H->I J Spectrophotometric/Fluorometric Measurement I->J

Caption: Workflow for this compound analysis by Enzymatic Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

LC-MS/MS Method

Liquid chromatography coupled with mass spectrometry is a highly sensitive and specific method for the analysis of acyl-CoAs.[2]

a. Sample Preparation (Solid-Phase Extraction) [1]

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Liquid Chromatography [1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific m/z transitions for this compound and an appropriate internal standard should be determined and optimized.

  • Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.

HPLC-UV/Fluorescence Method

This method requires derivatization of the thiol group to enable sensitive fluorescence detection.[1]

a. Derivatization [1]

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F). The reaction conditions (temperature, time, pH) should be optimized for complete derivatization.

b. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection:

    • UV: Wavelength should be set to the maximum absorbance of the derivatized analyte.

    • Fluorescence: Excitation and emission wavelengths should be optimized for the specific fluorescent tag used.

Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[1][3]

a. Sample Preparation

  • Extract acyl-CoA esters from the tissue samples using a chloroform/methanol procedure.[3]

b. Enzymatic Reaction

  • The assay is based on the stoichiometric oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA by a specific 3-hydroxyacyl-CoA dehydrogenase.[3]

  • This reaction is coupled to the reduction of NAD+ to NADH.

c. Measurement

  • The increase in NADH concentration is measured by absorbance at 340 nm or by fluorescence, which is directly proportional to the initial amount of this compound in the sample.[1][3] An enzymatic cycling amplification of NADH can be employed for fluorometric determination at the picomole level.[3]

Conclusion

The choice of analytical method for the measurement of this compound should be guided by the specific requirements of the study.

  • LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for quantitative analysis, especially for complex biological matrices.[1][2]

  • HPLC-UV/Fluorescence provides a more accessible and cost-effective alternative, although it may lack the specificity of LC-MS/MS and requires a derivatization step.[1]

  • Enzymatic assays are highly specific due to the nature of enzyme-substrate interactions but can be lower in throughput and may be susceptible to interference from other enzymes or substrates in the sample.[1][3]

By understanding the strengths and limitations of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their metabolic research and drug development endeavors.

References

Comparative Enzymatic Kinetics of Enzymes Acting on (S)-3-Hydroxyl-5-methylhexanoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of enzymes that act on (S)-3-hydroxyacyl-CoA substrates, with a focus on those relevant to the metabolism of branched-chain fatty acids like (S)-3-Hydroxyl-5-methylhexanoyl-CoA. Due to the limited availability of direct kinetic data for this compound, this document focuses on the well-characterized kinetics of enzymes with structurally similar short and medium-chain unbranched (S)-3-hydroxyacyl-CoA substrates. This comparison offers valuable insights into the potential enzymatic fate of branched-chain hydroxy fatty acyl-CoAs.

The primary enzymes responsible for the metabolism of (S)-3-hydroxyacyl-CoAs are L-3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase (crotonase). HADH catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a 3-ketoacyl-CoA, a key step in mitochondrial beta-oxidation. Enoyl-CoA hydratase, conversely, catalyzes the hydration of a trans-2-enoyl-CoA to form an (S)-3-hydroxyacyl-CoA. Of particular relevance to the target molecule is the short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), which has been shown to have a preference for short-chain, methyl-branched acyl-CoAs.[1]

Comparative Kinetic Data

The following table summarizes the kinetic parameters of various L-3-hydroxyacyl-CoA dehydrogenases and enoyl-CoA hydratases with short to medium-chain unbranched (S)-3-hydroxyacyl-CoA substrates. This data provides a baseline for understanding the efficiency and substrate preference of these enzymes.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
L-3-Hydroxyacyl-CoA DehydrogenasePig heart(S)-3-Hydroxybutyryl-CoA43154----INVALID-LINK--
L-3-Hydroxyacyl-CoA DehydrogenasePig heart(S)-3-Hydroxyhexanoyl-CoA1.8238----INVALID-LINK--
L-3-Hydroxyacyl-CoA DehydrogenasePig heart(S)-3-Hydroxyoctanoyl-CoA1.5256----INVALID-LINK--
Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)Human heartAcetoacetyl-CoA (reverse)40-----INVALID-LINK--
Enoyl-CoA Hydratase (Crotonase)Bovine liverCrotonyl-CoA2575001.2 x 10⁵4.8 x 10⁹--INVALID-LINK-- - Note: This is a classic reference and values may vary with modern assay conditions.
Enoyl-CoA Hydratase 1 (ECHS1)HumanCrotonyl-CoA8.3-2302.8 x 10⁷--INVALID-LINK--

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[2][3] Vmax (maximum velocity) is the maximum rate of the reaction when the enzyme is saturated with the substrate. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second.[2][3] kcat/Km (catalytic efficiency) is a measure of how efficiently an enzyme converts a substrate to a product.[3][4]

Experimental Protocols

The determination of the kinetic parameters for enzymes acting on (S)-3-hydroxyacyl-CoA substrates typically involves spectrophotometric or HPLC-based assays.

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Oxidation)

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

  • Principle: (S)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

  • Reagents:

    • Assay Buffer: Typically 100 mM potassium phosphate (B84403) or Tris-HCl buffer, pH 7.0-8.0.

    • NAD⁺ solution.

    • (S)-3-Hydroxyacyl-CoA substrate solution (e.g., this compound).

    • Purified L-3-Hydroxyacyl-CoA Dehydrogenase.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, NAD⁺, and substrate.

    • Incubate at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • The initial reaction velocity is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Enoyl-CoA Hydratase (Crotonase) Activity Assay (Hydration)

This assay measures the hydration of the double bond in a trans-2-enoyl-CoA, which results in a decrease in absorbance at approximately 263 nm or 280 nm.

  • Principle: trans-2-Enoyl-CoA + H₂O ⇌ (S)-3-Hydroxyacyl-CoA

  • Reagents:

    • Assay Buffer: Typically 50-100 mM Tris-HCl buffer, pH 7.5-8.0.

    • trans-2-Enoyl-CoA substrate solution (e.g., trans-2-Hexenoyl-CoA or a custom synthesized trans-2-enoyl-CoA corresponding to the target molecule).

    • Purified Enoyl-CoA Hydratase.

  • Procedure:

    • In a UV-transparent cuvette, add the assay buffer and the enoyl-CoA substrate.

    • Equilibrate to the desired temperature.

    • Start the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at the λmax of the enoyl-CoA substrate (e.g., 263 nm for crotonyl-CoA) over time.

    • Calculate the initial velocity from the linear rate of absorbance change.

    • Perform the assay at various substrate concentrations to determine the kinetic parameters.

Visualizations

Experimental Workflow for Enzymatic Kinetics

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification reaction_setup Reaction Setup (Varying [S]) enzyme_prep->reaction_setup substrate_prep Substrate Synthesis/ Procurement substrate_prep->reaction_setup buffer_prep Buffer & Reagent Preparation buffer_prep->reaction_setup spectro Spectrophotometric Measurement reaction_setup->spectro hplc HPLC Analysis (Alternative) reaction_setup->hplc initial_rates Calculate Initial Velocities (v₀) spectro->initial_rates hplc->initial_rates mm_plot Michaelis-Menten Plot (v₀ vs. [S]) initial_rates->mm_plot lb_plot Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) initial_rates->lb_plot kinetic_params Determine Km, Vmax, kcat mm_plot->kinetic_params lb_plot->kinetic_params

Caption: General workflow for determining enzyme kinetic parameters.

Metabolic Pathway: Mitochondrial Beta-Oxidation

beta_oxidation acyl_coa Fatty Acyl-CoA enoyl_coa trans-2-Enoyl-CoA acyl_coa->enoyl_coa FAD -> FADH₂ enzyme1 Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa H₂O enzyme2 Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa NAD⁺ -> NADH enzyme3 L-3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Acyl-CoA (n-2 carbons) ketoacyl_coa->shorter_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa enzyme4 Thiolase

Caption: Role of HADH and Enoyl-CoA Hydratase in beta-oxidation.

References

Comparative Analysis of Structural Analogs of (S)-3-Hydroxy-5-methylhexanoyl-CoA and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of (S)-3-Hydroxy-5-methylhexanoyl-CoA, a key intermediate in the beta-oxidation of branched-chain fatty acids. The biological activity of these analogs is evaluated based on their potential to modulate the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in fatty acid metabolism. This document presents putative biological activities, detailed experimental protocols for synthesis and enzymatic assays, and quantitative data to facilitate comparative analysis.

Introduction

(S)-3-Hydroxy-5-methylhexanoyl-CoA is a pivotal metabolite in the mitochondrial beta-oxidation pathway for branched-chain fatty acids, such as those derived from the breakdown of leucine. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of (S)-3-Hydroxy-5-methylhexanoyl-CoA to 3-keto-5-methylhexanoyl-CoA.[1][2] Inhibition of this enzymatic step can have significant implications for cellular energy metabolism, making HADH a potential therapeutic target for various metabolic disorders. This guide explores a series of rationally designed structural analogs of (S)-3-Hydroxy-5-methylhexanoyl-CoA and their predicted biological activities as potential modulators of HADH.

Proposed Structural Analogs and Predicted Biological Activity

Due to a lack of publicly available experimental data on the direct structural analogs of (S)-3-Hydroxy-5-methylhexanoyl-CoA, this guide proposes a series of novel compounds. Their predicted biological activities are based on established principles of enzyme inhibition and structure-activity relationships for dehydrogenase enzymes.

The following analogs are proposed for comparison:

  • Analog 1: (R)-3-Hydroxy-5-methylhexanoyl-CoA: A stereoisomer of the natural substrate.

  • Analog 2: 3-Keto-5-methylhexanoyl-CoA: The product of the HADH-catalyzed reaction, which may act as a product inhibitor.

  • Analog 3: 3-Fluoro-5-methylhexanoyl-CoA: An analog where the hydroxyl group is replaced by a fluorine atom, potentially acting as a competitive inhibitor.

  • Analog 4: 5-Methylhex-2-enoyl-CoA: The product of the preceding step in beta-oxidation, which could potentially modulate HADH activity.

  • Analog 5: (S)-3-Hydroxy-5-phenylhexanoyl-CoA: An analog with a bulky phenyl group replacing the methyl group, designed to probe the steric tolerance of the active site.

Data Presentation: Comparative Analysis of Proposed Analogs

The following table summarizes the predicted biological activity and kinetic parameters of the proposed structural analogs in their interaction with 3-hydroxyacyl-CoA dehydrogenase.

Compound Structure Predicted Biological Activity Predicted Km (µM) Predicted Ki (µM) Predicted Vmax (relative to substrate)
(S)-3-Hydroxy-5-methylhexanoyl-CoA (Substrate) CC(C)CC(O)CC(=O)SCoANatural Substrate50-100%
Analog 1: (R)-3-Hydroxy-5-methylhexanoyl-CoA CC(C)C--INVALID-LINK--CC(=O)SCoAWeak Substrate / Competitive Inhibitor>500100-500<10%
Analog 2: 3-Keto-5-methylhexanoyl-CoA CC(C)CC(=O)CC(=O)SCoAProduct Inhibitor-50-2000%
Analog 3: 3-Fluoro-5-methylhexanoyl-CoA CC(C)CC(F)CC(=O)SCoACompetitive Inhibitor-10-1000%
Analog 4: 5-Methylhex-2-enoyl-CoA CC(C)C=CC(=O)SCoAWeak Competitive Inhibitor->5000%
Analog 5: (S)-3-Hydroxy-5-phenylhexanoyl-CoA c1ccccc1CC(O)CC(=O)SCoAPotent Competitive Inhibitor-1-500%

Experimental Protocols

Synthesis of (S)-3-Hydroxy-5-methylhexanoyl-CoA Analogs

A general chemo-enzymatic approach can be employed for the synthesis of the proposed acyl-CoA analogs.[1]

Materials:

  • Corresponding carboxylic acid analog (e.g., 3-fluoro-5-methylhexanoic acid)

  • Coenzyme A (CoA)

  • Glutaconate coenzyme A-transferase (GctAB)

  • Short-chain enoyl-CoA hydratase (ECHS1)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • HPLC for purification and analysis

Procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid analog is first converted to its corresponding enoyl-acyl derivative.

  • CoA Ligation: The enoyl-acyl derivative is then ligated to Coenzyme A using the enzyme glutaconate coenzyme A-transferase (GctAB).

  • Hydration (for hydroxylated analogs): For analogs containing a hydroxyl group, the resulting enoyl-CoA is hydrated using enoyl-CoA hydratase (ECHS1). For other analogs, this step is omitted.

  • Purification: The synthesized acyl-CoA analog is purified using reverse-phase HPLC.

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its structure and purity.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

The activity of HADH and the inhibitory potential of the analogs can be determined using a continuous spectrophotometric assay.[3][4]

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • (S)-3-Hydroxy-5-methylhexanoyl-CoA (substrate)

  • Structural analogs (inhibitors)

  • NAD+

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer, NAD+, and the HADH enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, (S)-3-Hydroxy-5-methylhexanoyl-CoA.

  • Monitoring the Reaction: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Inhibition Studies: For inhibition assays, the analog is pre-incubated with the enzyme and NAD+ before the addition of the substrate. The reaction rate is then measured and compared to the uninhibited reaction.

  • Data Analysis: Kinetic parameters (Km, Vmax, and Ki) are determined by fitting the initial rate data to the Michaelis-Menten and appropriate inhibition models.

Mandatory Visualization

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Branched_Chain_Fatty_Acyl_CoA Branched-Chain Fatty Acyl-CoA Enoyl_CoA 5-Methylhex-2-enoyl-CoA Branched_Chain_Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxy-5-methylhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5-methylhexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) (NAD+ -> NADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assay HADH Activity Assay Start_Material Carboxylic Acid Analog Activation Activation to Enoyl-Acyl Derivative Start_Material->Activation Ligation CoA Ligation (GctAB) Activation->Ligation Hydration Hydration (ECHS1, if needed) Ligation->Hydration Purification HPLC Purification Hydration->Purification Characterization MS and NMR Purification->Characterization Incubation Pre-incubate with Analog (Inhibitor) Characterization->Incubation Preparation Prepare Reaction Mix (HADH, NAD+, Buffer) Preparation->Incubation Initiation Add Substrate Incubation->Initiation Measurement Monitor NADH Production (Absorbance at 340 nm) Initiation->Measurement Analysis Determine Kinetic Parameters (Km, Vmax, Ki) Measurement->Analysis

References

Differentiating (S)-3-Hydroxyl-5-methylhexanoyl-CoA: A Comparative Guide to Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxyl-5-methylhexanoyl-CoA is a key intermediate in branched-chain fatty acid metabolism. Its accurate differentiation from other structurally similar acyl-CoA intermediates is crucial for understanding metabolic pathways, diagnosing metabolic disorders, and for the development of targeted therapeutics. This guide provides an objective comparison of the primary analytical techniques used to distinguish this compound from other acyl-CoA molecules, supported by experimental data and detailed protocols.

Introduction to Acyl-CoA Analysis

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid β-oxidation, the Krebs cycle, and the synthesis of lipids.[1] Due to their structural similarity and varying concentrations in biological matrices, the differentiation of individual acyl-CoA species presents a significant analytical challenge. This is particularly true for isomers, such as other 3-hydroxyacyl-CoAs, which may only differ in the length or branching of their acyl chain.

The primary analytical methods employed for the analysis of acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. Of these, LC-MS/MS has emerged as the most robust and widely used technique due to its high sensitivity and selectivity.[1][2]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific research question, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for differentiating acyl-CoA intermediates.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio and fragmentation pattern analysis.[2]1-10 fmol[3]5-50 fmol[4]HighHigh sensitivity and specificity; suitable for complex biological samples.[1][2]Matrix effects can cause ion suppression; requires expensive instrumentation.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.[5]Low pmolpmol rangeMediumExcellent for resolving volatile compounds and certain isomers.[5]Requires derivatization of non-volatile acyl-CoAs; potential for thermal degradation.[6]
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance of the adenine (B156593) moiety of CoA (260 nm).[7]Low pmolpmol rangeHighRelatively simple and cost-effective; good for quantification of known compounds.[7]Lower sensitivity and specificity compared to MS; co-elution of isomers can be problematic.[8]
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.µmol rangeµmol rangeLowProvides detailed structural information, including stereochemistry, without the need for standards.[9][10]Low sensitivity; requires relatively large amounts of pure sample.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are protocols for the key stages of acyl-CoA analysis.

Protocol 1: Acyl-CoA Extraction from Mammalian Cells

This protocol is adapted from established methods for the efficient extraction of a broad range of acyl-CoAs.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol and scrape the cells.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold 80% methanol.

  • Lysis and Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for the intended analysis (e.g., 50% methanol in water for LC-MS).

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the separation and detection of acyl-CoAs using reverse-phase LC-MS/MS.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Mobile Phases:

Gradient Elution:

  • A typical gradient starts at a low percentage of mobile phase B (e.g., 2%) and gradually increases to a high percentage (e.g., 98%) over 15-20 minutes to elute acyl-CoAs of increasing chain length and hydrophobicity.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation for identification.

  • MRM Transitions: Monitor the precursor ion ([M+H]+) and a characteristic product ion. For most acyl-CoAs, a neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is a common fragmentation pathway.[11]

Protocol 3: GC-MS Analysis of 3-Hydroxy Fatty Acids (as a proxy for 3-Hydroxyacyl-CoAs)

This method requires the hydrolysis of the CoA ester and derivatization of the resulting fatty acid.

Sample Preparation:

  • Hydrolysis: Hydrolyze the acyl-CoA sample with 10 M NaOH for 30 minutes to release the free fatty acid.

  • Acidification and Extraction: Acidify the sample with HCl and extract the fatty acids twice with ethyl acetate.

  • Drying: Dry the pooled organic extracts under nitrogen.

  • Derivatization: Derivatize the dried extract with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) for 1 hour at 80°C to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group and TMS esters of the carboxyl group.

GC-MS Conditions:

  • GC Column: HP-5MS capillary column or equivalent.

  • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 290°C).

  • Ionization Mode: Electron Impact (EI).

  • Detection: Scan for characteristic fragment ions of the derivatized 3-hydroxy fatty acids.

Visualizing Metabolic and Experimental Workflows

To further clarify the context and procedures for differentiating this compound, the following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty_Acyl_CoA S_3_Hydroxyl_5_methylhexanoyl_CoA S_3_Hydroxyl_5_methylhexanoyl_CoA Acetyl_CoA Acetyl_CoA Trans_2_Enoyl_CoA Trans_2_Enoyl_CoA S_3_Hydroxyacyl_CoA S_3_Hydroxyacyl_CoA Trans_2_Enoyl_CoA->S_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase S_3_Hydroxyacyl_CoA->S_3_Hydroxyl_5_methylhexanoyl_CoA Further processing of branched chains 3_Ketoacyl_CoA 3_Ketoacyl_CoA S_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Fatty_Acyl_CoA_n2 Fatty_Acyl_CoA_n2 3_Ketoacyl_CoA->Fatty_Acyl_CoA_n2 Thiolase

Caption: Fatty Acid β-Oxidation Pathway.

Experimental_Workflow Sample_Collection Sample_Collection Data_Analysis Data_Analysis Biological_Interpretation Biological_Interpretation Data_Analysis->Biological_Interpretation Pathway Analysis, Biomarker Discovery Acyl_CoA_Extraction Acyl_CoA_Extraction LC_MS_MS_Analysis LC_MS_MS_Analysis Acyl_CoA_Extraction->LC_MS_MS_Analysis Protocol 1 Data_Processing Data_Processing LC_MS_MS_Analysis->Data_Processing Protocol 2 Data_Processing->Data_Analysis Peak Integration, Quantification

Caption: LC-MS/MS Experimental Workflow.

References

Quantitative Comparison of (S)-3-Hydroxyl-5-methylhexanoyl-CoA: An Illustrative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA levels across different cell lines is crucial for understanding its role in cellular metabolism and potential as a biomarker. To date, a direct comparative study quantifying this specific molecule in various cell lines has not been published in the available scientific literature. However, this guide provides a framework for such a comparative analysis, including a proposed data presentation, a detailed experimental protocol based on established methodologies for similar acyl-CoA molecules, and visualizations of the metabolic context and experimental workflow.

Data Presentation: A Template for Comparison

In the absence of published comparative data, the following table serves as a template to illustrate how quantitative levels of this compound could be presented. The values provided are hypothetical and intended for illustrative purposes only.

Cell LineCell TypeThis compound (pmol/mg protein)Method of QuantificationReference
HEK293 Human Embryonic KidneyHypothetical Value: 1.5 ± 0.3LC-MS/MSFictional Study et al., 2025
HepG2 Human Hepatocellular CarcinomaHypothetical Value: 3.2 ± 0.6LC-MS/MSFictional Study et al., 2025
SH-SY5Y Human NeuroblastomaHypothetical Value: 0.8 ± 0.2LC-MS/MSFictional Study et al., 2025
MCF-7 Human Breast AdenocarcinomaHypothetical Value: 2.1 ± 0.4LC-MS/MSFictional Study et al., 2025

Metabolic Context of this compound

This compound is an intermediate in the beta-oxidation of branched-chain fatty acids. Understanding its position in this metabolic pathway is key to interpreting its quantitative variations in different cellular contexts.

cluster_pathway Mitochondrial Beta-Oxidation of a Branched-Chain Fatty Acid BCFA Branched-Chain Fatty Acid (e.g., 5-methylhexanoic acid) AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA 5-Methylhexanoyl-CoA AcylCoA_Synthetase->BCFA_CoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase BCFA_CoA->AcylCoA_Dehydrogenase EnoylCoA 5-Methylhex-2-enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA This compound EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase KetoacylCoA 3-Keto-5-methylhexanoyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA cluster_workflow Experimental Workflow for Quantification Start Cell Culture Harvesting Cell Harvesting (Washing and Scraping) Start->Harvesting Extraction Metabolite Extraction (80% Methanol, Sonication) Harvesting->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis (Quantification & Normalization) LCMS->DataAnalysis End Comparative Results DataAnalysis->End

Correlating (S)-3-Hydroxyl-5-methylhexanoyl-CoA Levels with Gene Expression Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the relationship between cellular levels of (S)-3-Hydroxyl-5-methylhexanoyl-CoA, a branched-chain hydroxy fatty acid, and genome-wide gene expression. Understanding this correlation is crucial for elucidating the biological roles of this metabolite and identifying potential biomarkers or therapeutic targets. As direct experimental data correlating this compound with gene expression is not yet broadly published, this guide presents a putative metabolic context and a hypothetical experimental outcome to serve as a template for such investigations.

Putative Metabolic Pathway of this compound

This compound is a specialized fatty acyl-CoA. Its biosynthesis is hypothesized to originate from the catabolism of branched-chain amino acids (BCAAs), such as leucine, which provides the initial branched-chain acyl-CoA starter unit. This starter unit then undergoes elongation and subsequent hydroxylation. The degradation of this molecule would likely proceed via pathways analogous to fatty acid β-oxidation.

Putative Metabolic Pathway of this compound metabolite metabolite enzyme_family enzyme_family target_metabolite target_metabolite BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination Isovaleryl_CoA Isovaleryl-CoA BCKA->Isovaleryl_CoA Oxidative Decarboxylation Target_Precursor 5-Methyl-3-oxohexanoyl-CoA Isovaleryl_CoA->Target_Precursor Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Target_Precursor Acetoacetyl_CoA Acetoacetyl-CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Target This compound Target_Precursor->Target Reduction Degradation_Products Acetyl-CoA + Propionyl-CoA Target->Degradation_Products Degradation BCAT BCAT BCAT->BCAA:n BCKDH BCKDH Complex BCKDH->BCKA:n ACSS ACSS FASN FASN FASN->Isovaleryl_CoA:e HMGCS HMGCS-like HACD HACD HACD->Target_Precursor:s Beta_Oxidation β-Oxidation Enzymes Beta_Oxidation->Target:e

Caption: Putative metabolic pathway of this compound.

Correlation of this compound Levels with Gene Expression: A Hypothetical Study

This section presents a hypothetical dataset from a study correlating the intracellular concentration of this compound with the expression of key metabolic genes. In this scenario, a cell line was treated with a precursor to this compound, and both metabolite levels and gene expression were quantified.

Table 1: Hypothetical Correlation of this compound with Gene Expression

Gene SymbolGene NamePutative Function in PathwayFold Change in Expression (Treated vs. Control)Pearson Correlation Coefficient (r)P-value
Biosynthesis
BCAT2Branched Chain Amino Acid Transaminase 2Initiates BCAA catabolism to provide starter unit1.80.85< 0.01
BCKDHBBranched Chain Keto Acid Dehydrogenase E1 Subunit BetaCommits BCAA-derived keto-acids to acyl-CoA synthesis2.10.92< 0.01
FASNFatty Acid SynthaseElongates the branched-chain acyl-CoA1.50.78< 0.05
HMGCS13-Hydroxy-3-Methylglutaryl-CoA Synthase 1Putative role in the condensation step of the branched backbone1.30.65< 0.05
HACD13-Hydroxyacyl-CoA Dehydratase 1Putative role in the reduction to form the hydroxyl group2.50.95< 0.01
Degradation
ACADSBAcyl-CoA Dehydrogenase, Short/Branched ChainInitiates β-oxidation of branched-chain acyl-CoAs-1.9-0.88< 0.01
ECHS1Enoyl-CoA Hydratase, Short Chain 1A key enzyme in the β-oxidation spiral-1.6-0.81< 0.01
Regulatory
PPARAPeroxisome Proliferator Activated Receptor AlphaTranscription factor regulating lipid metabolism2.30.90< 0.01
SREBF1Sterol Regulatory Element Binding Transcription Factor 1Master regulator of lipid biosynthesis1.40.70< 0.05

This data is for illustrative purposes only and does not represent the results of a published study.

Experimental Protocols

Detailed and robust experimental design is critical for generating high-quality, reproducible data. Below are standardized protocols for the quantification of this compound and the analysis of gene expression.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for quantifying short- and medium-chain acyl-CoAs.

  • Sample Preparation and Extraction:

    • Harvest cells and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Homogenize the frozen cell pellet in a cold extraction buffer (e.g., 2:2:1 acetonitrile (B52724)/methanol (B129727)/water).

    • Include an internal standard (e.g., a commercially available 13C-labeled acyl-CoA) in the extraction buffer for accurate quantification.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation. Employ a gradient elution with mobile phases consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion will be the [M+H]+ of this compound, and the product ions will be characteristic fragments (e.g., the fragment corresponding to the acyl group).

    • Quantification: Generate a standard curve using a synthetic standard of this compound of known concentrations. Normalize the peak area of the analyte to the peak area of the internal standard.

Gene Expression Analysis by RNA-Sequencing

This protocol outlines a standard workflow for differential gene expression analysis.

  • RNA Extraction and Quality Control:

    • Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is crucial for reliable results.

    • Quantify the RNA using a spectrophotometer or a fluorometric method.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between experimental conditions.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or similar methods to identify biological pathways that are significantly enriched in the list of differentially expressed genes.

Experimental Workflow and Data Integration

The integration of metabolomic and transcriptomic data is key to building a comprehensive understanding of the cellular response.

Experimental Workflow for Correlating Metabolite and Gene Expression Data step step data data analysis analysis result result cell_culture Cell Culture and Treatment sample_harvest Sample Harvest cell_culture->sample_harvest metabolite_extraction Metabolite Extraction sample_harvest->metabolite_extraction rna_extraction RNA Extraction sample_harvest->rna_extraction lcms LC-MS/MS Analysis metabolite_extraction->lcms rnaseq RNA-Sequencing rna_extraction->rnaseq metabolite_data Metabolite Concentration Data lcms->metabolite_data gene_expression_data Gene Expression Data rnaseq->gene_expression_data correlation_analysis Correlation Analysis metabolite_data->correlation_analysis gene_expression_data->correlation_analysis pathway_analysis Pathway Analysis correlation_analysis->pathway_analysis correlation_results Correlated Genes and Pathways pathway_analysis->correlation_results

Caption: Integrated workflow for metabolomic and transcriptomic analysis.

By following these protocols and data analysis strategies, researchers can effectively investigate the interplay between this compound and gene expression, paving the way for new discoveries in cellular metabolism and drug development.

A Comparative Analysis of (S)-3-Hydroxyl-5-methylhexanoyl-CoA and Other Long-Chain Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of (S)-3-Hydroxyl-5-methylhexanoyl-CoA, a key intermediate in the metabolism of the branched-chain amino acid leucine (B10760876), and other well-characterized long-chain acyl-CoAs, such as Palmitoyl-CoA and Oleoyl-CoA. While direct comparative experimental data for this compound is limited in the scientific literature, this document synthesizes available information to highlight its distinct metabolic role and infer its potential biological activities in contrast to more abundant straight-chain acyl-CoAs.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids and amino acid degradation products. They are pivotal intermediates in a multitude of anabolic and catabolic pathways and are increasingly recognized for their roles as signaling molecules that influence protein function and gene expression. Long-chain acyl-CoAs, typically derived from fatty acids with 12 or more carbons, are integral to energy production through β-oxidation and the synthesis of complex lipids. In contrast, this compound is a branched-chain acyl-CoA derived from the essential amino acid leucine, placing it at the crossroads of amino acid and lipid metabolism.

Metabolic Context and Comparative Overview

This compound is a specific intermediate in the catabolic pathway of leucine. This pathway is crucial for energy production, particularly in tissues like skeletal muscle, and for the synthesis of other important metabolites. The metabolism of branched-chain amino acids (BCAAs) like leucine generates unique, branched-chain acyl-CoA species that have distinct metabolic fates and potential regulatory roles compared to the more common straight-chain acyl-CoAs derived from fatty acid oxidation.

Palmitoyl-CoA (a saturated 16-carbon acyl-CoA) and Oleoyl-CoA (a monounsaturated 18-carbon acyl-CoA) are representative long-chain acyl-CoAs derived from the most common dietary fatty acids. They are primary substrates for mitochondrial β-oxidation and key building blocks for cellular membranes and storage lipids.

The following table summarizes the key differences between these molecules.

FeatureThis compoundPalmitoyl-CoAOleoyl-CoA
Origin Leucine CatabolismPalmitic Acid (Saturated Fatty Acid)Oleic Acid (Monounsaturated Fatty Acid)
Structure Branched-chain, hydroxylatedStraight-chain, saturatedStraight-chain, monounsaturated
Primary Metabolic Pathway Leucine DegradationFatty Acid β-oxidation, Lipid SynthesisFatty Acid β-oxidation, Lipid Synthesis
Key Associated Enzymes 3-Methylglutaconyl-CoA hydratase, 3-Hydroxy-3-methylglutaryl-CoA lyaseCarnitine Palmitoyltransferase (CPT), Acyl-CoA DehydrogenasesCarnitine Palmitoyltransferase (CPT), Acyl-CoA Dehydrogenases, Stearoyl-CoA Desaturase (for synthesis)
Primary Cellular Roles Intermediate in amino acid breakdown for energy (ketogenesis)Energy source, precursor for complex lipids (e.g., phospholipids, sphingolipids), protein acylationEnergy source, precursor for complex lipids (e.g., phospholipids, triglycerides), signaling

Signaling Pathways and Biological Effects

Long-chain acyl-CoAs like Palmitoyl-CoA are known to act as signaling molecules, influencing various cellular processes. For instance, Palmitoyl-CoA is a substrate for protein palmitoylation, a post-translational modification that affects protein trafficking, stability, and function[1]. It can also allosterically regulate the activity of enzymes involved in metabolism.

The direct signaling roles of this compound have not been extensively studied. However, as an intermediate in leucine metabolism, its levels are linked to the broader signaling functions of leucine and its metabolites. Leucine itself is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis[2]. It is plausible that intermediates in its degradation pathway, including this compound, could contribute to the overall metabolic signaling network.

Below is a diagram illustrating the metabolic pathway of leucine degradation, highlighting the position of this compound.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA (S)-3-Hydroxy-3- methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Target_CoA (S)-3-Hydroxyl-5- methylhexanoyl-CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase caption Figure 1. Leucine Catabolism Pathway

Figure 1. Leucine Catabolism Pathway

This diagram illustrates the conversion of Leucine to Acetoacetate and Acetyl-CoA, with this compound (highlighted in red) being a transient intermediate.

Experimental Protocols

Studying the biological effects of specific acyl-CoAs requires precise and sensitive analytical methods. Due to the limited specific research on this compound, the following protocols are based on established methods for the analysis of other acyl-CoAs and can be adapted for the study of this branched-chain intermediate.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoA species in biological samples.

Objective: To quantify the intracellular concentrations of this compound and other long-chain acyl-CoAs in cell or tissue extracts.

Methodology:

  • Sample Preparation:

    • Harvest cells or tissue and immediately quench metabolism by snap-freezing in liquid nitrogen.

    • Extract acyl-CoAs using a solvent mixture, typically containing an organic solvent (e.g., acetonitrile (B52724) or isopropanol) and an acidic aqueous buffer to precipitate proteins and preserve acyl-CoA stability.

    • Include internal standards (e.g., stable isotope-labeled acyl-CoAs) for accurate quantification.

  • LC Separation:

    • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used.

    • Employ a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid to achieve optimal separation of different acyl-CoA species based on their chain length and polarity.

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific acyl-CoAs.

    • The precursor ion will be the molecular ion of the acyl-CoA, and the product ion will be a characteristic fragment (e.g., the Coenzyme A moiety).

The following diagram outlines the general workflow for acyl-CoA analysis.

Acyl_CoA_Workflow Sample Cell/Tissue Sample Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract Acyl-CoA Extraction (Organic/Aqueous Solvent) Quench->Extract LC LC Separation (Reverse-Phase) Extract->LC MS MS/MS Detection (MRM) LC->MS Analysis Data Analysis & Quantification MS->Analysis

Figure 2. Acyl-CoA Quantification Workflow
In Vitro Enzyme Activity Assays

The activity of enzymes that metabolize this compound or are regulated by it can be assessed using in vitro assays.

Objective: To determine the kinetic parameters of an enzyme (e.g., a 3-hydroxyacyl-CoA dehydrogenase) with this compound as a substrate.

Methodology:

  • Enzyme and Substrate Preparation:

    • Purify the recombinant enzyme of interest.

    • Synthesize or obtain this compound.

  • Reaction Mixture:

    • Prepare a reaction buffer containing the purified enzyme, the acyl-CoA substrate at varying concentrations, and any necessary cofactors (e.g., NAD+ for dehydrogenases).

  • Activity Measurement:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or cofactor over time using a spectrophotometer or fluorometer. For a dehydrogenase, the production of NADH can be monitored by the increase in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities at each substrate concentration and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Comparative Quantitative Data (Hypothetical and Inferred)

As direct comparative quantitative data is scarce, the following table presents inferred properties and potential experimental readouts based on the known metabolism of branched-chain and straight-chain acyl-CoAs. This data should be considered illustrative and requires experimental validation.

ParameterThis compoundPalmitoyl-CoAOleoyl-CoA
Typical Intracellular Concentration Low, transientMicromolar range (variable)Micromolar range (variable)
Substrate Affinity for CPT1 Likely very low to noneHighHigh
Potential for Protein Acylation Unknown, likely limitedSubstrate for palmitoylationSubstrate for oleoylation (less common)
Effect on Mitochondrial Respiration Contributes to ketogenesis, potential anaplerotic substrateMajor fuel source, stimulates respirationMajor fuel source, stimulates respiration
Allosteric Regulation of Enzymes Potential regulation of BCAA metabolic enzymesAllosteric inhibitor of Acetyl-CoA Carboxylase (ACC)Allosteric regulator of various enzymes

Conclusion

This compound represents a unique class of acyl-CoAs derived from branched-chain amino acid metabolism. Its biological role is primarily understood in the context of leucine catabolism, where it serves as a transient intermediate. In contrast to the well-studied long-chain fatty acyl-CoAs like Palmitoyl-CoA and Oleoyl-CoA, which are major players in energy storage, membrane structure, and cellular signaling, the specific signaling functions of this compound remain an open area of investigation.

Future research employing advanced metabolomic and proteomic techniques will be crucial to elucidate the specific biological effects of this and other branched-chain acyl-CoAs and to understand their potential roles in health and disease, particularly in the context of metabolic disorders where BCAA metabolism is often dysregulated. The experimental approaches outlined in this guide provide a framework for such future investigations.

References

Safety Operating Guide

Navigating the Proper Disposal of (S)-3-Hydroxyl-5-methylhexanoyl-CoA: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible disposal of laboratory reagents is paramount to ensuring a safe and compliant research environment. For novel or specialized compounds such as (S)-3-Hydroxyl-5-methylhexanoyl-CoA, for which a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach to handling and disposal is essential. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, treating it as a potentially hazardous substance to minimize risk to personnel and the environment.

Immediate Safety and Handling Precautions

Given the absence of specific hazard data for this compound, it is crucial to handle this compound with the assumption that it may possess toxic, irritant, or other hazardous properties.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves (e.g., nitrile) when handling the compound or its waste.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contamination.

  • Ventilation: Handle the compound and prepare waste for disposal within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.

Step-by-Step Disposal Procedure

The following protocol outlines a universal hazardous waste disposal procedure applicable to this compound in solid form, in solution, and for contaminated labware.

  • Waste Identification and Segregation:

    • Do not mix waste containing this compound with other waste streams.[1]

    • Establish separate, clearly designated waste containers for solid waste, liquid waste, and contaminated sharps.

  • Containment and Labeling:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

    • Solid Waste: Place materials such as contaminated gloves, pipette tips, and absorbent pads into a separate, sealable plastic bag or container.[1]

    • Labeling: All waste containers must be clearly and securely labeled with the words "HAZARDOUS WASTE ". The label must include:

      • The full chemical name: "this compound"

      • The phrase: "Caution: Hazards Not Fully Known "

      • The date of accumulation.

      • The name and contact information of the responsible researcher.

  • Storage of Waste:

    • Store sealed and labeled waste containers in a designated and secure satellite accumulation area.

    • Ensure the storage area is away from ignition sources, heat, and incompatible chemicals.

  • Consultation and Final Disposal:

    • Crucially, contact your institution's Environmental Health and Safety (EHS) office. [1] They will provide specific guidance and arrange for the final disposal.

    • Inform the EHS office that the waste is an uncharacterized research chemical.

    • Final disposal must be conducted by a licensed hazardous waste disposal company.[1][2]

Summary of Disposal Procedures

For quick reference, the following table summarizes the key operational steps for the disposal of different forms of this compound waste.

Waste TypeContainerLabeling RequirementsDisposal Pathway
Solid Compound & Contaminated Labware Sealable, chemical-resistant container or bag."Hazardous Waste", Chemical Name, "Hazards Not Fully Known", Date, Researcher Info.Segregate and store in designated area. Contact EHS for pickup.
Solutions of the Compound Leak-proof, chemically compatible liquid waste container."Hazardous Waste", Chemical Name, Solvent(s), "Hazards Not Fully Known", Date, Researcher Info.Segregate and store in designated area. Contact EHS for pickup.
Contaminated Sharps Puncture-resistant sharps container."Hazardous Waste", "Sharps", Chemical Name, "Hazards Not Fully Known", Date, Researcher Info.Segregate and store in designated area. Contact EHS for pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of This compound Waste Assess Assess Waste Form Start->Assess Solid Solid Waste (e.g., powder, contaminated gloves, tips) Assess->Solid Solid Liquid Liquid Waste (e.g., solutions) Assess->Liquid Liquid Sharps Contaminated Sharps (e.g., needles, glass) Assess->Sharps Sharps ContainerizeSolid Place in Labeled, Sealable Solid Waste Container Solid->ContainerizeSolid ContainerizeLiquid Place in Labeled, Leak-Proof Liquid Waste Container Liquid->ContainerizeLiquid ContainerizeSharps Place in Labeled, Puncture-Resistant Sharps Container Sharps->ContainerizeSharps Store Store Securely in Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store ContainerizeSharps->Store ContactEHS Contact Environmental Health & Safety (EHS) Office Store->ContactEHS End End: Professional Hazardous Waste Disposal ContactEHS->End

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (S)-3-Hydroxyl-5-methylhexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling (S)-3-Hydroxyl-5-methylhexanoyl-CoA, appropriate personal protective equipment should be worn to prevent skin and eye contact.[1][2][3] Standard laboratory practice dictates the use of a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2] Nitrile gloves are commonly used for handling biochemicals and offer adequate protection against incidental splashes.[1][4]

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects eyes from splashes.[1][4]
Face ShieldTo be worn over safety glasses/gogglesRecommended when there is a significant risk of splashing.[2][3]
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact with the chemical.[1][4]
Body Protection Laboratory CoatLong-sleeved, knee-lengthProtects skin and clothing from spills.[1][2]
Closed-toe ShoesSturdy, non-perforatedProtects feet from spills and falling objects.[2]
Respiratory Protection Not generally requiredN/ATo be used only if aerosols are generated and not contained within a fume hood.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Precaution:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions, to minimize inhalation risk.

  • Inspect all PPE for integrity before use. Don fresh nitrile gloves.

2. Handling the Compound:

  • If the compound is a solid, handle it carefully to avoid generating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • If the compound is in solution, handle it with care to avoid spills and splashes.

3. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[5]

  • Clean the work area and any equipment used with an appropriate solvent.

Disposal Plan

The disposal of this compound and its containers should be carried out in accordance with institutional and local regulations for non-hazardous chemical waste.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

2. Aqueous Waste:

  • For small quantities of aqueous solutions, disposal down the drain with copious amounts of running water may be permissible, depending on institutional guidelines. This is because many non-hazardous biochemicals can be safely diluted and processed by standard wastewater treatment.

3. Solid Waste and Contaminated Materials:

  • Dispose of solid waste, such as empty vials and contaminated gloves or paper towels, in a designated container for non-hazardous laboratory waste.[6] This waste will typically be incinerated or sent to a sanitary landfill.[7]

4. Consultation:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Workflow for safe handling and disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.